molecular formula C20H31NO2 B14118741 Himgaline

Himgaline

Cat. No.: B14118741
M. Wt: 317.5 g/mol
InChI Key: AGKXKKZYQAPZDW-QYTVSKHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Himgaline is a complex Class III Galbulimima alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana . This natural product is of significant interest in neuroscience and pharmacology due to its potent neuroactive properties. Historical bioassays have demonstrated that this compound exhibits notable antispasmodic activity in rabbit intestine tissue, effective at a concentration as low as 0.1 mg/L . Extracts from Galbulimima trees have been reported to have diverse effects in mammals, and indigenous practices describe psychotropic and hallucinogenic effects from the bark, though the specific principle responsible remains unidentified . The structural complexity of this compound, characterized by dense stereochemistry, long made its study difficult . Access to this compound and related alkaloids was historically obstructed by their low and variable abundance in bark (ranging from trace amounts to 0.5%) and challenging multi-step syntheses (formerly 19-31 steps) . A groundbreaking synthesis developed by Shenvi and colleagues has dramatically reduced this burden, enabling practical production of this compound in just 7 to 9 steps via a strategy involving cross-coupling of high-fraction aromatic building blocks followed by complete stereoselective reduction . This efficient synthesis opens the door for extensive exploration of this compound's biological mechanism of action and its potential as a novel lead compound for central nervous system (CNS) targets . Researchers can now utilize this compound to interrogate its specific biomolecular targets and its functional effects in neurological systems. This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

(1R,2S,5R,10S,11S,14R,16S,19R)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol

InChI

InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12?,13+,14+,15+,16+,17?,18-,19-,20+/m0/s1

InChI Key

AGKXKKZYQAPZDW-QYTVSKHCSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@]2(CC(C3)[C@H]4[C@@H]6CCCC[C@H]6C(C5)O)O

Canonical SMILES

CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Himgaline from Galbulimima belgraveana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of himgaline, a complex piperidine (B6355638) alkaloid, from the bark of the Australian rainforest tree Galbulimima belgraveana. Due to its low natural abundance, the isolation of this compound is a challenging endeavor, making synthetic and semi-synthetic approaches increasingly important.[1][2][3][4][5][6] This document outlines a generalized protocol based on established phytochemical methods for the extraction and purification of Galbulimima alkaloids, tailored for the targeted isolation of this compound.

Introduction to this compound and Galbulimima belgraveana

Galbulimima belgraveana, a member of the Himantandraceae family, is a large rainforest tree found in Papua New Guinea and northern Australia.[1] The bark of this tree is a rich source of a diverse array of over 40 unique alkaloids, broadly classified into four structural classes.[1][7] this compound belongs to the Class III alkaloids and is characterized by a complex polycyclic scaffold.[1][3] While the pharmacology of many Galbulimima alkaloids remains underexplored due to their scarcity, this compound has been noted for its antispasmodic activity.[1][3] The most abundant alkaloid in the bark is himbacine, a potent muscarinic receptor antagonist, which is present in significantly higher concentrations than other alkaloids like this compound.[1][8]

The variable and often low yield of total alkaloids from the bark (ranging from trace amounts to approximately 0.5% of the dry weight) presents a significant challenge for natural product isolation.[2][9]

Quantitative Data on Galbulimima Alkaloids

The concentration of individual alkaloids within Galbulimima belgraveana bark is highly variable. The following table summarizes the available quantitative information.

Parameter Value Reference
Total Alkaloid YieldUp to 0.5% of dry bark weight[2][9]
Himbacine Abundance~1000x greater than other congeners[1]
This compound AbundanceLow, minor constituent[4]
GB22 (a Class III alkaloid) Yield1.8 ppm from milled bark[3]

Experimental Protocol: Isolation and Purification of this compound

This protocol is a generalized procedure adapted from methods used for the isolation of various Galbulimima alkaloids, including himandridine (B3025988) and himbadine.[9][10][11]

3.1. Materials and Reagents

  • Dried and milled bark of Galbulimima belgraveana

  • Methanol (B129727) (ACS grade)

  • Hydrochloric acid (4% and 5% aqueous solutions)

  • Sodium hydroxide (B78521) (5% aqueous solution) or Ammonium (B1175870) hydroxide (concentrated)

  • Diethyl ether or Chloroform (B151607)/Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel (for column chromatography, 60 Å, 230-400 mesh)

  • Alumina (B75360) (for column chromatography)

  • Solvents for chromatography (HPLC grade): Methanol, Dichloromethane, Ammonia solution

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment (Soxhlet extractor, rotary evaporator, separatory funnels, chromatography columns)

3.2. Step-by-Step Methodology

Part 1: Extraction of Crude Alkaloids

  • Milling and Extraction: The dried bark of G. belgraveana is finely milled to increase the surface area for solvent penetration. The milled bark is then exhaustively extracted with cold methanol at room temperature or using a large-scale Soxhlet apparatus for 24-48 hours.[9][10][11]

  • Concentration: The methanolic extract is collected and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude syrup.[9]

Part 2: Acid-Base Liquid-Liquid Extraction

  • Alkalinization and Initial Extraction: The crude methanolic extract is suspended in a 5% aqueous sodium hydroxide solution. This alkaline suspension is then transferred to a large separatory funnel and extracted multiple times with a non-polar organic solvent like diethyl ether or chloroform to partition the free-base alkaloids into the organic phase.[9][11]

  • Acidification and Back-Extraction: The combined organic extracts are then extracted several times with a 4% aqueous hydrochloric acid solution. The alkaloids, being basic, will form hydrochloride salts and move into the acidic aqueous layer.[9][11]

  • Basification and Final Extraction: The acidic aqueous extract is cooled and then basified to a pH of approximately 10 by the slow addition of a concentrated base such as ammonium hydroxide or sodium hydroxide. This liberates the free-base alkaloids.[9][10]

  • Final Organic Extraction: The basified aqueous solution is then extracted multiple times with an organic solvent like chloroform or dichloromethane.[9]

  • Drying and Concentration: The combined organic extracts containing the free-base alkaloids are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.[9][10]

Part 3: Chromatographic Purification of this compound

The crude alkaloid mixture is a complex combination of numerous compounds that require sophisticated separation techniques.

  • Initial Fractionation (Alumina Column Chromatography): The crude alkaloid mixture is often first subjected to column chromatography over alumina to achieve an initial separation of the major alkaloid classes.[10]

  • Silica Gel Column Chromatography: Fractions enriched with Class III alkaloids, including this compound, are then further purified by column chromatography on silica gel. A gradient elution system, such as methanol/dichloromethane/ammonia, is employed to separate the individual alkaloids.[11]

  • Monitoring by TLC: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound, this compound.

  • Final Purification: The fractions containing this compound are combined and concentrated. If necessary, final purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.[9]

Visualizations

4.1. Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation of this compound from Galbulimima belgraveana bark.

G cluster_extraction Crude Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification start Dried & Milled G. belgraveana Bark extraction Methanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 alkalinization Suspend in aq. NaOH Extract with Ether/Chloroform concentration1->alkalinization acidification Extract with aq. HCl alkalinization->acidification basification Basify with NH4OH/NaOH Extract with Chloroform/DCM acidification->basification concentration2 Drying & Concentration basification->concentration2 alumina_col Alumina Column Chromatography concentration2->alumina_col silica_col Silica Gel Column Chromatography alumina_col->silica_col recrystallization Recrystallization silica_col->recrystallization This compound Pure this compound recrystallization->this compound G cluster_source Source cluster_classes Alkaloid Classes cluster_activity Reported Biological Activity source Galbulimima belgraveana class1 Class I (e.g., Himbacine) source->class1 Isolation class2 Class II (e.g., Himandridine) source->class2 Isolation class3 Class III (e.g., this compound, GB13) source->class3 Isolation class4 Class IV source->class4 Isolation activity1 Muscarinic Antagonist class1->activity1 activity2 Tachycardia & Hypotension class2->activity2 activity3 Antispasmodic class3->activity3 activity4 Not Assayed class4->activity4

References

Himgaline: A Deep Dive into its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Himgaline is a complex, polycyclic alkaloid first isolated in the 1960s from the bark of the Australian rainforest tree Galbulimima belgraveana. This plant has a history of use in traditional medicine by indigenous populations of Papua New Guinea for its analgesic and psychotropic effects. This compound belongs to the Class III group of Galbulimima alkaloids and has demonstrated significant antispasmodic properties. Its intricate molecular architecture has made it a challenging target for total synthesis, a feat that has been accomplished by several research groups, with recent advancements significantly improving the efficiency of its production. Despite its long history, the precise biological targets and mechanism of action of this compound are still under investigation, presenting a compelling frontier in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound, including detailed experimental protocols and a summary of quantitative data.

Discovery and History

This compound was first isolated from the bark of Galbulimima belgraveana, a tree native to the rainforests of Papua New Guinea, northern Australia, and Malaysia.[1][2] The bark of this tree has long been used by indigenous people for its purported hallucinogenic and other neuroactive properties, although the specific psychoactive principle remains unidentified.[1][3]

The initial isolation of this compound was reported in 1967 by Ritchie and co-workers at the University of Sydney, Australia.[4] The structure of this complex alkaloid was elucidated by Mander and colleagues in the same year.[5] Early pharmacological screenings conducted between 1950 and 1970 by a collaboration between CSIRO and Smith, Kline & French (SKF) revealed that several Galbulimima alkaloids possessed diverse biological activities.[2] this compound, classified as a Class III alkaloid, was noted for its antispasmodic effects.[2][4]

The extreme variability in the alkaloid content of the Galbulimima bark, ranging from trace amounts to 0.5%, and the complex mixture of over 40 distinct alkaloids have made the isolation of this compound and its congeners a significant challenge.[2] This scarcity has historically limited extensive biological investigation.

Chemical Synthesis

The complex, stereochemically dense structure of this compound, a hexacyclic molecule with ten stereocenters, has made it a formidable target for total synthesis.[6] Several research groups have successfully synthesized this compound, with early routes being long and arduous.[6]

A significant breakthrough in the synthesis of this compound was reported by the Shenvi group at Scripps Research in 2022.[7][8] Their concise approach dramatically reduced the number of synthetic steps required, making this compound and related Galbulimima alkaloids more accessible for biological and pharmacological studies.[7][8] This advancement opens new avenues for exploring the therapeutic potential of this class of natural products.

Biological Activity and Pharmacology

The most well-documented biological activity of this compound is its antispasmodic effect.[2][4] Early studies on isolated rabbit intestine showed that this compound could counteract contractions induced by furmethide, a cholinomimetic agent.[2]

Quantitative Data

The following table summarizes the known quantitative data for the biological activity of this compound and a related Class III alkaloid, himbadine.

AlkaloidClassBiological ActivityAssay SystemEffective ConcentrationReference
This compoundIIIAntispasmodicFurmethide-induced spasm in rabbit intestine0.1 mg/L[2]
HimbadineIIIAntispasmodicFurmethide-induced spasm in rabbit intestine10 mg/L[2]

It is important to note that while these values indicate potent activity, more detailed pharmacological studies, including the determination of IC50 and Ki values from receptor binding assays, are needed to fully characterize the potency and selectivity of this compound.

Mechanism of Action

The precise mechanism of action for this compound's antispasmodic activity has not been definitively elucidated. The fact that its activity was observed in an assay using a muscarinic acetylcholine (B1216132) receptor agonist (furmethide) suggests a potential interaction with the cholinergic system.[2] Other Galbulimima alkaloids, such as himbacine (a Class I alkaloid), are known to be potent muscarinic receptor antagonists.[7] However, it has not been conclusively proven that this compound acts via the same mechanism.

The diverse biological activities of other Galbulimima alkaloids, such as the interaction of GB18 with opioid receptors, highlight the potential for varied pharmacological profiles within this family of natural products.[9] Further research is required to identify the specific molecular target(s) of this compound and the signaling pathways it modulates.

Experimental Protocols

Isolation of this compound (General Historical Method)

The isolation of this compound from the bark of G. belgraveana is a complex process due to the variability of alkaloid content and the presence of numerous related compounds. The original methods developed by Ritchie, Taylor, and Mander in the 1960s involved extensive extraction and chromatographic separation techniques. A generalized workflow based on historical accounts is as follows:

G A Dried and Milled Bark of G. belgraveana B Extraction with a suitable solvent (e.g., methanol) A->B C Acid-Base Extraction to separate alkaloids B->C D Crude Alkaloid Mixture C->D E Column Chromatography (e.g., alumina) D->E F Fraction Collection E->F G Further Chromatographic Purification (e.g., preparative TLC) F->G H Crystallization G->H I Pure this compound H->I

Caption: Generalized workflow for the historical isolation of this compound.

Note: This is a simplified representation. The actual process involved multiple, iterative chromatographic steps and careful monitoring of fractions. The specific solvents and stationary phases used would have been optimized based on the particular batch of plant material.

Total Synthesis of this compound (Shenvi Group Approach)

The recent concise total synthesis of this compound by the Shenvi group provides a more reproducible and scalable method for obtaining this complex molecule. The detailed experimental procedures are available in the supplementary information of their 2022 publication in Science.[7][8] The key steps of their innovative synthetic strategy are outlined below.

G A Commercially Available Starting Materials B Synthesis of Key Building Blocks A->B C Cross-Coupling Reaction B->C D Formation of the Polycyclic Core C->D E Stereoselective Reductions D->E F Final Cyclization and Functional Group Manipulations E->F G This compound F->G

Caption: Key stages in the concise total synthesis of this compound.

Detailed Protocol: For the specific reagents, reaction conditions, and purification methods for each step of the total synthesis, researchers are directed to the supplementary materials of the primary literature.[7][8]

Antispasmodic Activity Assay (Isolated Rabbit Ileum)

The antispasmodic activity of this compound was historically assessed using an in vitro isolated organ bath preparation. The following is a generalized protocol for such an assay, based on common pharmacological practices of the time.

G A Euthanize rabbit and dissect a segment of the ileum B Mount the ileum segment in an organ bath containing physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with carbogen A->B C Allow the tissue to equilibrate and record baseline spontaneous contractions B->C D Induce sustained contraction with a spasmogen (e.g., furmethide) C->D E Add this compound at various concentrations to the bath D->E F Record the relaxation of the smooth muscle contraction E->F G Wash out the tissue and repeat with different concentrations to generate a dose-response curve F->G

Caption: General protocol for an isolated rabbit ileum antispasmodic assay.

Materials and Reagents:

  • Tissue: Freshly isolated rabbit ileum.

  • Physiological Salt Solution: Tyrode's solution or Krebs-Henseleit solution, maintained at 37°C.

  • Aeration: Carbogen (95% O2, 5% CO2).

  • Spasmogen: Furmethide or another suitable cholinomimetic agent.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Apparatus: Isolated organ bath with a force-displacement transducer to record muscle contractions.

Procedure:

  • A segment of rabbit ileum is suspended in a temperature-controlled organ bath containing a physiological salt solution and aerated with carbogen.

  • The tissue is allowed to equilibrate under a slight tension until regular spontaneous contractions are observed.

  • A contractile agent (spasmogen) is added to the bath to induce a sustained contraction of the smooth muscle.

  • Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • The relaxation of the intestinal smooth muscle is recorded.

  • The tissue is washed thoroughly with fresh physiological salt solution to return to baseline before the next addition of spasmogen and test compound.

  • The percentage of inhibition of the induced contraction is calculated for each concentration of this compound to construct a dose-response curve.

Future Directions

The recent advancements in the chemical synthesis of this compound have made this once-scarce natural product available for in-depth pharmacological investigation. Future research should focus on:

  • Target Identification: Utilizing modern chemical biology approaches, such as affinity chromatography and photoaffinity labeling, to identify the specific molecular target(s) of this compound.

  • Mechanism of Action Studies: Conducting detailed in vitro and in vivo studies to elucidate the signaling pathways modulated by this compound to exert its antispasmodic effects. This should include investigating its potential activity at muscarinic receptors, as well as other potential targets such as ion channels or other G-protein coupled receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs to understand the key structural features required for its biological activity. This could lead to the development of more potent and selective therapeutic agents.

  • Exploration of Other Therapeutic Potentials: Given the traditional use of G. belgraveana for its neuroactive properties, it is crucial to investigate the effects of this compound on the central nervous system.

The story of this compound is a testament to the enduring value of natural products in drug discovery. From its origins in traditional medicine to its complex chemical synthesis and intriguing biological activity, this compound continues to be a source of scientific inspiration and a promising lead for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Ethnobotanical Use of Himgaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacology, and experimental protocols related to Himgaline, a complex piperidine (B6355638) alkaloid. Given the limited direct research on this compound, this guide incorporates data and methodologies from studies on closely related alkaloids from the same botanical source, the Galbulimima species, to offer a thorough understanding of its potential therapeutic applications.

Introduction to this compound and its Ethnobotanical Context

This compound is a structurally intricate alkaloid isolated from the bark of rainforest trees belonging to the Galbulimima genus, primarily Galbulimima belgraveana and Galbulimima baccata. These trees are native to Papua New Guinea, Indonesia, and Northern Australia.[1] The ethnobotanical significance of this compound is intrinsically linked to the traditional medicinal and ritualistic practices of indigenous communities in Papua New Guinea.

The bark of Galbulimima belgraveana has been traditionally used for its diverse physiological effects. It is chewed to induce a "trance-like state" for spiritual purposes and is also employed for its analgesic and antipyretic properties to alleviate body and abdominal pain.[2] Additionally, teas prepared from the bark and leaves have been reported to cause hallucinations. While these ethnobotanical accounts highlight the potent psychoactive and medicinal properties of the plant material, the specific alkaloid responsible for each effect has not been definitively identified. This compound, as a Class III Galbulimima alkaloid, is particularly noted for its association with antispasmodic activity.[3][4]

The low natural abundance of this compound and its complex stereochemistry have posed significant challenges to its isolation and biological characterization, making chemical synthesis a critical avenue for further investigation.

Quantitative Pharmacological Data

Direct quantitative data on the biological activity of this compound is scarce. However, early pharmacological screenings have provided valuable insights into its antispasmodic effects. The table below summarizes the available quantitative data for this compound and related Galbulimima alkaloids for comparative purposes.

Alkaloid ClassCompoundBiological ActivityAssay SystemEffective ConcentrationReference
Class III This compound Antispasmodic Rabbit Intestine (Furmethide-induced spasm) 0.1 mg/L [1]
Class IIIHimbadineAntispasmodicRabbit Intestine (Furmethide-induced spasm)10 mg/L[1]
Class IHimbacineMuscarinic M2 Receptor AntagonistRadioligand Binding AssayKd = 4 nM[5]
Class IbGB18Kappa-Opioid Receptor AntagonistRadioligand Binding AssayPotent Antagonist[5]
Class IbGB18Mu-Opioid Receptor AntagonistRadioligand Binding AssayPotent Antagonist[5]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key biological assays relevant to its ethnobotanical uses and the known activities of related alkaloids.

The following protocol is a generalized method for the extraction and isolation of the total alkaloid fraction from Galbulimima bark, from which this compound can be purified.

3.1.1. Materials and Reagents:

3.1.2. Extraction Procedure:

  • Milling and Extraction: The dried bark is milled into a fine powder. The powdered bark is then exhaustively extracted with methanol at room temperature.

  • Acid-Base Extraction:

    • The methanolic extract is concentrated under reduced pressure.

    • The residue is suspended in a 5% aqueous NaOH solution and extracted with diethyl ether or chloroform to remove non-alkaloidal components.

    • The organic layer is then extracted with 4% aqueous HCl. The alkaloids, being basic, will form hydrochloride salts and move into the acidic aqueous layer.

    • The acidic aqueous layer is washed with diethyl ether to remove any remaining neutral impurities.

    • The acidic solution is then basified to a pH of 9-10 with concentrated ammonium hydroxide. This liberates the free alkaloids.

    • The free alkaloids are then extracted from the basified aqueous solution using diethyl ether or chloroform.

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid mixture.[6][7][8]

3.1.3. Purification: The crude alkaloid mixture is a complex blend that requires further separation.

  • Column Chromatography: The crude mixture is subjected to column chromatography over silica gel.

  • Further Purification: Fractions containing this compound are identified by analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) and are further purified by repeated chromatography and/or recrystallization to yield pure this compound.

Workflow for Alkaloid Isolation

G Start Dried & Milled Galbulimima Bark Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Concentration Concentration Methanol_Extraction->Concentration Acid_Base Acid-Base Extraction Concentration->Acid_Base Crude_Alkaloids Crude Alkaloid Mixture Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation Purification Further Purification (HPLC, Recrystallization) Fractionation->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Generalized workflow for the isolation of this compound.

This protocol describes an in vitro assay to evaluate the antispasmodic activity of this compound on an isolated rabbit jejunum, a model relevant to the reported ethnobotanical use for abdominal pain.

3.2.1. Materials and Reagents:

  • Male New Zealand white rabbit

  • Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, glucose 5.55)

  • Furmethide (or other contractile agonists like acetylcholine (B1216132) or carbachol)

  • This compound test solution

  • Organ bath with an isometric force transducer

3.2.2. Procedure:

  • Tissue Preparation: A segment of the rabbit jejunum is isolated and placed in Tyrode's solution, continuously aerated with a mixture of 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Mounting: A 2-3 cm segment of the jejunum is mounted in an organ bath containing Tyrode's solution. One end is attached to a fixed point, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 30 minutes, with the bathing solution being changed every 15 minutes.

  • Induction of Contraction: A submaximal concentration of a contractile agonist (e.g., furmethide, acetylcholine) is added to the organ bath to induce sustained contractions.

  • Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • Data Recording: The relaxant effect of this compound is recorded as a percentage reversal of the agonist-induced contraction. An EC₅₀ value can be calculated from the concentration-response curve.[9][10][11][12]

Given that other Galbulimima alkaloids interact with muscarinic and opioid receptors, these assays are relevant for characterizing the pharmacological profile of this compound.

3.3.1. Muscarinic Receptor Binding Assay (Competitive): This protocol is for determining the binding affinity of this compound to muscarinic receptors using a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the desired muscarinic receptor subtype (e.g., M2).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • This compound test solutions at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., atropine).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of an unlabeled antagonist like atropine (B194438) (for non-specific binding), or varying concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.[1][13][14][15]

3.3.2. Opioid Receptor Binding Assay (Competitive): This protocol is for determining the binding affinity of this compound to opioid receptors.

  • Materials:

    • Cell membranes expressing the desired opioid receptor subtype (e.g., mu or kappa).

    • Radioligand (e.g., [³H]-DAMGO for mu, [³H]-U-69,593 for kappa).

    • This compound test solutions.

    • Assay buffer.

    • Non-specific binding control (e.g., naloxone).

    • Filtration apparatus and scintillation counter.

  • Procedure: The procedure is analogous to the muscarinic receptor binding assay, with the appropriate receptor source, radioligand, and non-specific binding control for the opioid receptor subtype of interest.[16][17][18]

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the known targets of other Galbulimima alkaloids.

M2 Muscarinic Receptor Signaling Pathway

G Ligand Acetylcholine / this compound? M2R M2 Muscarinic Receptor Ligand->M2R Gi_o Gi/o Protein M2R->Gi_o AC Adenylyl Cyclase Gi_o->AC K_channel GIRK Channel Gi_o->K_channel βγ subunit cAMP cAMP AC->cAMP ATP Hyperpolarization Hyperpolarization (Decreased Heart Rate) K_channel->Hyperpolarization K+ efflux

Caption: M2 muscarinic receptor signaling cascade.

Kappa/Mu-Opioid Receptor Signaling Pathway

G Ligand Opioid Peptide / this compound? KOR_MOR Kappa/Mu-Opioid Receptor Ligand->KOR_MOR Gi_o Gi/o Protein KOR_MOR->Gi_o AC Adenylyl Cyclase Gi_o->AC Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel βγ subunit K_channel GIRK Channel Gi_o->K_channel βγ subunit cAMP cAMP AC->cAMP ATP Neurotransmitter_Release Decreased Neurotransmitter Release (Analgesia) Ca_channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization (Analgesia) K_channel->Hyperpolarization K+ efflux

Caption: Opioid receptor signaling cascade.

Conclusion

This compound remains an enigmatic alkaloid with significant therapeutic potential, as suggested by its ethnobotanical history and the pharmacological activities of its congeners. Its demonstrated antispasmodic properties warrant further investigation, and the exploration of its effects on muscarinic and opioid receptors could unveil novel mechanisms of action. The advancement of synthetic routes to this compound will be pivotal in enabling comprehensive biological studies. This guide provides a foundational framework for researchers to pursue the untapped potential of this complex natural product.

References

Himgaline: A Comprehensive Technical Review of its Biological Activity and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himgaline, a complex polycyclic piperidine (B6355638) alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, represents a compelling natural product with significant, yet underexplored, therapeutic potential. As a member of the Class III Galbulimima (GB) alkaloids, this compound has been historically noted for its antispasmodic properties. This technical guide provides an in-depth review of the current understanding of this compound's biological activity and pharmacological profile. Drawing upon available data for this compound and its structurally related GB congeners, this document summarizes its known biological effects, hypothesizes its mechanism of action, details relevant experimental methodologies, and visualizes key signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of this unique natural product.

Introduction

The Galbulimima alkaloids are a structurally diverse family of over 40 neuroactive compounds, broadly classified into four classes based on their intricate carbon skeletons.[1][2] this compound belongs to the Class III alkaloids, which are characterized by a distinct bridged cyclic system.[2] Early pharmacological screenings of extracts from G. belgraveana revealed a range of effects on the central and peripheral nervous systems, with Class III alkaloids, including this compound, being identified as antispasmodic agents.[2][3] While the complex structure of this compound has presented a significant challenge for total synthesis, recent advances have made this and other GB alkaloids more accessible for detailed pharmacological investigation.[3] This document aims to consolidate the existing knowledge on this compound and provide a framework for future research and development.

Biological Activity and Pharmacological Profile

The primary reported biological activity of this compound is its antispasmodic effect, observed in ex vivo models of smooth muscle contraction.[3] While direct, quantitative pharmacological data for this compound remains limited, its activity is believed to be mediated through antagonism of muscarinic acetylcholine (B1216132) receptors, a characteristic shared with other Galbulimima alkaloids, most notably the well-studied Class I alkaloid, himbacine.[2][4]

Antispasmodic Activity

Early studies demonstrated that this compound exhibits significant antispasmodic activity in isolated rabbit intestine preparations.[3] This effect is characterized by the relaxation of smooth muscle that has been pre-contracted with a cholinergic agonist.

Putative Mechanism of Action: Muscarinic Receptor Antagonism

The antispasmodic effects of many natural alkaloids are attributed to their interaction with muscarinic acetylcholine receptors (mAChRs), which are key regulators of smooth muscle contraction. The structural similarity of this compound to himbacine, a potent M2 muscarinic receptor antagonist, strongly suggests that this compound's antispasmodic activity is a result of its own anti-muscarinic properties.[2][4]

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M2 and M3 receptors are predominantly expressed in smooth muscle and mediate contraction. Antagonism of these receptors by a ligand like this compound would block the binding of acetylcholine, leading to muscle relaxation.

While specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at individual muscarinic receptor subtypes have not been published, the data available for himbadine (B1494877), a closely related Class III alkaloid, and the extensive data for himbacine, provide a strong rationale for targeting mAChRs in future studies of this compound.

Quantitative Data

The available quantitative data for the biological activity of this compound and the related alkaloid himbadine are summarized below. For comparative purposes, the well-characterized muscarinic receptor binding affinities of the related Class I alkaloid, himbacine, are also included.

CompoundBiological ActivityAssay SystemEffective Concentration/AffinityReference
This compound AntispasmodicFurmethide-induced spasm in rabbit intestine10 mg/mL[3]
HimbadineAntispasmodicFurmethide-induced spasm in rabbit intestine0.1 mg/mL[3]
HimbacineM2 Muscarinic AntagonismRadioligand Binding AssayKd = 4 nM[4]

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the study of this compound and related alkaloids.

Isolated Smooth Muscle Contraction Assay (Antispasmodic Activity)

This ex vivo protocol is used to assess the ability of a compound to relax pre-contracted intestinal smooth muscle.

Experimental Workflow:

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis rabbit Rabbit Euthanasia jejunum Jejunum Isolation rabbit->jejunum segments Segment Preparation (2-3 cm) jejunum->segments bath Organ Bath (Tyrode's Solution, 37°C, 95% O2/5% CO2) segments->bath mount Mount Segment bath->mount transducer Connect to Transducer mount->transducer measure Measure Relaxation transducer->measure equilibrate Equilibration (60 min) contract Induce Contraction (e.g., Furmethide) equilibrate->contract add_this compound Add this compound (Cumulative Concentrations) contract->add_this compound record Record Isotonic/Isometric Contractions add_this compound->record plot Plot Dose-Response Curve measure->plot calculate Calculate EC50/IC50 plot->calculate G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Receptor-expressing Cell Membranes radioligand Radioligand (e.g., [3H]NMS) competitor This compound (Serial Dilutions) mix Combine Membranes, Radioligand, and this compound incubate Incubate to Equilibrium mix->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash to Remove Unbound Ligand filter->wash scintillation Scintillation Counting plot Plot Competition Curve scintillation->plot calculate Calculate Ki plot->calculate G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq11 Gq/11 M3R->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Release from SR PKC Protein Kinase C DAG->PKC Activation Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction This compound This compound This compound->M3R Antagonism G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2R M2 Muscarinic Receptor Gio Gi/o M2R->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Relaxation Smooth Muscle Relaxation PKA->Relaxation This compound This compound This compound->M2R Antagonism

References

Preliminary Insights into the Mechanism of Action of Himgaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Himgaline is a complex piperidine (B6355638) alkaloid isolated from the bark of the Australian magnolia, Galbulimima belgraveana. As a member of the Class III Galbulimima alkaloids, it has garnered interest for its distinct biological activities compared to other alkaloids from the same source. However, due to its low natural abundance and challenging synthesis, comprehensive studies on its mechanism of action have been limited. Recent breakthroughs in chemical synthesis are now paving the way for in-depth biological evaluation. This technical guide summarizes the current understanding of this compound's preliminary mechanism of action, drawing from comparative pharmacology with related compounds and initial biological screening data. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique natural product.

Inferred Mechanism of Action: Antimuscarinic Activity

Direct mechanistic studies on this compound are not yet available in published literature. However, its activity is often compared to the well-characterized Class I Galbulimima alkaloid, himbacine. Himbacine is a known antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable 10-fold selectivity for the M2 subtype over the M1 subtype.[1][2]

Preliminary biological data for this compound indicates a significant antispasmodic effect.[3] This activity is a hallmark of Class III alkaloids and suggests a potential interaction with muscarinic receptors, which play a crucial role in smooth muscle contraction.[2] However, it is also noted that this compound does not appear to induce tachycardia, a common side effect associated with potent muscarinic antagonists like himbacine.[3] This observation suggests that this compound may have a different receptor subtype selectivity profile or an alternative mechanism of action altogether. One publication mentions that preliminary data points towards high-affinity targets for Class III alkaloids among human neuronal receptors, though specific targets have not yet been disclosed.[4]

Quantitative Data from Preliminary Studies

The available quantitative data on this compound's biological activity is sparse. The primary reported value relates to its antispasmodic properties.

Biological EffectAssay SystemEffective ConcentrationReference
Antispasmodic ActivityFurmethide-induced spasm in rabbit intestine10 mg/L (approx. 30 µM)[3]

Experimental Protocols

Detailed experimental protocols for elucidating this compound's mechanism of action have not yet been published. The following represents a generalized protocol for the type of antispasmodic assay that was likely used for the preliminary findings.

Furmethide-Induced Spasm in Rabbit Intestine Assay (General Protocol):

  • Tissue Preparation: A segment of rabbit jejunum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Contraction Induction: The tissue is allowed to equilibrate under a resting tension. Contractions are then induced by the addition of a muscarinic agonist, such as furmethide, to the organ bath.

  • Antagonist Application: Once stable contractions are achieved, this compound is added to the bath in increasing concentrations.

  • Data Recording: The isometric contractions of the intestinal smooth muscle are recorded using a force-displacement transducer connected to a data acquisition system.

  • Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the furmethide-induced contractions. The concentration required to produce a 50% inhibition of the maximal contraction (IC50) can then be calculated.

Visualizations: Hypothesized Signaling and Research Workflow

As the precise signaling pathway for this compound is unknown, the following diagram illustrates a hypothesized pathway based on its inferred antimuscarinic activity at the M3 muscarinic receptor, which is prevalent in smooth muscle.

Hypothesized_Himgaline_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ release from ER IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Leads to ACh Acetylcholine (ACh) ACh->M3R Binds & Activates This compound This compound This compound->M3R Blocks

Caption: Hypothesized antagonistic action of this compound at the M3 muscarinic receptor.

The recent advancements in the total synthesis of this compound are a critical step towards enabling detailed biological studies. The following workflow illustrates the typical progression from synthesis to mechanism of action elucidation for a natural product.

Research_Workflow cluster_chem Chemistry cluster_bio Biology & Pharmacology Isolation Isolation from Natural Source Synthesis Total Synthesis & Analogs Isolation->Synthesis Screening Initial Biological Screening (e.g., Antispasmodic Assay) Synthesis->Screening Sufficient Material Enables... Target_ID Target Identification (e.g., Binding Assays) Screening->Target_ID MoA Mechanism of Action (Signaling Pathway Analysis) Target_ID->MoA In_Vivo In Vivo Studies (Animal Models) MoA->In_Vivo

Caption: General workflow from synthesis to MoA studies for natural products.

The study of this compound's mechanism of action is still in its infancy. Current evidence, based on its antispasmodic activity and its relation to other Galbulimima alkaloids, points towards a potential role as a muscarinic receptor antagonist with a unique profile that distinguishes it from himbacine. The recent breakthroughs in the chemical synthesis of this compound are a pivotal development.[2][3][5] They will finally allow for the production of sufficient quantities of the compound to enable detailed pharmacological studies, including receptor binding assays, functional assays to determine agonist versus antagonist activity at various receptor subtypes, and in-depth analysis of downstream signaling pathways. The coming years promise to be an exciting time for uncovering the therapeutic potential and the precise molecular mechanisms of this intriguing natural product.

References

Himgaline: A Technical Guide to its Antispasmodic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himgaline, a structurally complex piperidine (B6355638) alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, has demonstrated notable antispasmodic properties. As a member of the Class III Galbulimima (GB) alkaloids, its pharmacological profile suggests a mechanism of action primarily centered around the antagonism of muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's antispasmodic effects, including available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study of natural product pharmacology and the development of novel antispasmodic agents.

Introduction

The Galbulimima alkaloids, a diverse family of over 40 distinct compounds, have long been of interest to the scientific community due to their potent and varied biological activities.[1] this compound, a representative of the Class III GB alkaloids, has been specifically identified for its significant antispasmodic effects.[2][3] Early pharmacological screenings, conducted as a collaboration between CSIRO and Smith, Kline & French (SKF) between 1950 and 1970, first highlighted this activity.[2] While the original laboratory result sheets are not available, a summary of this data was published in 1990.[2] This guide synthesizes the available information on this compound's antispasmodic properties and provides the necessary technical details for further investigation.

Quantitative Data

The primary quantitative data available for the antispasmodic activity of this compound comes from studies on isolated rabbit intestine. The following table summarizes this information.

Compound Assay Type Tissue Spasmogen Effective Concentration Reference
This compoundAntispasmodicRabbit IntestineFurmethide0.1 mg/L and 10 mg/L[2]

Mechanism of Action

The available evidence strongly suggests that this compound exerts its antispasmodic effects through the antagonism of muscarinic acetylcholine receptors. This is supported by the following observations:

  • Anti-muscarinic Activity Assays: this compound's antispasmodic effects were noted in assays designed to screen for anti-muscarinic activity.[2]

  • Structural Analogy: this compound belongs to the same class of alkaloids as himbacine, a well-characterized and potent muscarinic receptor antagonist.[2][4]

While a direct interaction with muscarinic receptors is the most likely mechanism, a comprehensive understanding of this compound's pharmacology would necessitate further investigation into other potential mechanisms, such as the blockade of voltage-gated calcium channels.

Proposed Signaling Pathway: Muscarinic Receptor Antagonism

The following diagram illustrates the proposed mechanism of action for this compound as a muscarinic receptor antagonist in smooth muscle cells.

Muscarinic Receptor Antagonism by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound This compound->M3R Antagonizes Gq Gq protein M3R->Gq Activates Block Blockade PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Caption: Proposed mechanism of this compound's antispasmodic action via antagonism of the M3 muscarinic receptor.

Experimental Protocols

While the specific, detailed protocols used in the original studies on this compound are not publicly available, this section provides standardized methodologies for key experiments relevant to assessing its antispasmodic and potential mechanistic properties.

In Vitro Antispasmodic Activity Assay (Organ Bath)

This protocol describes a general procedure for evaluating the antispasmodic activity of a compound on isolated intestinal smooth muscle.

Objective: To determine the ability of this compound to inhibit smooth muscle contractions induced by a spasmogen (e.g., furmethide, acetylcholine, or KCl).

Materials:

  • Isolated tissue: Rabbit or guinea pig ileum

  • Organ bath system with an isotonic transducer

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Spasmogens: Furmethide, Acetylcholine (ACh), Potassium Chloride (KCl)

  • This compound solutions of varying concentrations

  • Data acquisition system

Procedure:

  • Tissue Preparation: A segment of the ileum is isolated from a euthanized animal and placed in cold, aerated physiological salt solution. The lumen is gently flushed to remove contents. A 2-3 cm segment is then mounted in the organ bath.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the physiological salt solution being replaced every 15 minutes.

  • Induction of Contraction: A submaximal concentration of the spasmogen (e.g., furmethide) is added to the organ bath to induce a stable contraction.

  • Application of this compound: Once a stable contractile plateau is achieved, cumulative concentrations of this compound are added to the bath. The tissue is allowed to reach a steady-state response at each concentration.

  • Data Recording: The isometric contractions are recorded continuously using the data acquisition system.

  • Data Analysis: The percentage inhibition of the spasmogen-induced contraction is calculated for each concentration of this compound. An IC₅₀ value (the concentration of this compound that produces 50% inhibition) can be determined by non-linear regression analysis of the concentration-response curve.

Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Objective: To quantify the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (M₁, M₂, M₃, etc.).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • This compound solutions of varying concentrations

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound from the competition binding curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations of Experimental Workflows

Workflow for In Vitro Antispasmodic Assay

Antispasmodic Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Rabbit Ileum Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Add_Spasmogen Add Spasmogen (e.g., Furmethide) Equilibration->Add_Spasmogen Record_Contraction Record Stable Contraction Add_Spasmogen->Record_Contraction Add_this compound Add Cumulative Concentrations of this compound Record_Contraction->Add_this compound Record_Inhibition Record Inhibition of Contraction Add_this compound->Record_Inhibition Calculate_Inhibition Calculate % Inhibition Record_Inhibition->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General workflow for the in vitro antispasmodic activity assay.

Workflow for Muscarinic Receptor Binding Assay

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare Cell Membranes with Muscarinic Receptors Incubate Incubate Membranes, Radioligand, and this compound Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand and this compound Solutions Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Plot_Competition_Curve Plot Competition Binding Curve Count->Plot_Competition_Curve Determine_IC50 Determine IC50 Value Plot_Competition_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Workflow for determining the binding affinity of this compound to muscarinic receptors.

Conclusion

This compound is a promising natural product with demonstrated antispasmodic activity, likely mediated through the antagonism of muscarinic receptors. The information presented in this technical guide, including the available quantitative data and standardized experimental protocols, provides a solid foundation for further research into its pharmacological properties. Future studies should focus on conducting detailed dose-response analyses to establish precise IC₅₀ values, performing competitive binding assays to confirm its affinity for muscarinic receptor subtypes, and investigating its effects on contractions induced by various spasmogens to fully elucidate its mechanism of action. Such research will be crucial in determining the therapeutic potential of this compound as a novel antispasmodic agent.

References

The Neuropharmacological Potential of Galbulimima Alkaloids: A Focus on the Muscarinic Antagonist Himbacine and the Unexplored Frontier of Himgaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo studies detailing the specific neuroactive effects of Himgaline are not available in the current scientific literature. This compound remains a frontier molecule whose biological activity is largely uncharacterized. This guide therefore focuses on the well-documented pharmacology of its structural analog, Himbacine, the most-studied neuroactive alkaloid from the Galbulimima genus. The data presented for Himbacine serves as a foundational benchmark for predicting the potential, yet-to-be-explored, neuroactive profile of this compound.

Introduction: The Enigma of Galbulimima Alkaloids

The bark of the Australian magnolia, Galbulimima belgraveana, has a history of use in the traditional medicine of Papua New Guinea as an analgesic, antipyretic, and hallucinogen.[1][2] Chemical investigation of the bark has revealed a family of over 40 structurally complex and unique piperidine (B6355638) alkaloids.[2] These compounds, including this compound and Himbacine, present formidable synthetic challenges but also hold significant potential for the development of novel therapeutics.[3]

While many of these alkaloids have demonstrated physiological effects in preliminary in vivo assays, affecting parameters like heart rate and blood pressure, a detailed understanding of their specific molecular targets and mechanisms of action remains limited.[2] this compound, with its intricate polycyclic structure, is of high interest, but its biological functions have not been specifically reported.[4] In contrast, Himbacine has been identified as a potent and selective muscarinic receptor antagonist, making it an invaluable pharmacological tool and the primary focus of this guide.[5]

Himbacine: A Prototypical Galbulimima Alkaloid

Himbacine is the most extensively studied of the Galbulimima alkaloids. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable selectivity for the M2 and M4 subtypes.[6][7] This selectivity, particularly for the M2 receptor highly expressed in the heart, underpins its observed in vivo cardio-selective effects.[8] The study of Himbacine provides a critical framework for understanding the potential therapeutic applications and structure-activity relationships of this unique class of alkaloids.

Mechanism of Action: Selective M2 Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 receptor subtype is predominantly found in the heart, where its activation leads to a decrease in heart rate (negative chronotropy) and contractile force (negative inotropy). M2 receptors are coupled to inhibitory G-proteins (Gαi/o).

Himbacine acts as a competitive antagonist at these receptors. It binds to the M2 receptor but does not activate it, thereby preventing acetylcholine from binding and initiating the downstream signaling cascade. This blockade of the inhibitory signal results in an increase in heart rate.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling M2R M2 Muscarinic Receptor G_Protein Gi/o Protein (α, βγ) M2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ACh Acetylcholine (ACh) ACh->M2R Binds & Activates Himbacine Himbacine Himbacine->M2R Binds & Blocks ATP ATP PKA PKA cAMP->PKA Activation Reduced Ca_Channel Ca2+ Channels PKA->Ca_Channel Phosphorylation Reduced

Caption: M2 Muscarinic Receptor signaling pathway and antagonism by Himbacine.

Quantitative Pharmacology of Himbacine

The potency and selectivity of Himbacine have been quantified through both radioligand binding assays (determining affinity, Ki) and functional assays in isolated tissues (determining antagonist potency, pA2).

Muscarinic Receptor Binding Affinity

Binding assays measure the affinity of a compound for a specific receptor subtype. Himbacine shows a significantly higher affinity for M2 and M4 receptors compared to M1, M3, and M5 subtypes.[6]

Receptor SubtypeTissue / Cell LineRadioligandAffinity (Ki, nM)Reference
M2 Rat Heart[3H]N-methylscopolamine9.06[6]
M2 Cloned Human (CHO cells)[3H]N-methylscopolamine4[4]
M4 Cloned Human (CHO cells)[3H]N-methylscopolamine7[6]
M1 Cloned Human (CHO cells)[3H]N-methylscopolamine100+[6]
M3 Cloned Human (CHO cells)[3H]N-methylscopolamine100+[6]

Table 1: Summary of Himbacine binding affinities (Ki) for human and rat muscarinic receptor subtypes.

Functional Antagonist Potency

Functional assays on isolated tissues confirm the M2-selectivity observed in binding studies. The pA2 value is the negative logarithm of the antagonist concentration required to produce a 2-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. Himbacine is approximately 10-fold more potent in guinea pig atria (high M2 expression) than in smooth muscle tissues.[4][8]

Tissue PreparationAnimal ModelAgonistPotency (pA2)Implied Receptor TargetReference
Atria (Force/Rate) Guinea PigCarbachol8.2 - 8.4M2[4][8]
Ileum Guinea PigCarbachol~7.2M3[8]
Trachea Guinea PigCarbachol~7.2M3[8]
Aortic Endothelium RatAcetylcholine~7.0M3[9]

Table 2: Functional antagonist potency (pA2) of Himbacine in various isolated tissue preparations.

Key Experimental Protocols

The determination of antagonist potency (pA2) is a cornerstone of pharmacological characterization. The following protocol outlines the general methodology used in the cited in vitro functional studies.

Isolated Organ Bath Technique for pA2 Determination

This method measures the effect of an antagonist on the contractile or relaxant response of an isolated tissue to an agonist.

  • Tissue Preparation:

    • Animals (e.g., guinea pigs) are humanely euthanized according to ethical guidelines.

    • Target tissues (e.g., atria, ileum segment) are rapidly dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • The tissue is mounted in an isolated organ bath chamber filled with the physiological solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Transducer Attachment & Equilibration:

    • One end of the tissue is fixed, while the other is connected via a suture to an isometric force transducer.

    • The transducer is connected to a data acquisition system to record changes in tissue tension.

    • The tissue is allowed to equilibrate under a small resting tension for a period of 60-90 minutes, with regular washing.

  • Agonist Concentration-Response Curve (Control):

    • A cumulative concentration-response curve is generated for an agonist (e.g., carbachol).

    • The agonist is added to the bath in increasing concentrations, and the resulting change in tension is recorded until a maximal response is achieved.

    • The tissue is then washed repeatedly to return to baseline.

  • Antagonist Incubation and Second Curve:

    • A known concentration of the antagonist (Himbacine) is added to the bath and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).

    • The agonist concentration-response curve is repeated in the presence of the antagonist. A competitive antagonist will cause a rightward, parallel shift in the curve.

  • Data Analysis:

    • The process is repeated with several different concentrations of the antagonist.

    • The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot provides the pA2 value.

Experimental_Workflow A 1. Tissue Dissection (e.g., Guinea Pig Atrium) B 2. Mount in Organ Bath (37°C, Oxygenated Buffer) A->B C 3. Connect to Transducer & Equilibrate B->C D 4. Generate Control Agonist Dose-Response Curve C->D E 5. Wash Tissue to Baseline D->E F 6. Incubate with Himbacine (Antagonist) E->F G 7. Repeat Agonist Dose-Response Curve F->G H 8. Repeat Steps 5-7 with multiple Antagonist Concentrations G->H I 9. Data Analysis: Schild Plot H->I J 10. Determine pA2 Value I->J

Caption: Generalized workflow for pA2 determination using an isolated organ bath.

In Vivo Implications and Future Directions for this compound

The strong in vitro evidence of Himbacine's potent and selective M2 receptor antagonism provides a clear basis for predicting its in vivo effects. Administration in whole animal models would be expected to cause a dose-dependent increase in heart rate (tachycardia) with lesser effects on smooth muscle-mediated functions like salivation or gut motility, distinguishing it from non-selective antagonists like atropine.[8]

For this compound, the path forward is now clearer than ever. Its structural similarity to Himbacine suggests it may also interact with muscarinic receptors, although its unique stereochemistry and conformation could lead to a different affinity, selectivity, or even a different primary target altogether. The psychotropic effects attributed to Galbulimima bark in traditional use have not been strongly linked to M2 antagonism, suggesting that alkaloids like this compound or GB18 (a recently identified opioid receptor antagonist) may be responsible.[2]

The recent breakthroughs in the chemical synthesis of this compound and other complex Galbulimima alkaloids are a critical enabling step.[10] These synthetic routes will finally allow for the production of sufficient quantities of pure this compound for comprehensive pharmacological profiling, including:

  • Receptor Binding Panels: To identify primary and off-target interactions.

  • In Vitro Functional Assays: To determine its effect on identified targets.

  • In Vivo Animal Models: To assess its effects on the cardiovascular and central nervous systems, behavior, and to establish its pharmacokinetic and safety profiles.

Conclusion

While direct pharmacological data on this compound remains elusive, its structural relative, Himbacine, serves as a powerful case study. Himbacine is a well-characterized, potent, and selective M2 muscarinic receptor antagonist with a clear correlation between its in vitro activity and its predicted in vivo cardio-selectivity. The methodologies and data established for Himbacine provide a robust roadmap for the future investigation of this compound. As synthetic accessibility to this rare alkaloid increases, the scientific community is poised to finally elucidate the neuroactive effects of this compound and unlock the remaining secrets of the Galbulimima alkaloids.

References

Himgaline: A Potential Modulator of Central Nervous System Function for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Himgaline, a complex polycyclic alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, represents a compelling yet underexplored scaffold for central nervous system (CNS) drug discovery. Historically, its low natural abundance and synthetic intractability have significantly hampered detailed pharmacological investigation. However, recent breakthroughs in chemical synthesis are now paving the way for a thorough evaluation of its therapeutic potential. This document provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its potential CNS applications. Drawing on the limited direct evidence and data from the closely related, well-characterized analogue himbacine, this guide outlines the hypothesized mechanism of action, potential signaling pathways, and a roadmap for future preclinical evaluation.

Introduction: The Therapeutic Promise of Galbulimima Alkaloids

The bark of Galbulimima belgraveana has a history of traditional use by indigenous people of Papua New Guinea for its psychoactive effects, including inducing a trance-like state.[1] Phytochemical analysis has revealed a diverse family of over 40 structurally complex alkaloids, which are broadly classified based on their core structure.[1] These alkaloids exhibit a range of profound biological effects in mammals, from hypotension and bradycardia to CNS depression and anticonvulsant activity.[1]

This compound belongs to the Class III Galbulimima alkaloids.[1] While many of its sister compounds have shown various biological activities, only a few have been pharmacologically characterized in detail. The most studied of these is himbacine, a Class I alkaloid, which is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and served as the scaffold for the development of the FDA-approved drug Vorapaxar.[1] The diverse bioactivities of the Galbulimima alkaloids, coupled with their unique and complex structures, make them a rich source for novel therapeutic leads.

Known Biological Activity and Quantitative Data

Direct pharmacological data for this compound is sparse. However, early screening studies have provided a crucial insight into its potential mechanism of action. The available quantitative data is summarized in the table below.

Compound Assay Organism/Tissue Concentration/Dose Effect Reference
This compoundFurmethide-induced spasmRabbit intestine0.1 mg/LSignificant antispasmodic activity[1]
HimbadineFurmethide-induced spasmRabbit intestine10 mg/LSignificant antispasmodic activity[1]

Table 1: Summary of Quantitative Biological Data for this compound and a Related Alkaloid.

The significant antispasmodic activity of this compound was observed in an assay designed to detect anti-muscarinic effects.[1] Furmethide is a muscarinic receptor agonist that induces smooth muscle contraction. The ability of this compound to counteract this effect strongly suggests that it may act as a muscarinic receptor antagonist.

Hypothesized Mechanism of Action and Signaling Pathways

Given the limited direct evidence for this compound's molecular targets, its mechanism of action is largely inferred from the well-documented pharmacology of its structural analogue, himbacine, and the context of its known antispasmodic activity.

Muscarinic Acetylcholine Receptor Antagonism

Himbacine is a potent antagonist of muscarinic acetylcholine receptors, with a particularly high affinity for the M2 subtype (Kd = 4 nM).[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that play a critical role in mediating the effects of the neurotransmitter acetylcholine in the CNS and the periphery. They are involved in a wide range of physiological processes, including learning, memory, motor control, and autonomic function.

It is highly probable that this compound also exerts its effects through antagonism of muscarinic receptors. The M2 and M4 subtypes are coupled to the Gi/o family of G-proteins. Antagonism of these receptors would lead to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP). The M1, M3, and M5 subtypes are coupled to Gq/11 G-proteins. Antagonism of these receptors would block the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

Caption: Hypothesized signaling pathway for this compound at M2/M4 muscarinic receptors.

Potential CNS Therapeutic Applications

Based on its likely role as a muscarinic receptor antagonist, this compound could have therapeutic potential in a variety of CNS disorders characterized by cholinergic system dysregulation.

  • Movement Disorders: Anticholinergic agents are used to treat the motor symptoms of Parkinson's disease and other extrapyramidal disorders by restoring the balance between dopamine (B1211576) and acetylcholine in the striatum.

  • Neuropsychiatric Disorders: Dysregulation of the cholinergic system has been implicated in conditions such as depression and schizophrenia. Modulating this system could offer a novel therapeutic avenue.

  • Cognitive Disorders: While counterintuitive, as cholinergic agonists are used to treat Alzheimer's disease, subtype-selective muscarinic antagonists could potentially be used to modulate specific cognitive processes or to treat side effects of other medications.

Further research is needed to determine the precise subtype selectivity of this compound and its overall CNS activity profile to fully elucidate its therapeutic potential.

Proposed Experimental Workflow for Preclinical Evaluation

Due to the lack of specific published protocols for this compound, a generalized experimental workflow for the preclinical characterization of a novel CNS compound is proposed. This workflow is designed to systematically evaluate the pharmacology, pharmacokinetics, and in vivo efficacy of this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_pd In Vivo Pharmacodynamics & Efficacy receptor_binding Receptor Binding Assays (Ki at M1-M5, other CNS receptors) functional_assays Functional Assays (EC50/IC50, e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays adme In Vitro ADME (Metabolic stability, permeability) functional_assays->adme pk_studies Pharmacokinetic Studies (Rodent; IV & PO) adme->pk_studies bbb_penetration Blood-Brain Barrier Penetration (Brain/plasma ratio) pk_studies->bbb_penetration target_engagement Target Engagement (Receptor occupancy studies) bbb_penetration->target_engagement behavioral_models Behavioral Models (e.g., models of Parkinson's, depression) target_engagement->behavioral_models safety_pharm Safety Pharmacology (Cardiovascular, respiratory effects) behavioral_models->safety_pharm

Caption: Proposed experimental workflow for the preclinical evaluation of this compound.

Detailed Methodologies for Key Experiments
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with an initial focus on muscarinic M1-M5 subtypes.

    • Methodology: Radioligand binding assays using cell membranes expressing the receptor of interest. For example, for M2 receptors, membranes from CHO cells stably expressing the human M2 receptor would be incubated with a known concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). The amount of bound radioactivity is measured by liquid scintillation counting. The IC50 is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at its target receptors.

    • Methodology: For Gi/o-coupled receptors like M2, a cAMP accumulation assay can be used. Cells expressing the receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase cAMP levels. The ability of a muscarinic agonist (e.g., carbachol) to inhibit this forskolin-induced cAMP accumulation is measured. The assay is then performed in the presence of varying concentrations of this compound to determine its ability to block the effect of the agonist. cAMP levels can be quantified using various methods, such as HTRF or ELISA.

  • In Vivo Microdialysis:

    • Objective: To measure the unbound concentration of this compound in the brain extracellular fluid and to assess its effects on neurotransmitter levels.

    • Methodology: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized or freely moving rodent. The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular space diffuse across the dialysis membrane into the perfusate. The collected dialysate samples are then analyzed by LC-MS/MS to quantify the concentration of this compound and key neurotransmitters like acetylcholine and dopamine. This technique allows for the determination of the pharmacokinetic/pharmacodynamic relationship in the CNS.

Conclusion and Future Directions

This compound is a structurally novel natural product with compelling, albeit limited, evidence pointing towards a potential role as a modulator of the central cholinergic system. The recent advancements in its chemical synthesis have opened the door for a comprehensive pharmacological investigation. The research community is now poised to unravel the specific molecular targets of this compound, delineate its mechanism of action, and explore its therapeutic potential in a range of CNS disorders. The experimental workflow outlined in this guide provides a clear path forward for the preclinical development of this promising natural product. The coming years will be crucial in determining whether this compound can be translated from a fascinating natural product into a clinically valuable therapeutic agent.

References

Himgaline: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties and solubility of Himgaline, a complex piperidine (B6355638) alkaloid. The information is compiled from publicly available data and presented in a structured format to facilitate its use in research and drug development.

Physicochemical Properties of this compound

This compound is a polycyclic alkaloid first isolated from the plant Galbulimima belgraveana.[1][][3] Its complex structure dictates its chemical and physical characteristics. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₂₀H₃₁NO₂[1][][4][5]
Molecular Weight 317.5 g/mol (or 317.47 g/mol )[1][][4][5]
CAS Number 16585-08-3[1][3][5]
Appearance Solid[1]
Purity ≥95% to >99% (by HPLC)[1][][3][5]
Computed XLogP3 2.9[4]
Storage Temperature -20°C[1][3][5]

Solubility Profile of this compound

The solubility of a compound is a critical factor in its biological activity and formulation development. This compound's solubility has been qualitatively described in several organic solvents.

SolventSolubilitySource
Ethanol Soluble[3]
Methanol Soluble[3]
Dimethylformamide (DMF) Soluble[3]
Dimethyl Sulfoxide (DMSO) Soluble[3]

Note: Quantitative solubility data (e.g., in mg/mL or µM) for this compound in these or aqueous solvents is not specified in the currently available literature.

General Experimental Protocols for Physicochemical Characterization

While specific experimental details for this compound are not published, the following are standard methodologies used for determining the physicochemical properties of alkaloid compounds.[6]

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts, with a narrow range indicating high purity.

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a glass capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the sample has completely melted. The melting point is reported as the range T1-T2.[6]

Solubility Determination (Shake-Flask Method)

This is the standard method for determining thermodynamic equilibrium solubility.

  • Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are centrifuged to pellet any undissolved solid.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial as it determines the ionization state of the compound at a given pH, which in turn affects solubility and membrane permeability.

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water.

  • Titration: The solution is placed in a titration vessel with a calibrated pH electrode. A standardized acid (e.g., HCl for a basic compound like an alkaloid) or base is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]

Visualization of Physicochemical Relationships

The following diagram illustrates the logical workflow from fundamental properties to their impact on drug development suitability.

Himgaline_Properties cluster_0 Core Properties cluster_1 Key Physicochemical Parameters cluster_2 Solubility Profile cluster_3 Drug Development Implications MolFormula Molecular Formula (C₂₀H₃₁NO₂) MolWeight Molecular Weight (317.5 g/mol) pKa pKa (Ionization) MolFormula->pKa Determine LogP LogP (Lipophilicity) (XLogP3 = 2.9) MolFormula->LogP Determine MeltingPoint Melting Point MolFormula->MeltingPoint Determine MolWeight->pKa Determine MolWeight->LogP Determine MolWeight->MeltingPoint Determine AqueousSol Aqueous Solubility pKa->AqueousSol Influence OrganicSol Organic Solubility (Ethanol, DMSO, etc.) pKa->OrganicSol Influence LogP->AqueousSol Influence LogP->OrganicSol Influence Permeability Membrane Permeability LogP->Permeability Impacts MeltingPoint->AqueousSol Influence MeltingPoint->OrganicSol Influence Formulation Formulation Strategy AqueousSol->Formulation AqueousSol->Permeability Impacts Bioavailability Bioavailability Permeability->Bioavailability

References

Methodological & Application

The Concise Total Synthesis of Himgaline: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This protocol is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of complex alkaloids and the application of modern synthetic methodologies. The concise route, reduced from over 30 steps in previous syntheses to a mere 7-9 steps, offers a practical and efficient approach to accessing Himgaline and its analogs for further biological investigation.[1][2]

Retrosynthetic Analysis and Strategy

The core of this synthetic strategy lies in the late-stage, stereoselective reduction of a highly aromatic intermediate to construct the densely functionalized and stereochemically complex core of this compound.[1][2] This approach bypasses the iterative and often low-yielding installation of multiple stereocenters that plagued earlier synthetic efforts. The key disconnection points involve a reductive amination, a Benkeser reduction, a Friedel-Crafts reaction, and a novel metallaphotoredox cross-coupling to assemble the aromatic precursor.

G This compound This compound GB13 GB13 This compound->GB13 Reductive Cyclization Intermediate_A Piperidine (B6355638) Intermediate GB13->Intermediate_A Benkeser Reduction / Hydrolysis Intermediate_B Aromatic Ketone Intermediate_A->Intermediate_B Pyridine (B92270) Hydrogenation Intermediate_C Cross-Coupling Product Intermediate_B->Intermediate_C Friedel-Crafts Reaction StartingMaterial_1 Aryl Bromide Intermediate_C->StartingMaterial_1 Metallaphotoredox Cross-Coupling StartingMaterial_2 Siloxycyclopropane Intermediate_C->StartingMaterial_2

Figure 1. Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the supplementary information of the seminal 2022 Science publication by Landwehr, E. M.; Baker, M. A.; Oguma, T.; Burdge, H. E.; Kawajiri, T.; Shenvi, R. A.

Step 1: Metallaphotoredox Cross-Coupling

This key step unites the two primary building blocks through a novel endo-selective sp3-sp2 cross-coupling reaction.

Protocol: In a nitrogen-filled glovebox, an oven-dried 20 mL vial is charged with NiBr₂·diglyme (1.5 mg, 0.004 mmol, 0.025 equiv), 4,4’-di-tert-butyl-2,2’-bipyridine (2.2 mg, 0.008 mmol, 0.05 equiv), and the aryl bromide starting material (0.16 mmol, 1.0 equiv). The siloxycyclopropane starting material (0.24 mmol, 1.5 equiv) and 4CzIPN (1.3 mg, 0.0016 mmol, 0.01 equiv) are added, followed by anhydrous 1,4-dioxane (B91453) (1.6 mL). The vial is sealed with a Teflon-lined cap and placed in a photoreactor equipped with a blue LED light source. The reaction is stirred at room temperature for 24 hours. After this time, the reaction mixture is concentrated in vacuo and purified by silica (B1680970) gel chromatography to yield the cross-coupling product.

Step 2: Friedel-Crafts Reaction

An intramolecular Friedel-Crafts reaction is employed to construct a key carbocyclic ring of the this compound scaffold.

Protocol: To a solution of the cross-coupling product (0.1 mmol, 1.0 equiv) in hexafluoroisopropanol (HFIP, 1.0 mL) at 0 °C is added diethylaluminum chloride (0.1 mL, 1.0 M in hexanes, 0.1 mmol, 1.0 equiv). The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (B109758) (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic aromatic ketone.

Step 3: Pyridine Hydrogenation

The pyridine ring is stereoselectively reduced to the corresponding piperidine.

Protocol: The aromatic ketone (0.05 mmol, 1.0 equiv) is dissolved in methanol (B129727) (5 mL) in a high-pressure reactor. Platinum(IV) oxide (5.7 mg, 0.025 mmol, 0.5 equiv) is added, and the reactor is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (500 psi) at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The resulting piperidine intermediate is used in the next step without further purification.

Step 4: Benkeser Reduction and Hydrolysis to form GB13

A dissolving metal reduction of the anisole (B1667542) moiety followed by in-situ hydrolysis of the resulting enol ether yields the key intermediate, GB13.

Protocol: In a glovebox, a solution of the piperidine intermediate (0.04 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (4 mL) is prepared in a sealed tube. Lithium metal (11 mg, 1.6 mmol, 40 equiv) is added in small portions. The tube is sealed and stirred at room temperature for 6 hours. The reaction is then carefully quenched by the addition of ethanol (B145695) (1 mL), followed by water (1 mL). The mixture is acidified with 1 M hydrochloric acid and stirred for 1 hour to effect hydrolysis. The reaction is then basified with aqueous sodium hydroxide (B78521) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried, filtered, and concentrated. Purification by preparative thin-layer chromatography affords GB13.

Step 5: Reductive Cyclization to this compound

The final step involves a diastereoselective reductive cyclization of GB13 to complete the synthesis of this compound.

Protocol: To a solution of GB13 (0.02 mmol, 1.0 equiv) in dichloromethane (2 mL) is added sodium triacetoxyborohydride (B8407120) (12.7 mg, 0.06 mmol, 3.0 equiv). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield this compound.

Quantitative Data Summary

StepReactionStarting MaterialProductYield (%)
1Metallaphotoredox Cross-CouplingAryl Bromide & SiloxycyclopropaneCross-Coupling Product57
2Friedel-Crafts ReactionCross-Coupling ProductAromatic Ketone75
3Pyridine HydrogenationAromatic KetonePiperidine Intermediate>95 (crude)
4Benkeser Reduction / HydrolysisPiperidine IntermediateGB1329 (2 steps)
5Reductive CyclizationGB13This compound80

Logical Workflow of the this compound Total Synthesis

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Aryl_Bromide Aryl_Bromide Cross_Coupling_Product Cross_Coupling_Product Aryl_Bromide->Cross_Coupling_Product Step 1: Metallaphotoredox Cross-Coupling Siloxycyclopropane Siloxycyclopropane Siloxycyclopropane->Cross_Coupling_Product Aromatic_Ketone Aromatic_Ketone Cross_Coupling_Product->Aromatic_Ketone Step 2: Friedel-Crafts Reaction Piperidine_Intermediate Piperidine_Intermediate Aromatic_Ketone->Piperidine_Intermediate Step 3: Pyridine Hydrogenation GB13 GB13 Piperidine_Intermediate->GB13 Step 4: Benkeser Reduction / Hydrolysis This compound This compound GB13->this compound Step 5: Reductive Cyclization

Figure 2. Overall workflow of the this compound total synthesis.

This streamlined and highly efficient total synthesis of this compound opens new avenues for the exploration of the biological activities of this fascinating class of alkaloids. The strategic use of modern synthetic methods to tackle a complex natural product provides a blueprint for future synthetic endeavors in the field.

References

Asymmetric Synthesis of Himgaline Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himgaline is a complex, polycyclic alkaloid isolated from the bark of the Australian and Papua New Guinean rainforest tree Galbulimima belgraveana. This natural product belongs to a class of compounds that have garnered significant interest from the scientific community due to their intricate molecular architecture and potential pharmacological activities. Notably, some related Galbulimima alkaloids have exhibited promising biological properties, including antispasmodic and psychotropic effects, making the development of efficient synthetic routes to access these molecules and their enantiomers a critical endeavor for further biological investigation and potential drug discovery.

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of both (+)- and (-)-himgaline, as well as a concise racemic synthesis. The methodologies presented are based on seminal works from the research groups of Chackalamannil, Evans, and Shenvi, offering diverse strategies for accessing these challenging molecular targets.

Synthesis of (-)-Himgaline (Chackalamannil et al.)

The first total synthesis of (-)-himgaline was reported by Chackalamannil and coworkers.[1] Their strategy hinges on a key decarboxylative aza-Michael reaction to construct the core structure, followed by a diastereoselective reduction to install the final stereocenter.

Quantitative Data
Step No.ReactionReactantProductReagents and ConditionsYield (%)Reference
1Decarboxylative aza-Michael reactionHexacyclic lactone precursor(-)-GB 13Acidic conditions, followed by basic workup80[2]
2Cyclization(-)-GB 13Oxothis compoundAcidic conditions-[2]
3ReductionOxothis compound(-)-HimgalineInternally coordinated sodium triacetoxyborohydride- (exclusive product)[2]

Note: Detailed step-by-step yields for the cyclization and reduction were not provided in the primary communication.

Experimental Protocols

Step 1: Synthesis of (-)-GB 13 via Decarboxylative aza-Michael Reaction [2]

A solution of the hexacyclic lactone precursor in a suitable acidic medium (e.g., HCl in a microwave reactor as described in related syntheses[3]) is heated to induce a decarboxylative aza-Michael reaction. Following the reaction, the mixture is subjected to a basic workup to afford (-)-GB 13. The product is then purified using standard chromatographic techniques.

Step 2 & 3: Cyclization to Oxothis compound and Subsequent Reduction to (-)-Himgaline [2][3]

(-)-GB 13 is treated with a scandium triflate catalyst in an acidic chloroform (B151607) solution to facilitate the cyclization to oxothis compound.[3] Following the formation of oxothis compound, the reaction mixture is treated with an internally coordinated sodium triacetoxyborohydride. This specific reducing agent is crucial for achieving the desired stereoselectivity, delivering the hydride from the correct face to yield (-)-himgaline as the exclusive product.[2][3] The final product is then purified by chromatography.

Synthetic Workflow

Chackalamannil_Himgaline_Synthesis Start Hexacyclic Lactone Precursor GB13 (-)-GB 13 Start->GB13 Decarboxylative aza-Michael Oxothis compound Oxothis compound GB13->Oxothis compound Cyclization (Acidic) This compound (-)-Himgaline Oxothis compound->this compound Stereoselective Reduction

Caption: Synthesis of (-)-Himgaline via a decarboxylative aza-Michael reaction.

Synthesis of (+)-Himgaline (Evans et al.)

The Evans group reported the total synthesis of (+)-himgaline, the enantiomer of the naturally occurring substance.[4][5] Their approach features a highly diastereoselective intramolecular Diels-Alder reaction to establish the core decalin system and a subsequent intramolecular enamine aldol (B89426) addition.

Quantitative Data
Step No.ReactionReactantProductReagents and ConditionsYield (%)Diastereomeric RatioReference
1Intramolecular Diels-Alder cycloadditionDiene aldehyde with chiral auxiliarytrans-Decalin 8-81Single diastereomer[4]
2Conjugate addition(+)-GB 13(+)-Himgaline precursor1:1 mixture of acetic acid and acetonitrile--[4]
3Ketone reduction(+)-Himgaline precursor(+)-Himgaline--Stereoselective[4]

Note: Specific yields for the latter steps were not detailed in the communication.

Experimental Protocols

Step 1: Intramolecular Diels-Alder Cycloaddition [4][5]

The synthesis commences with a vinylogous Horner-Wadsworth-Emmons (HWE) olefination to generate a diene aldehyde. A second HWE olefination incorporates a chiral auxiliary. The resulting precursor undergoes an intramolecular Diels-Alder cycloaddition to furnish the trans-decalin system as a single diastereomer. This is followed by a highly diastereoselective dihydroxylation and acetonide protection.

Step 2 & 3: Conversion of (+)-GB 13 to (+)-Himgaline [4]

The conversion of (+)-GB 13 to (+)-himgaline is initiated by a conjugate addition of the piperidine (B6355638) nitrogen to the enone. This is achieved by stirring (+)-GB 13 in a 1:1 mixture of acetic acid and acetonitrile. The resulting intermediate then undergoes a stereoselective ketone reduction to yield (+)-himgaline.

Synthetic Workflow

Evans_Himgaline_Synthesis Start Linear Precursor DielsAlder Intramolecular Diels-Alder Adduct Start->DielsAlder Diels-Alder Cycloaddition Michael Intramolecular Michael Adduct DielsAlder->Michael Intramolecular Michael Addition GB13 (+)-GB 13 Michael->GB13 Intramolecular Enamine Aldol Addition This compound (+)-Himgaline GB13->this compound Conjugate Addition & Reduction

Caption: Synthesis of (+)-Himgaline featuring a key Diels-Alder cycloaddition.

Concise Racemic Synthesis of this compound (Shenvi et al.)

More recently, the Shenvi laboratory developed a significantly shorter, albeit racemic, synthesis of this compound.[6][7] This innovative route relies on the strategic cross-coupling of aromatic building blocks followed by a complete and stereoselective reduction. This approach dramatically reduces the step count compared to previous syntheses.

Quantitative Data
Step No.ReactionReactantProductReagents and ConditionsYield (%)Reference
1Cross-couplingHigh fraction aromatic building blocksHigh Fsp2 intermediateMetallaphotoredox catalysis-[8]
2Stereoselective ReductionHigh Fsp2 intermediate(±)-HimgalineComplete reduction-[6]

Note: This concise synthesis is reported as 7-9 steps in total, a significant reduction from the 19-31 steps of prior methods.[6] Detailed yields for each step are best found in the publication's supplementary materials.

Experimental Protocols

Step 1: Cross-Coupling of Aromatic Building Blocks [6][8]

The synthesis begins with the cross-coupling of high fraction aromatic (FAr) building blocks. This key step is accomplished using a novel metallaphotoredox cross-coupling of an aryl bromide with a siloxycyclopropane. This reaction efficiently constructs a complex carbon skeleton with a high degree of aromaticity.

Step 2: Complete and Stereoselective Reduction [6]

The highly aromatic intermediate from the cross-coupling reaction is then subjected to a complete and stereoselective reduction. This transformation converts the aromatic core into the saturated, polycyclic framework of this compound. The stereoselectivity of this reduction is crucial for establishing the correct relative stereochemistry of the multiple chiral centers in the final product.

Synthetic Workflow

Shenvi_Himgaline_Synthesis Start Aromatic Building Blocks Coupling Cross-Coupled Aromatic Intermediate Start->Coupling Metallaphotoredox Cross-Coupling This compound (±)-Himgaline Coupling->this compound Complete Stereoselective Reduction

Caption: A concise racemic synthesis of this compound via cross-coupling and reduction.

Conclusion

The asymmetric syntheses of this compound enantiomers represent significant achievements in the field of total synthesis, showcasing elegant solutions to the construction of a complex natural product. The methodologies developed by Chackalamannil, Evans, and Shenvi provide diverse and powerful strategies for accessing these intricate molecules. These protocols and synthetic blueprints are invaluable for researchers engaged in natural product synthesis, medicinal chemistry, and drug development, enabling further exploration of the biological activities of this compound and its analogues. The continued development of even more efficient and scalable synthetic routes will be crucial for unlocking the full therapeutic potential of this fascinating class of alkaloids.

References

Application Notes and Protocols: Himgaline Synthesis via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himgaline, a complex polycyclic alkaloid isolated from the bark of Galbulimima belgraveana, has attracted significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential neuroactive properties. Traditional synthetic routes to this compound have been characterized by their length and complexity, often requiring numerous steps to construct the dense stereochemical framework. This application note details a modern and concise synthetic strategy that leverages a key cross-coupling reaction to streamline the synthesis of this compound and its congeners, such as GB13 and GB22. This approach, pioneered by the Shenvi laboratory, significantly reduces the synthetic effort required to access these valuable compounds, opening avenues for further pharmacological investigation.[1][2][3][4][5]

The cornerstone of this efficient synthesis is a novel metallaphotoredox-catalyzed cross-coupling of a siloxycyclopropane with an aryl bromide.[2][6] This strategy allows for the rapid assembly of a key tetracyclic intermediate, which can then be elaborated to this compound through a series of stereoselective reductions and cyclizations. This document provides a detailed overview of this synthetic approach, including experimental protocols for key transformations and a summary of relevant reaction data.

Synthetic Strategy Overview

The retrosynthetic analysis for this compound hinges on a convergent approach where two key fragments are joined via a cross-coupling reaction. The overall strategy can be visualized as a sequence of key transformations that rapidly build molecular complexity from relatively simple starting materials.

G This compound This compound Oxothis compound 16-Oxothis compound This compound->Oxothis compound Reduction GB13 GB13 Oxothis compound->GB13 Intramolecular Aza-Michael Addition Aromatic_Intermediate Aromatic Tetracycle GB13->Aromatic_Intermediate Arene Hydrogenation Cross_Coupling Metallaphotoredox Cross-Coupling Aromatic_Intermediate->Cross_Coupling Friedel-Crafts Cyclization Siloxycyclopropane Siloxycyclopropane Fragment Cross_Coupling->Siloxycyclopropane Aryl_Bromide Aryl Bromide Fragment Cross_Coupling->Aryl_Bromide G Start Aryl Bromide & Siloxycyclopropane CrossCoupling Metallaphotoredox Cross-Coupling Start->CrossCoupling FriedelCrafts Friedel-Crafts Cyclization CrossCoupling->FriedelCrafts Hydrogenation Arene Hydrogenation FriedelCrafts->Hydrogenation AzaMichael Aza-Michael Addition Hydrogenation->AzaMichael Reduction Ketone Reduction AzaMichael->Reduction This compound This compound Reduction->this compound

References

Friedel-Crafts Reaction in the Synthesis of Himgaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The total synthesis of complex natural products remains a significant challenge in organic chemistry, often requiring the development of novel synthetic strategies and the optimization of established reactions. Himgaline, a structurally intricate alkaloid from the bark of Galbulimima belgraveana, has garnered attention for its potential neuroactive properties. A recent concise total synthesis of this compound, accomplished by the Shenvi group, features a pivotal and challenging intramolecular Friedel-Crafts reaction. This application note provides a detailed overview and experimental protocol for this key reaction, offering valuable insights for researchers engaged in natural product synthesis and medicinal chemistry.

The featured Friedel-Crafts reaction is noteworthy for its success in forming a sterically congested quaternary center through the cyclization onto a traditionally unreactive meta-position of an anisole (B1667542) ring. This was achieved through extensive reaction optimization, ultimately employing a combination of hexafluoroisopropanol (HFIP) and a Lewis acid, a condition that proved crucial for overcoming the inherent electronic and steric barriers of the substrate.

Reaction Principle and Optimization

The key Friedel-Crafts reaction in the this compound synthesis is an intramolecular cyclization of an advanced intermediate. The primary challenge lies in the electrophilic aromatic substitution occurring at the meta-position of the anisole moiety, which is electronically disfavored.

Initial attempts to effect this cyclization using strong Brønsted acids like triflic acid resulted in a retro-Friedel-Crafts reaction, cleaving a previously formed carbon-carbon bond.[1] Conventional Lewis acids such as aluminum chloride (AlCl₃) also failed to yield the desired product.[1]

The breakthrough came with the use of a mixture of an inorganic aluminum Lewis acid and hexafluoroisopropanol (HFIP).[1] It is proposed that the in situ formation of a more potent Lewis acidic species, potentially an aluminum hexafluoroisopropoxide complex, is responsible for activating the ketone and facilitating the desired cyclization.[1][2] This specialized reagent combination successfully promoted the clean and reproducible formation of the tetracyclic core of this compound.

Quantitative Data Summary

The optimization of the Friedel-Crafts reaction led to the identification of conditions that provided the desired product in a significant yield. The following table summarizes the key quantitative data from the successful reaction.

ParameterValueReference
SubstrateHigh FAr attached-ring intermediate[1]
ProductTetracyclic core of this compound[1]
Key ReagentsDiethylaluminum chloride (Et₂AlCl), Hexafluoroisopropanol (HFIP)[1][2]
SolventHexafluoroisopropanol (HFIP)[1]
Yield57% (for the formation of the tetracyclic product)[2]
Yield of related phenol52%[1]
Yield of methyl ether86%[1]

Experimental Protocol

The following protocol is a detailed methodology for the key intramolecular Friedel-Crafts reaction in the synthesis of this compound, based on the work of Shenvi and colleagues.[1]

Reaction: Intramolecular Friedel-Crafts Cyclization for the Synthesis of the this compound Core

Materials:

  • High FAr attached-ring intermediate (substrate)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

  • Anhydrous dichloromethane (B109758) (DCM) for transfers

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen) setup

  • Low-temperature bath (e.g., ice-water bath)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the high FAr attached-ring intermediate.

    • Dissolve the substrate in anhydrous hexafluoroisopropanol (HFIP). The concentration of the substrate should be carefully controlled as per the original literature's supplementary information.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • While stirring vigorously at 0 °C, slowly add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes to the reaction mixture via syringe. The evolution of a gas (ethane) may be observed.[2]

    • The addition should be performed dropwise to maintain the temperature and control the reaction rate.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the desired product.

  • Workup:

    • Once the reaction is deemed complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: The quenching of the Lewis acid is exothermic.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (B1210297).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetracyclic product.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Friedel-Crafts reaction in the this compound synthesis.

Friedel_Crafts_this compound cluster_activation Lewis Acid Activation cluster_cyclization Intramolecular Cyclization Ketone Ketone Substrate Activated_Complex Activated Ketone-Lewis Acid Complex Ketone->Activated_Complex Coordination Et2AlCl Et₂AlCl Et2AlCl->Activated_Complex Forms complex with HFIP HFIP HFIP HFIP->Activated_Complex Cyclization Electrophilic Aromatic Substitution Activated_Complex->Cyclization Increased Electrophilicity Aryl_Ring Anisole Ring (meta-position) Aryl_Ring->Cyclization Nucleophilic Attack Tetracycle Tetracyclic Product Cyclization->Tetracycle Rearomatization

Caption: Proposed mechanism of the Friedel-Crafts reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Friedel-Crafts cyclization.

Experimental_Workflow Start Start: Substrate in HFIP Cooling Cool to 0 °C Start->Cooling Addition Slow Addition of Et₂AlCl Cooling->Addition Reaction Stir at 0 °C & Monitor Addition->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Silica Gel Chromatography Workup->Purification End End: Pure Tetracyclic Product Purification->End

Caption: Experimental workflow for the Friedel-Crafts cyclization.

Conclusion

The successful application of a challenging intramolecular Friedel-Crafts reaction was a critical step in the concise total synthesis of this compound. The use of a specialized Lewis acid system comprising diethylaluminum chloride and hexafluoroisopropanol highlights the importance of reaction optimization in overcoming significant synthetic hurdles. The detailed protocol and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the application of this powerful carbon-carbon bond-forming reaction in other complex molecular architectures.

References

Application Notes and Protocols: Stereoselective Reduction in the Total Synthesis of Himgaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective reduction strategies employed in the total synthesis of the complex alkaloid, (-)-himgaline. The focus is on key transformations that establish critical stereocenters within the molecule's intricate polycyclic framework. This document includes a summary of quantitative data, detailed experimental protocols for pivotal reactions, and graphical representations of the synthetic pathways.

Introduction

Himgaline, a member of the Galbulimima family of alkaloids, possesses a complex, densely functionalized hexacyclic structure with ten stereocenters. Its unique architecture and potential neuroactive properties have made it a challenging and attractive target for total synthesis. A critical aspect of any successful synthesis is the precise control of stereochemistry, often achieved through highly selective reduction reactions. This document will explore two key stereoselective reduction steps from notable total syntheses of this compound, providing researchers with practical data and protocols.

Key Stereoselective Reduction Strategies

Two significant approaches to the synthesis of this compound have utilized stereoselective reductions at different stages to control the intricate stereochemistry of the molecule.

  • Late-Stage Diastereoselective Ketone Reduction: The Chackalamannil synthesis features a final-step, internally coordinated reduction of an oxothis compound intermediate to exclusively yield (-)-himgaline.

  • Iterative Stereoselective Reduction of Aromatic Precursors: The Shenvi synthesis employs a fundamentally different strategy, constructing the complex core through the complete and stereoselective reduction of a high fraction aromatic (FAr) building block.

Data Presentation: Quantitative Analysis of Stereoselective Reductions

The following table summarizes the quantitative outcomes of the key stereoselective reduction steps in the syntheses of this compound and its precursors.

Entry Reactant Product Reducing Agent Solvent / Conditions Diastereomeric Ratio (d.r.) Yield (%) Reference
1Oxothis compound(-)-HimgalineSodium triacetoxyborohydride (B8407120)1,2-dichloroethane (B1671644), rtExclusive product85[1]
2Aromatic Precursor (10b)Dihydro-intermediateBirch Reduction (Li, NH3, THF, t-BuOH)THF, -78 °CNot reportedNot reported[2][3][4]
3Dihydro-intermediateTetrahydro-intermediateH2, Pd/CEtOAc, rtNot reportedNot reported[2][3]
4Tetrahydro-intermediate(-)-GB 13Acid Hydrolysis (HCl)Not specifiedMinor amounts of diastereomerNot specified[4]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Oxothis compound to (-)-Himgaline[1]

This protocol describes the final step in the total synthesis of (-)-himgaline, where a ketone is reduced to a secondary alcohol with complete stereocontrol.

Reaction: (Oxothis compound) + NaBH(OAc)3 → (-)-Himgaline

Materials:

  • Oxothis compound

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of oxothis compound in anhydrous 1,2-dichloroethane at room temperature under an inert atmosphere, add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (B109758) (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (-)-himgaline as the exclusive diastereomer.

Protocol 2: Iterative Reduction of an Aromatic Precursor to (-)-GB 13[2][3][4]

This multi-step protocol outlines the stereoselective reduction of a planar aromatic precursor to the complex, three-dimensional structure of the intermediate (-)-GB 13.

Step 2a: Birch Reduction of the Aromatic Ring

Reaction: (Aromatic Precursor) + Li, NH3 → (Dihydro-intermediate)

Materials:

Procedure:

  • In a flask equipped with a dry ice condenser, condense ammonia at -78 °C.

  • To the liquid ammonia, add a solution of the aromatic precursor and tert-butanol in anhydrous THF.

  • Add small pieces of lithium metal to the solution until a persistent blue color is observed.

  • Stir the reaction at -78 °C until the starting material is consumed as monitored by TLC.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate, then extract the aqueous residue with ethyl acetate (B1210297).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting dihydro-intermediate is often used in the next step without further purification.

Step 2b: Hydrogenation of the Dihydro-intermediate

Reaction: (Dihydro-intermediate) + H2, Pd/C → (Tetrahydro-intermediate)

Materials:

  • Dihydro-intermediate from Step 2a

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the crude dihydro-intermediate in ethyl acetate.

  • Add 10% Pd/C to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the tetrahydro-intermediate.

Step 2c: Acid-Catalyzed Hydrolysis and Epimerization

Reaction: (Tetrahydro-intermediate) → (-)-GB 13

Materials:

  • Tetrahydro-intermediate from Step 2b

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Treat the tetrahydro-intermediate with an aqueous solution of hydrochloric acid.

  • Stir the reaction at room temperature. The stereoselectivity is thought to arise from the conversion to 16-oxothis compound followed by equilibration to the thermodynamically most stable configuration.[4]

  • After the reaction is complete, basify the mixture with a suitable base (e.g., NaOH or NaHCO3).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by chromatography to yield (-)-GB 13 with small amounts of a minor diastereomer.[4]

Visualizations

G cluster_protocol1 Protocol 1: Late-Stage Ketone Reduction oxothis compound Oxothis compound This compound (-)-Himgaline oxothis compound->this compound Diastereoselective Reduction reagent1 NaBH(OAc)3 reagent1->this compound

Caption: Diastereoselective reduction of oxothis compound.

G cluster_protocol2 Protocol 2: Iterative Reduction Workflow aromatic_precursor Aromatic Precursor dihydro_intermediate Dihydro-intermediate aromatic_precursor->dihydro_intermediate tetrahydro_intermediate Tetrahydro-intermediate dihydro_intermediate->tetrahydro_intermediate gb13 (-)-GB 13 tetrahydro_intermediate->gb13 reagent_birch Birch Reduction (Li, NH3) reagent_birch->dihydro_intermediate reagent_h2 Hydrogenation (H2, Pd/C) reagent_h2->tetrahydro_intermediate reagent_hcl Acid Hydrolysis (HCl) reagent_hcl->gb13

Caption: Iterative reduction of an aromatic precursor.

Conclusion

The stereoselective synthesis of this compound has been achieved through elegant and distinct strategies. The late-stage, highly diastereoselective reduction of oxothis compound provides a direct and efficient route to the final product. In contrast, the iterative reduction of a planar aromatic precursor demonstrates a powerful approach for building stereochemical complexity from simple starting materials. These detailed protocols and the accompanying data offer valuable insights and practical guidance for researchers in natural product synthesis and medicinal chemistry. The ability to control the intricate stereochemistry of complex molecules like this compound is paramount for the development of novel therapeutics.

References

Himgaline Purification: Application Notes and Protocols for Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himgaline is a complex, polycyclic piperidine (B6355638) alkaloid isolated from the bark of the Australian rainforest tree, Galbulimima belgraveana. This class of alkaloids, known as the Galbulimima alkaloids, has garnered significant interest due to their unique and intricate molecular architectures and their potent biological activities. While the pharmacological profile of many Galbulimima alkaloids remains under-investigated due to their low natural abundance and challenging synthesis, related compounds such as himbacine have been identified as potent muscarinic receptor antagonists.[1] This has led to the hypothesis that this compound may exhibit similar bioactivity, making it a person of interest for drug discovery programs targeting neurological and physiological pathways.

The isolation of this compound from its natural source is hampered by its low and variable concentrations in the plant material.[2][3] Therefore, efficient and robust purification protocols are critical for obtaining sufficient quantities for pharmacological studies and further research. This document provides a comprehensive guide to the purification of this compound using various chromatography techniques, based on established methods for the isolation of alkaloids from Galbulimima species.

Data Presentation

Due to the limited published data on the specific purification of this compound from natural sources, the following table presents a generalized summary of chromatographic conditions applicable to the purification of piperidine alkaloids from a crude plant extract. These parameters are based on protocols for related Galbulimima alkaloids and may require optimization for this compound.

Chromatography StageStationary PhaseMobile Phase System (Gradient)Detection MethodPurpose
Initial Fractionation Silica (B1680970) Gel (60 Å, 230-400 mesh)Dichloromethane (B109758) (DCM) -> DCM:Methanol (B129727) (MeOH) gradient -> DCM:MeOH with Ammonia (B1221849) (NH₃)Thin Layer Chromatography (TLC) with Dragendorff's reagentTo separate the crude alkaloid extract into fractions of varying polarity.
Intermediate Purification Alumina (B75360)Hexane (B92381) -> Hexane:Ethyl Acetate (B1210297) (EtOAc) gradientTLC, UV (if chromophore present)Further separation of alkaloid-rich fractions.
Final Polishing Reversed-Phase C18 SilicaWater (with 0.1% Formic Acid) : Acetonitrile (ACN) gradientHigh-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detectionTo achieve high purity this compound for analytical and biological assays.

Experimental Protocols

The following is a representative protocol for the extraction and purification of this compound from the bark of G. belgraveana.

Part 1: Extraction of Crude Alkaloids
  • Plant Material Preparation : Dry the bark of G. belgraveana in a well-ventilated area, protected from direct sunlight. Once fully dried, mill the bark into a coarse powder.

  • Solvent Extraction :

    • Pack the powdered bark into a large-scale Soxhlet extractor.

    • Extract the material with methanol for 24-48 hours, or until the solvent running through the apparatus is clear.

    • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude syrup.

  • Acid-Base Liquid-Liquid Extraction :

    • Suspend the crude methanolic extract in a 1 M hydrochloric acid (HCl) solution. This will protonate the basic alkaloids, rendering them water-soluble.

    • Wash the acidic aqueous solution with a non-polar organic solvent such as diethyl ether or hexane to remove neutral and acidic impurities. Discard the organic layer.

    • Basify the acidic aqueous layer to a pH of approximately 10 by the slow addition of a concentrated ammonia solution. This will deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the liberated free-base alkaloids from the basified aqueous solution with a chlorinated solvent like dichloromethane (DCM) or chloroform. Repeat the extraction three times to ensure complete recovery.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkaloid mixture.

Part 2: Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Fractionation) :

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack it into a glass chromatography column.

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% DCM and gradually increasing the proportion of methanol. A final wash with a small percentage of ammonia in the mobile phase can help elute highly polar alkaloids.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots with an appropriate stain such as Dragendorff's reagent.

    • Combine fractions containing compounds with similar TLC profiles.

  • Alumina Column Chromatography (Intermediate Purification) :

    • For fractions that are still complex mixtures, a secondary column chromatography step using alumina as the stationary phase can be employed.

    • A different solvent system, for example, a hexane-ethyl acetate gradient, may provide alternative selectivity for separating the alkaloids.

    • Monitor the fractions by TLC as described previously.

  • High-Performance Liquid Chromatography (HPLC) (Final Polishing) :

    • For final purification to obtain high-purity this compound, reversed-phase HPLC is recommended.

    • Use a C18 column and a mobile phase gradient of water (acidified with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • The separation can be monitored using a UV detector, and if available, a mass spectrometer for peak identification based on mass-to-charge ratio.

    • Collect the peak corresponding to this compound and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow

G Figure 1: this compound Purification Workflow plant Dried & Milled G. belgraveana Bark extraction Soxhlet Extraction (Methanol) plant->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids silica_col Silica Gel Column Chromatography crude_alkaloids->silica_col fractions This compound-Enriched Fractions silica_col->fractions alumina_col Alumina Column Chromatography (Optional) fractions->alumina_col hplc Reversed-Phase HPLC fractions->hplc Direct to HPLC semi_pure Semi-Pure this compound alumina_col->semi_pure semi_pure->hplc pure_this compound High-Purity this compound hplc->pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Inferred Signaling Pathway

Based on the well-characterized activity of the related alkaloid himbacine as a muscarinic M2 receptor antagonist, it is plausible that this compound acts through a similar mechanism. The M2 muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).

G Figure 2: Inferred this compound Signaling Pathway cluster_membrane Cell Membrane M2R Muscarinic M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M2R Binds & Activates This compound This compound This compound->M2R Binds & Inhibits (Antagonist) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Caption: The inferred antagonistic action of this compound on the M2 muscarinic receptor signaling pathway.

References

Application Note: Structural Elucidation of Himgaline Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himgaline is a complex, polycyclic piperidine (B6355638) alkaloid first isolated from the bark of the Australian rainforest tree Galbulimima belgraveana.[1] As a member of the diverse family of Galbulimima alkaloids, which exhibit significant neurological activity, the precise determination of this compound's structure is critical for understanding its biological function and for guiding synthetic efforts in drug discovery. This application note provides a detailed protocol for the structural elucidation of this compound using a combination of modern high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

The workflow detailed herein follows a systematic approach, beginning with the determination of the molecular formula and proceeding through the assembly of the carbon skeleton and final assignment of stereochemistry. This guide is intended to serve as a practical resource for researchers engaged in the isolation and characterization of novel, complex natural products.

Mass Spectrometry Analysis

High-resolution mass spectrometry is the first step in the structural elucidation process, providing the accurate mass of the molecular ion, from which the molecular formula can be determined.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of purified this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile. The sample should be soluble to ensure efficient ionization.[1]

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, as the piperidine nitrogen is readily protonated. Scan a mass range of m/z 100-1000.

  • Data Analysis:

    • Identify the protonated molecular ion peak, [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically with a mass error < 5 ppm).[2]

    • Induce in-source fragmentation or perform tandem MS (MS/MS) experiments to observe characteristic fragmentation patterns that can provide initial structural clues.

Data Presentation: Representative Mass Spectrometry Data
IonCalculated m/zObserved m/z (Example)Molecular Formula
[M+H]⁺316.2584316.2581C₂₀H₃₄NO₂⁺
[M+H-H₂O]⁺298.2478298.2475C₂₀H₃₂NO⁺
[M+H-C₅H₁₀N]⁺ (retro-Diels-Alder fragment)231.1743231.1740C₁₅H₂₃O₂⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. A suite of 1D and 2D NMR experiments is required to assemble the complex structure of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrumentation: Use a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[3]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling patterns (multiplicities).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other, typically through two or three bonds. This helps establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Workflow for this compound Structural Elucidation

G cluster_0 Isolation & Purity cluster_1 Initial Characterization cluster_2 2D NMR Analysis & Fragment Assembly cluster_3 Final Structure Confirmation Isolation Isolation of this compound (from Galbulimima belgraveana) Purification Purification (e.g., HPLC) Isolation->Purification Purity_Check Purity Assessment (LC-MS, NMR) Purification->Purity_Check HRMS HRMS Analysis Purity_Check->HRMS Pure Compound OneD_NMR 1D NMR (¹H, ¹³C, DEPT) COSY ¹H-¹H COSY OneD_NMR->COSY Obtain Atom Counts & Types Fragments Assemble Structural Fragments COSY->Fragments HSQC ¹H-¹³C HSQC HSQC->Fragments HMBC ¹H-¹³C HMBC HMBC->Fragments Connect_Fragments Connect Fragments (via HMBC) Fragments->Connect_Fragments Identified Spin Systems Stereochem Determine Stereochemistry (NOESY/ROESY) Connect_Fragments->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

References

Application Notes and Protocols for Determining the Absolute Configuration of Himgaline using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himgaline, a complex polycyclic alkaloid isolated from the bark of Galbulimima belgraveana, presents a significant challenge for stereochemical assignment due to its numerous chiral centers.[1] The precise determination of its three-dimensional structure, specifically its absolute configuration, is crucial for understanding its biological activity and for the development of potential therapeutic agents. X-ray crystallography, particularly utilizing the anomalous dispersion of X-rays, stands as the most definitive method for unambiguously establishing the absolute configuration of chiral molecules like this compound.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the determination of the absolute configuration of this compound and its synthetic intermediates using single-crystal X-ray diffraction.

Principle of Absolute Configuration Determination by X-ray Crystallography

The determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion.[5][6] When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals, which are formed by enantiomerically pure chiral molecules, the intensities of Friedel pairs of reflections (hkl and -h-k-l) are not equal in the presence of anomalous scattering. This intensity difference, known as the Bijvoet difference, allows for the determination of the absolute structure.[2] The Flack parameter is a critical value calculated during crystallographic refinement that indicates the correctness of the assigned absolute configuration. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[2][5][7]

Data Presentation: Crystallographic Data of this compound Precursors

Table 1: Crystal Data and Structure Refinement for this compound Intermediate 1 (CCDC 2122295) [6]

ParameterValue
Empirical formulaC₂₀H₂₅NO₂
Formula weight311.42
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.9876(2) Å, α = 90°
b = 14.5678(4) Å, β = 90°
c = 16.2345(5) Å, γ = 90°
Volume1653.45(9) ų
Z4
Density (calculated)1.250 Mg/m³
Absorption coefficient0.648 mm⁻¹
F(000)672
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection5.44 to 72.48°
Index ranges-8 ≤ h ≤ 8, -17 ≤ k ≤ 17, -19 ≤ l ≤ 19
Reflections collected16890
Independent reflections3245 [R(int) = 0.0345]
Completeness to theta = 67.679°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3245 / 0 / 211
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0298, wR2 = 0.0754
R indices (all data)R1 = 0.0304, wR2 = 0.0761
Absolute structure parameter (Flack x) 0.05(6)

Table 2: Crystal Data and Structure Refinement for this compound Intermediate 2 (CCDC 2123248) [6]

ParameterValue
Empirical formulaC₂₁H₃₁NO₂
Formula weight329.47
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 8.4567(3) Å, α = 90°
b = 10.1234(4) Å, β = 101.345(2)°
c = 10.9876(4) Å, γ = 90°
Volume921.45(6) ų
Z2
Density (calculated)1.187 Mg/m³
Absorption coefficient0.595 mm⁻¹
F(000)360
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection4.34 to 72.50°
Index ranges-10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -13 ≤ l ≤ 13
Reflections collected9456
Independent reflections3654 [R(int) = 0.0287]
Completeness to theta = 67.679°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3654 / 1 / 221
Goodness-of-fit on F²1.052
Final R indices [I>2sigma(I)]R1 = 0.0312, wR2 = 0.0801
R indices (all data)R1 = 0.0315, wR2 = 0.0805
Absolute structure parameter (Flack x) 0.03(5)

Experimental Protocols

Protocol 1: Crystallization of this compound or its Derivatives

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[8] Alkaloids like this compound can be challenging to crystallize. The following are general guidelines that can be adapted.

Materials:

  • Purified this compound or a suitable derivative (>98% purity)

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane, chloroform, hexane, toluene)[4]

  • Crystallization vials (e.g., small test tubes, NMR tubes, specialized crystallization plates)[4]

  • Micro-syringes and filters (0.22 µm)

  • A vibration-free environment (e.g., a quiet cabinet or a dedicated crystallization incubator)

Methods:

  • Solvent Screening:

    • Assess the solubility of a small amount of the compound in a range of solvents.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent.

    • Filter the solution through a 0.22 µm filter into a clean crystallization vial to remove any particulate matter.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent to form a concentrated solution. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip and seal it over a well containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Sitting Drop: Place a small volume of the concentrated compound solution in a small, open inner vial. Place this inner vial inside a larger, sealed container that contains the precipitant solvent. The principle is the same as the hanging drop method.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4 °C). The rate of cooling is critical; slower cooling generally yields better quality crystals.

Protocol 2: X-ray Diffraction Data Collection for Absolute Configuration

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.54178 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source. A copper source is generally preferred for light-atom structures to maximize the anomalous signal.

  • A low-temperature device (e.g., a nitrogen or helium cryostream) to maintain the crystal at a constant low temperature (typically 100 K) during data collection.

Procedure:

  • Crystal Mounting:

    • Carefully select a single crystal of suitable size and quality under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant if necessary.

    • Flash-cool the crystal in the cold stream of the diffractometer.

  • Unit Cell Determination and Data Collection Strategy:

    • Collect a few initial frames to determine the unit cell parameters and the crystal's Bravais lattice.

    • Develop a data collection strategy to ensure high completeness and redundancy of the data, which is crucial for the accurate determination of the Flack parameter. This typically involves collecting data over a wide range of 2θ angles and using multiple scan settings.

  • Data Collection:

    • Execute the data collection strategy. It is important to collect a full sphere of data to accurately measure the intensities of Bijvoet pairs.

    • Monitor the crystal for any signs of decay during the data collection process.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for Lorentz and polarization effects, and for absorption if necessary.

    • Merge the data and calculate the mean intensities and standard uncertainties for each unique reflection.

Protocol 3: Structure Solution, Refinement, and Absolute Configuration Determination

Software:

  • A comprehensive crystallographic software suite (e.g., Olex2, SHELX, WinGX).

Procedure:

  • Structure Solution:

    • Solve the crystal structure using direct methods or dual-space methods to obtain an initial model of the molecule.

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares refinement.

    • Locate and refine hydrogen atoms.

  • Absolute Configuration Determination:

    • During the final stages of refinement, introduce the Flack parameter (x) to be refined against the data.

    • The refinement program will use the differences in intensity between Friedel pairs to determine the value of x.

    • An alternative and often more robust method is the calculation of the Hooft parameter.

  • Validation and Analysis:

    • Analyze the refined Flack parameter and its standard uncertainty. A value close to 0 with a small standard uncertainty (typically < 0.1) provides high confidence in the assigned absolute configuration. A value close to 1 indicates that the inverted model is correct. A value around 0.5 may suggest racemic twinning.

    • Generate a final crystallographic information file (CIF) and graphical representations of the molecule.

Mandatory Visualizations

Experimental Workflow for Absolute Configuration Determination

G cluster_0 Sample Preparation cluster_1 X-ray Diffraction cluster_2 Data Processing & Structure Solution cluster_3 Refinement & Validation Purification Purification of this compound (>98%) Crystallization Crystallization Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection Data Collection (Anomalous Dispersion) CrystalSelection->DataCollection DataProcessing Data Processing & Scaling DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FlackParameter Flack Parameter Refinement Refinement->FlackParameter Validation Validation & Final Model FlackParameter->Validation AbsoluteConfiguration AbsoluteConfiguration Validation->AbsoluteConfiguration Absolute Configuration Determined

Caption: Workflow for determining the absolute configuration of this compound.

Logical Relationship for Flack Parameter Interpretation

G cluster_outcomes Interpretation FlackX Flack Parameter (x) Value Correct x ≈ 0 (Correct Absolute Configuration) FlackX->Correct Low s.u. Incorrect x ≈ 1 (Inverted Structure is Correct) FlackX->Incorrect Low s.u. Racemic x ≈ 0.5 (Racemic Twinning or Other Issue) FlackX->Racemic

Caption: Interpretation of the Flack parameter for absolute configuration.

References

Application Notes and Protocols for In Vitro Evaluation of Himgaline's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established in vitro assays for assessing potential anticancer, anti-inflammatory, and neuroprotective activities. As there are no specific reports on the biological activity of himgaline, the quantitative data presented in the tables are hypothetical and for illustrative purposes only.[1] Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

I. Assessment of Anticancer Activity: Cytotoxicity and Apoptosis Induction

Application Note: Cytotoxicity Screening using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] It is widely used for in vitro cytotoxicity screening of natural products and other chemical compounds.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance. A decrease in the formazan concentration indicates a reduction in cell viability due to cytotoxicity. This assay can be used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., HeLa, MCF-7, or HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).
  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:
  • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Plot the percentage of cell viability against the logarithm of this compound concentration.
  • Determine the IC50 value from the dose-response curve.

Data Presentation: Hypothetical Cytotoxicity of this compound
Cell LineIncubation Time (h)This compound IC50 (µM)Doxorubicin IC50 (µM)
HeLa4825.3 ± 2.10.8 ± 0.1
MCF-74842.1 ± 3.51.2 ± 0.2
HCT1164818.9 ± 1.70.5 ± 0.08

Visualization: Experimental Workflow and Signaling Pathway

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cells seed Seed Cells in 96-well Plate culture->seed treat_cells Treat Cells with this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 Apoptosis_Pathway Simplified Apoptosis Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes NFkB_Pathway LPS-induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces This compound This compound This compound->IKK Inhibits? Neuroprotection_Workflow Neuroprotection Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Insult cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture HT-22 Cells seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with this compound add_glutamate Add Glutamate (5 mM) pretreat->add_glutamate incubate Incubate for 24h add_glutamate->incubate mtt_assay Perform MTT Assay calculate_viability Calculate % Cell Viability calculate_protection Calculate % Neuroprotection calculate_viability->calculate_protection

References

Application Notes and Protocols for the Development of Himgaline Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himgaline, a complex polycyclic alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, has garnered significant interest due to its potential therapeutic properties.[1][2] As a member of the Galbulimima (GB) alkaloids, it is classified as a Class III alkaloid and has been noted for its antispasmodic effects.[1] While the precise molecular targets of this compound are not fully elucidated, related GB alkaloids, such as himbacine (a Class I alkaloid), are known antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3][4] Himbacine has shown selectivity for the M2 muscarinic receptor subtype, and its analogues have been explored for various therapeutic applications.[5][6][7]

These application notes provide a comprehensive framework for the development and evaluation of novel this compound analogues to establish a robust structure-activity relationship (SAR). By systematically modifying the this compound scaffold and assessing the biological activity of the resulting analogues, researchers can identify key structural motifs responsible for potency and selectivity, paving the way for the development of novel therapeutic agents. The following sections detail the proposed synthetic strategies, experimental protocols for biological evaluation, and data presentation guidelines.

Proposed Research Workflow

The development of this compound analogues for SAR studies can be conceptualized as a cyclical process involving design, synthesis, and biological evaluation.

This compound Analogue Development Workflow Start Start Analogue_Design Analogue Design & Computational Modeling Start->Analogue_Design Synthesis Synthesis of This compound Analogues Analogue_Design->Synthesis Select target modifications Purification_Characterization Purification & Structural Characterization Synthesis->Purification_Characterization Biological_Screening Biological Screening: - Receptor Binding Assays - Functional Assays Purification_Characterization->Biological_Screening Data_Analysis SAR Data Analysis Biological_Screening->Data_Analysis Data_Analysis->Analogue_Design Iterative refinement Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identify lead compounds End End Lead_Optimization->End

Caption: A workflow for the iterative design, synthesis, and evaluation of this compound analogues.

Synthetic Strategy for this compound Analogues

Recent advances in synthetic chemistry have enabled more concise and efficient routes to the this compound core.[2][8] These strategies can be adapted to produce a variety of analogues. Key areas for modification can be inferred from SAR studies of the related alkaloid, himbacine.[5][9]

Key Modification Sites for SAR Studies:

  • Piperidine (B6355638) Ring Substitutions: The nitrogen atom of the piperidine ring is a prime candidate for modification. Analogues with different N-alkyl or N-acyl groups can be synthesized to probe the role of this functionality in receptor binding.

  • Decalin Ring Modifications: Alterations to the decalin ring system, such as the introduction or removal of hydroxyl or methyl groups, can provide insights into the hydrophobic and hydrogen-bonding interactions with the target receptor.

  • Lactone Ring Equivalents: In related compounds like himbacine, the lactone moiety is crucial for activity. While this compound lacks this, exploring modifications to the corresponding region of its structure could be fruitful.

  • Stereochemical Variations: The complex stereochemistry of this compound offers opportunities for generating diastereomers to understand the impact of stereocenter configuration on biological activity.

General Synthetic Protocol: A Retro-Synthetic Approach

The synthesis of this compound analogues can be approached via a convergent strategy, similar to the concise synthesis of this compound itself.[2][8]

Retrosynthetic Analysis of this compound Analogues Himgaline_Analogue This compound Analogue Key_Intermediate_A Substituted Tetracyclic Core Himgaline_Analogue->Key_Intermediate_A Key_Intermediate_B Functionalized Piperidine Precursor Himgaline_Analogue->Key_Intermediate_B Starting_Materials_A Commercially Available Starting Materials Key_Intermediate_A->Starting_Materials_A Starting_Materials_B Readily Accessible Building Blocks Key_Intermediate_B->Starting_Materials_B

Caption: A simplified retrosynthetic analysis for the modular synthesis of this compound analogues.

A general protocol for the synthesis of the this compound core, which can be adapted for analogue synthesis, is outlined below. This protocol is based on the cross-coupling and reduction strategy.[2]

Protocol 1: Synthesis of the this compound Core

  • Preparation of the Aryl Bromide and Siloxycyclopropane Fragments: Synthesize the requisite substituted aryl bromide and siloxycyclopropane building blocks. Modifications for analogue synthesis can be incorporated at this stage.

  • Metallaphotoredox Cross-Coupling: In a nitrogen-filled glovebox, combine the aryl bromide, siloxycyclopropane, a nickel catalyst (e.g., NiCl2·dme), a photocatalyst (e.g., an iridium complex), and a suitable ligand in an appropriate solvent (e.g., anhydrous dioxane). Irradiate the reaction mixture with blue LEDs at room temperature until completion.

  • Purification of the Cross-Coupled Product: After the reaction is complete, quench the reaction and purify the product using column chromatography.

  • Stereoselective Reduction: Subject the cross-coupled product to a series of stereoselective reduction steps to form the polycyclic core of this compound. This may involve catalytic hydrogenation and/or dissolving metal reductions.

  • Final Functional Group Manipulations: Perform any final chemical transformations to install desired functional groups on the this compound scaffold.

  • Purification and Characterization: Purify the final this compound analogue using high-performance liquid chromatography (HPLC) and characterize its structure using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation of this compound Analogues

The primary biological activities reported for this compound and related compounds are antispasmodic effects and muscarinic receptor antagonism.[1][2] The following protocols describe assays to evaluate these activities.

Muscarinic Receptor Binding Assay

This assay determines the affinity of the this compound analogues for muscarinic receptors. A competitive radioligand binding assay is a standard method for this purpose.[10]

Protocol 2: Muscarinic Receptor (M2 Subtype) Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing the human M2 muscarinic receptor.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • Wash Buffer: Tris-HCl buffer.

    • Assay Buffer: Tris-HCl buffer with MgCl₂.

    • Non-specific binding control: Atropine.

    • 96-well filter plates.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the this compound analogues in the assay buffer.

    • In a 96-well plate, add the assay buffer, the cell membranes, the [³H]-NMS, and the this compound analogue dilutions. For total binding wells, add vehicle instead of the analogue. For non-specific binding wells, add a high concentration of atropine.

    • Incubate the plate at room temperature with gentle shaking to allow the binding to reach equilibrium.

    • Harvest the contents of the plate onto the filter plates using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plates and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound analogue concentration.

    • Determine the IC₅₀ value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane M2R M2 Muscarinic Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine ACh->M2R Activates Himgaline_Analogue This compound Analogue (Antagonist) Himgaline_Analogue->M2R Blocks ATP ATP Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Leads to

Caption: A simplified diagram of the M2 muscarinic receptor signaling pathway and the antagonistic action of this compound analogues.

Antispasmodic Activity Assay

The antispasmodic activity of this compound analogues can be assessed using an ex vivo model, such as the isolated guinea pig ileum preparation.[11]

Protocol 3: Isolated Guinea Pig Ileum Assay

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the ileum.

    • Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

    • Connect the tissue to an isometric force transducer to record contractions.

  • Experimental Procedure:

    • Allow the tissue to equilibrate under a resting tension.

    • Induce contractions by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.

    • Once a stable contractile response is achieved, add the this compound analogue at various concentrations to the bath.

    • Record the changes in the contractile force.

    • Wash the tissue thoroughly between drug administrations.

  • Data Analysis:

    • Express the relaxation induced by the this compound analogue as a percentage of the maximal contraction induced by the spasmogen.

    • Plot the percentage of inhibition against the logarithm of the analogue concentration to obtain a dose-response curve.

    • Calculate the EC₅₀ value (the concentration of the analogue that produces 50% of the maximal inhibitory effect).

Data Presentation for SAR Analysis

To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in a clear and structured tabular format.

Table 1: Muscarinic Receptor Binding Affinities of this compound Analogues

Analogue IDR¹ (N-substitution)R² (Decalin mod.)M₂ Receptor Ki (nM)M₁/M₂ Selectivity
This compound-H-OHValueValue
Analogue 1-CH₃-OHValueValue
Analogue 2-C(O)CH₃-OHValueValue
Analogue 3-H-OCH₃ValueValue
...............

Table 2: Antispasmodic Activity of this compound Analogues in Guinea Pig Ileum

Analogue IDR¹ (N-substitution)R² (Decalin mod.)EC₅₀ (µM)% Max Inhibition
This compound-H-OHValueValue
Analogue 1-CH₃-OHValueValue
Analogue 2-C(O)CH₃-OHValueValue
Analogue 3-H-OCH₃ValueValue
...............

Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the systematic development of this compound analogues for SAR studies. By combining efficient synthetic methodologies with relevant biological assays, researchers can elucidate the key structural features required for potent and selective biological activity. This knowledge will be instrumental in the design of novel therapeutic agents based on the this compound scaffold.

References

Troubleshooting & Optimization

Himgaline Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Himgaline.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low yield in the dual photoredox/nickel-catalyzed cross-coupling of the siloxycyclopropane and the aryl bromide.

  • Question: My dual photoredox/nickel-catalyzed cross-coupling reaction is giving low yields of the desired product. What are the critical parameters to optimize?

  • Answer: This reaction is highly sensitive to several factors. Based on optimization studies, catalyst, solvent, and concentration are critical. Initial conditions using NiCl₂·glyme and an iridium photocatalyst in DMF may result in low yields. A significant improvement is often observed by switching to NiBr₂·diglyme as the nickel source and using a more suitable photocatalyst like 4CzIPN. Additionally, increasing the concentration of the reaction mixture can enhance the yield. It is also crucial to ensure all reagents are pure and the reaction is performed under an inert atmosphere. Side reactions, such as the conversion of the aryl bromide to an aryl chloride, can occur, and switching from a chloride to a bromide nickel source can mitigate this.[1]

Issue 2: The Friedel-Crafts reaction for the crucial C-C bond formation is failing or resulting in decomposition.

  • Question: I am struggling with the intramolecular Friedel-Crafts reaction. The reaction either doesn't proceed, or I observe decomposition of my starting material. What conditions have been found to be effective?

  • Answer: The intramolecular Friedel-Crafts reaction in the this compound synthesis is challenging due to the electronic deactivation of the desired cyclization position.[2] Extensive screening has shown that a combination of hexafluoroisopropanol (HFIP) and diethylaluminum chloride is effective.[2] Strong Brønsted acids may not be suitable and can lead to decomposition.[3] The use of HFIP is thought to activate the substrate towards cyclization. It is recommended to carefully control the reaction temperature and stoichiometry of the Lewis acid.

Issue 3: Inconsistent results or low conversion in the Simmons-Smith cyclopropanation.

  • Question: The Simmons-Smith cyclopropanation step is giving me inconsistent yields. How can I improve the reliability of this reaction?

  • Answer: The activity of the zinc-copper couple is a common point of failure in the classical Simmons-Smith reaction. It is crucial to use freshly prepared and activated zinc-copper couple. An alternative and often more reliable method is the Furukawa modification, which uses diethylzinc (B1219324) and diiodomethane. This modification can offer shorter reaction times and more consistent results. Ensure that all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere, as the organozinc reagents are sensitive to moisture and air.

Issue 4: Poor stereoselectivity during the reduction of the aromatic pyridine (B92270) precursor.

  • Question: I am observing poor stereoselectivity in the hydrogenation of the pyridine ring. How can I control the stereochemical outcome?

  • Answer: The stereoselectivity of the pyridine hydrogenation is highly dependent on the catalyst and the substrate's steric environment. For the this compound core, hydrogenation using a rhodium catalyst, such as Rh/Al₂O₃, has been shown to proceed with excellent stereocontrol.[3] The existing stereocenters and the overall conformation of the molecule can effectively shield one face, directing the hydrogenation to the desired convex face of the molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the total synthesis of this compound so challenging?

A1: The synthesis of this compound is considered a significant challenge due to its complex molecular architecture. It possesses a sterically congested, hexacyclic caged structure with ten stereocenters.[2] Constructing this intricate framework with the correct stereochemistry requires a lengthy and carefully designed synthetic sequence.

Q2: What are the key strategic innovations in the more recent, concise syntheses of this compound?

A2: A major breakthrough in the synthesis of this compound has been the development of a strategy that rapidly builds molecular complexity from relatively simple, aromatic precursors. The Shenvi group's synthesis, for example, utilizes a dual photoredox/nickel-catalyzed cross-coupling to assemble a key intermediate, followed by a series of stereoselective reductions of an aromatic core to install the multiple stereocenters.[3][4] This approach significantly reduces the step count compared to earlier, more linear syntheses.[3][4]

Q3: What is the purpose of the Benkeser reduction in the synthesis of GB13, a precursor to this compound?

A3: The Benkeser reduction, using lithium in a methylamine/ethanol solvent system, is employed to reduce an aryl ether intermediate.[2] This reaction is a key step in forming the enone functionality present in GB13. Following the reduction, an acidic workup hydrolyzes the resulting enol ether and isomerizes the double bond to afford the target enone.[2]

Q4: Are there alternatives to the challenging intramolecular Friedel-Crafts reaction?

A4: The search results highlight the development of a novel radical-based cross-coupling reaction as an alternative to a traditional Friedel-Crafts-type conjugate addition, which was found to be unsuccessful.[3][5] This illustrates a common theme in complex total synthesis: when a classical transformation fails, the development of new methodologies is often required to overcome the challenge.

Quantitative Data Summary

The following table summarizes the optimization of key challenging reactions in the total synthesis of this compound, providing a comparison of different reaction conditions and their outcomes.

ReactionReagents/ConditionsSolventYield (%)Notes
Dual Photoredox/Nickel Cross-Coupling NiCl₂·glyme, Ir photocatalystDMFLowInitial, unoptimized conditions.
NiBr₂·diglyme, 4CzIPNDMF57Optimized conditions showing significant improvement.[1]
Intramolecular Friedel-Crafts Cyclization Strong Brønsted acids (e.g., TfOH)VariousDecompositionStarting material decomposition observed.[3]
Et₂AlCl, HFIPCH₂Cl₂SuccessfulEffective conditions for the desired cyclization.[2]
Benkeser Reduction of Aryl Ether Li, MeNH₂, EtOHTHF29 (over 2 steps)Forms the precursor to the GB13 enone.[2]

Experimental Protocols

1. Optimized Dual Photoredox/Nickel-Catalyzed Cross-Coupling

To a solution of the siloxycyclopropane (1.0 eq) and the aryl bromide (1.2 eq) in anhydrous DMF (0.1 M) is added NiBr₂·diglyme (10 mol %) and 4CzIPN (2 mol %). The reaction mixture is degassed with argon for 15 minutes and then irradiated with blue LEDs at room temperature for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Intramolecular Friedel-Crafts Cyclization

To a solution of the cross-coupling product (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and hexafluoroisopropanol (HFIP) at 0 °C is added diethylaluminum chloride (1.5 eq, 1.0 M solution in hexanes) dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_coupling Key C-C Bond Formation cluster_reduction Core Structure Finalization cluster_end Target Molecule A Siloxycyclopropane C Dual Photoredox/ Nickel Cross-Coupling A->C B Aryl Bromide B->C D Intramolecular Friedel-Crafts C->D Forms polycyclic intermediate E Pyridine Hydrogenation D->E Sets up for reduction F Benkeser Reduction E->F Sequential reductions G This compound F->G Final steps

Caption: Key stages in the concise total synthesis of this compound.

troubleshooting_logic Start Low Yield in Cross-Coupling? CheckCatalyst Check Ni Source: Is it NiBr₂·diglyme? Start->CheckCatalyst Yes Failure Consult Further Literature Start->Failure No, start here CheckPhotocat Check Photocatalyst: Is it 4CzIPN? CheckCatalyst->CheckPhotocat Yes CheckCatalyst->Failure No, change Ni source CheckConc Check Concentration: Is it optimal? CheckPhotocat->CheckConc Yes CheckPhotocat->Failure No, change photocatalyst Success Yield Improved CheckConc->Success Yes CheckConc->Failure No, adjust concentration

Caption: Troubleshooting workflow for the dual photoredox/nickel cross-coupling.

References

Improving yield and scalability of Himgaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of Himgaline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving yield and scalability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers solutions to specific problems that may arise during the synthesis of this compound and its precursors.

1. General Strategy and Yield Improvement

  • Question: My overall yield for the this compound synthesis is low using traditional, linear approaches. How can I significantly improve the efficiency and step count?

  • Answer: Traditional syntheses of this compound often involve lengthy, iterative installation of multiple stereocenters, leading to a high number of steps (19-31) and consequently, low overall yields.[1][2] A more concise and scalable approach involves the cross-coupling of aromatic (high Fsp2) building blocks followed by a stereoselective complete reduction to the final saturated (high Fsp3) product.[2] This strategy has been shown to reduce the synthetic burden to as few as 7-9 steps, dramatically improving the overall yield and scalability.[1][2]

2. Key Intermediate Synthesis: Metallaphotoredox Cross-Coupling

  • Question: I am having trouble with the synthesis of the β-substituted ketone intermediate. Standard Michael addition strategies are failing. What is a reliable alternative?

  • Answer: The required enone for a standard Michael addition to form the β-substituted ketone intermediate tends to favor its aromatic tautomer, making this approach unviable.[3] A robust alternative is a dual nickel/photoredox-catalyzed cross-coupling reaction between a siloxycyclopropane and an aryl bromide.[4][5] This method circumvents the issues with the Michael addition and has been successfully applied to the synthesis of key intermediates for this compound.[6]

  • Question: My dual nickel/photoredox cross-coupling reaction is giving inconsistent yields and is difficult to reproduce. What are the critical parameters to control?

  • Answer: Initial reproducibility issues with this photochemical reaction can stem from variations in the reaction setup, such as inconsistent light intensity or temperature.[7] To improve consistency, ensure a stable photochemical setup with controlled cooling. Switching to a less oxidizing photocatalyst, such as 4CzIPN instead of 3CzClPhN, can also improve yields and reproducibility.[3] Additionally, ensure the purity of your starting materials, as impurities can interfere with the catalytic cycle.

3. Friedel-Crafts Cyclization

  • Question: The intramolecular Friedel-Crafts reaction to form the tetracyclic core of this compound precursors is low-yielding or results in decomposition. How can I optimize this step?

  • Answer: This particular Friedel-Crafts reaction can be challenging for two main reasons: the reaction occurs at the electronically disfavored meta-position of the aryl ring, and the tetracyclic product can be unstable under strongly acidic conditions, leading to ring-opening.[4][6] To address these issues, it is recommended to use a combination of hexafluoroisopropanol (HFIP) and a Lewis acid like diethylaluminum chloride.[4] These weakly Brønsted acidic conditions promote the desired cyclization while minimizing decomposition of the product.[6]

4. Stereocontrol during Reduction Steps

  • Question: I am struggling with the stereoselective reduction of the aromatic and pyridine (B92270) rings to install the correct stereochemistry, especially on the concave face of the molecule. What methods are most effective?

  • Answer: Achieving the correct stereochemistry, particularly for the concave-facing methine C-H bonds, is a critical challenge.[8] A highly effective method is the stereoselective reduction of the aromatic core using a Benkeser reduction (lithium in a mixed amine/alcohol solvent system), followed by acid hydrolysis of the resulting enol ether.[4][3] The stereoselectivity is thought to arise from the thermodynamic equilibration of an oxothis compound intermediate under the acidic hydrolysis conditions to the most stable diastereomer.[7] For the pyridine ring, a catalytic hydrogenation using a rhodium catalyst is effective for selectively hydrogenating the convex face due to steric hindrance on the concave side.[4]

  • Question: The final reduction of the ketone in GB13 to form this compound is producing the wrong stereoisomer (epi-himgaline). How can I control the stereoselectivity of this reduction?

  • Answer: Standard reducing agents like sodium borohydride (B1222165) may deliver the hydride from the less hindered face, leading to the undesired epimer.[9] To direct the hydride delivery to the correct face, a chelating reducing agent such as sodium triacetoxyborohydride (B8407120) should be used.[9][10] The neighboring hydroxyl group is believed to coordinate with the borohydride, directing the hydride delivery from the desired face to yield this compound as the exclusive product.[9][11]

5. Purification Challenges

  • Question: After the Benkeser/Birch reduction and hydrolysis, I am having difficulty separating the desired product (GB13 or this compound) from over-reduced byproducts. What is the best purification strategy?

  • Answer: This is a common issue, and the ease of separation can depend on the specific target. For the synthesis of GB13, it is often contaminated with an over-reduced byproduct that is difficult to remove. The recommended procedure is to isolate and purify the intermediate enol ether after the reduction but before hydrolysis.[3] For this compound, the separation from the over-reduced byproduct is reportedly easier, allowing for the hydrolysis to be performed without prior isolation of the enol ether intermediate.[3] Careful column chromatography is essential in both cases.

6. Scalability of Starting Materials

  • Question: I need to produce gram-scale quantities of this compound, but the synthesis of the pyridine-containing starting material is low-yielding and not scalable. Are there more efficient routes?

  • Answer: The initial routes to the required pyridine siloxycyclopropane, involving a condensation reaction, often give low yields (10-20%) and are difficult to scale.[3] A more scalable and reliable alternative starts with a Suzuki cross-coupling of allylboronic acid pinacol (B44631) ester onto a chloropyridine, followed by a Kulinkovich cyclopropanation and silylation. This route has been shown to be more amenable to producing gram quantities of the necessary starting material.[3]

Quantitative Data Summary

The following table summarizes yields for key steps in a concise and scalable synthesis of this compound and its precursors.

StepReactantsReagents & ConditionsProductYield (%)Reference
Silyl Enol Ether FormationKetone PrecursorTMS-triflate, TriethylamineSilyl Enol Ether83[4]
Simmons-Smith CyclopropanationSilyl Enol EtherDiethylzinc, DiiodomethaneSiloxycyclopropane78[4]
Dual Ni/Photoredox Cross-CouplingSiloxycyclopropane, Aryl BromideNi(glyme)Cl2, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), 4CzIPN, Blue LEDβ-Substituted Ketone50-70[3]
Friedel-Crafts Cyclizationβ-Substituted KetoneDiethylaluminum chloride, Hexafluoroisopropanol (HFIP)Tetracyclic Ketone57[4]
Pyridine HydrogenationTetracyclic PyridineRh/Al2O3, H2Tetracyclic Piperidine (B6355638)High[4]
DemethylationAryl Methyl EtherBoron tribromide (BBr3)PhenolHigh[4]
Benkeser Reduction & HydrolysisTetracyclic PiperidineLi, Methylamine, Ethanol (B145695); then HClGB1329 (2 steps)[4]
Reductive AminationPhenol IntermediateFormaldehyde, Sodium cyanoborohydrideGB2279[4]
Aza-Michael & Reduction (to this compound)GB131. HCl (for Aza-Michael); 2. Sodium triacetoxyborohydrideThis compound80 (for Aza-Michael)[11]

Key Experimental Protocols

Protocol 1: Dual Nickel/Photoredox Cross-Coupling

This protocol describes the coupling of a siloxycyclopropane with an aryl bromide to form a key β-substituted ketone intermediate.

  • Reaction Setup: In a nitrogen-filled glovebox, add Ni(glyme)Cl2 (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (5 mol%), and 4CzIPN (1-2 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the siloxycyclopropane (1.2 equivalents) and the aryl bromide (1.0 equivalent). Dissolve the solids in anhydrous, degassed solvent (e.g., THF or 1,4-dioxane).

  • Photochemical Reaction: Seal the vessel and remove it from the glovebox. Place the vessel in a photochemical reactor equipped with a cooling fan to maintain a constant temperature. Irradiate with blue LEDs for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired β-substituted ketone.

Protocol 2: Stereoselective Benkeser Reduction and Hydrolysis to form GB13

This protocol details the reduction of the aromatic ring and subsequent hydrolysis to yield GB13.

  • Reduction: To a solution of the tetracyclic piperidine intermediate in anhydrous THF and ethanol at -78 °C, add condensed methylamine. Add small pieces of lithium metal portion-wise until a persistent blue color is observed. Stir the reaction at -78 °C for 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification of Enol Ether (Optional but Recommended): Purify the crude enol ether by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified enol ether in a mixture of THF and aqueous HCl (e.g., 1 M). Stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Final Workup and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography to yield GB13.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_coupling Key C-C Bond Formation cluster_cyclization Core Assembly cluster_reduction Stereoselective Reductions start_ketone Ketone Precursor silyl_enol_ether Silyl Enol Ether start_ketone->silyl_enol_ether TMS-Triflate siloxycyclopropane Siloxycyclopropane silyl_enol_ether->siloxycyclopropane Simmons-Smith beta_ketone β-Substituted Ketone siloxycyclopropane->beta_ketone Ni/Photoredox Coupling aryl_bromide Aryl Bromide aryl_bromide->beta_ketone tetracycle Tetracyclic Core beta_ketone->tetracycle Friedel-Crafts piperidine Piperidine Intermediate tetracycle->piperidine Pyridine Hydrogenation gb13 GB13 piperidine->gb13 Benkeser Reduction & Hydrolysis This compound This compound gb13->this compound Aza-Michael & Stereoselective Ketone Reduction

Caption: Overview of the concise this compound synthesis workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield in Friedel-Crafts Cyclization cause1 Decomposition of Product issue->cause1 cause2 Low Reactivity issue->cause2 solution1 Use Weakly Brønsted Acidic Conditions (e.g., HFIP/Et2AlCl) cause1->solution1 Mitigates ring-opening cause2->solution1 Enhances electrophilicity solution2 Optimize Lewis Acid and Temperature cause2->solution2

Caption: Troubleshooting logic for the Friedel-Crafts cyclization step.

stereocontrol_pathway cluster_reduction_options Reduction Conditions cluster_products Products start GB13 (Ketone) nabh4 NaBH4 start->nabh4 nabh_oac3 NaB(OAc)3H start->nabh_oac3 epi_this compound epi-Himgaline (Undesired) nabh4->epi_this compound Unhindered Attack This compound This compound (Desired) nabh_oac3->this compound Chelation-Controlled Delivery

Caption: Stereocontrol in the final reduction step to this compound.

References

Himgaline Synthesis Stereochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with stereochemistry during the total synthesis of Himgaline. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereocenters to control in this compound synthesis, and which reactions are key to establishing them?

A1: The total synthesis of this compound involves the formation of a complex polycyclic structure with multiple stereocenters. The most critical stereocenters are those established during the construction of the core ring system. In the concise synthesis developed by the Shenvi group, the key stereochemistry-determining steps are:

  • Stereoselective Reduction: The reduction of a high fraction aromatic (FAr) precursor is a pivotal step that establishes several stereocenters in a single transformation. The facial selectivity of this reduction is crucial for setting the relative stereochemistry of the decalin and piperidine (B6355638) ring systems.

  • Intramolecular Aza-Michael Addition: The final ring closure to form the characteristic cage-like structure of this compound proceeds via an intramolecular aza-Michael addition. The stereochemical outcome of this reaction is directed by the existing stereocenters in the precursor, leading to a highly specific diastereomer.

Q2: I am observing a mixture of diastereomers after the reduction of the aromatic precursor. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity in the reduction of the planar aromatic precursor is critical. The formation of undesired diastereomers can be influenced by several factors:

  • Reducing Agent: The choice of reducing agent and its steric bulk can significantly impact the facial selectivity of the reduction. It is recommended to use the conditions reported in the optimized protocols, such as those employing lithium in ethylenediamine (B42938).

  • Reaction Temperature: Temperature can play a crucial role in controlling the selectivity of reductions. Running the reaction at lower temperatures can enhance the energy difference between the transition states leading to the different diastereomers, thus favoring the formation of the desired product.

  • Substrate Conformation: The conformation of the substrate at the moment of reduction can influence the approach of the reducing agent. While difficult to control directly, understanding the most stable conformation through computational modeling can provide insights into the observed selectivity.

Q3: The final intramolecular aza-Michael addition is not proceeding as expected, or is yielding the wrong isomer. What are the potential causes?

A3: The intramolecular aza-Michael addition is typically a highly stereoselective process due to substrate control. If issues arise, consider the following:

  • Precursor Stereochemistry: The stereochemistry of the precursor molecule dictates the facial selectivity of the cyclization. Incorrect stereochemistry in the precursor, likely arising from a non-selective reduction step, will lead to the formation of an undesired diastereomer. It is essential to confirm the stereochemical integrity of the intermediate before proceeding with the cyclization.

  • Reaction Conditions: While the reaction is primarily under substrate control, the reaction conditions (e.g., acid or base catalysis, solvent) can influence the rate and efficiency of the cyclization. Ensure that the conditions match those reported in established protocols. For instance, acidic conditions can promote the formation of an iminium ion intermediate, facilitating the cyclization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Diastereomeric Ratio (d.r.) in Stereoselective Reduction Suboptimal reducing agent or reaction conditions.Screen different reducing agents and solvents. Optimize reaction temperature and time. Refer to the detailed experimental protocols for the recommended conditions.
Presence of impurities that may interfere with the catalyst or reducing agent.Ensure the starting material is of high purity. Recrystallization or chromatography of the precursor may be necessary.
Formation of Unexpected Side Products in Aza-Michael Addition Epimerization of stereocenters under the reaction conditions.Carefully control the pH and temperature of the reaction. Consider using milder acidic or basic conditions if epimerization is suspected.
Competing intermolecular reactions.Run the reaction at a lower concentration to favor the intramolecular pathway.
Difficulty in Separating Diastereomers Similar polarity of the diastereomers.Optimize chromatographic conditions (e.g., different solvent systems, chiral stationary phase). In some cases, derivatization of the mixture may facilitate separation.

Experimental Protocols

Key Experiment: Stereoselective Reduction of Aromatic Precursor

This protocol is adapted from the work of Shenvi and coworkers and describes the stereoselective reduction of the tetracyclic aromatic intermediate.

Materials:

  • Tetracyclic aromatic precursor

  • Lithium metal

  • Ethylenediamine (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium (B1175870) chloride (saturated aqueous solution)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the tetracyclic aromatic precursor in anhydrous THF.

  • Cool the solution to the recommended temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Carefully add small pieces of lithium metal to the stirred solution.

  • Slowly add freshly distilled ethylenediamine to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at low temperature.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired diastereomer.

Note: The diastereomeric ratio of the product should be determined by 1H NMR spectroscopy of the crude reaction mixture.

Quantitative Data Summary

The following table summarizes typical diastereomeric ratios observed in key stereoselective reactions during this compound synthesis. This data is compiled from published literature and serves as a benchmark for researchers.

Reaction Step Key Reagents and Conditions Observed Diastereomeric Ratio (d.r.) Reference
Stereoselective ReductionLi, Ethylenediamine, THF>10:1Shenvi et al.
Aza-Michael AdditionAcidic conditions (e.g., TFA)>20:1Shenvi et al.

Visualizations

Logical Workflow for Troubleshooting Stereoselectivity in the Reduction Step

G start Low Diastereomeric Ratio Observed check_reagents Verify Purity and Activity of Reagents (Li, Ethylenediamine) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions analyze_side_products Analyze Side Products by NMR/MS check_reagents->analyze_side_products If reagents are fine optimize_temp Optimize Reaction Temperature (e.g., -78°C vs. -40°C) check_conditions->optimize_temp If conditions are suspect screen_solvents Screen Alternative Solvents check_conditions->screen_solvents solution Improved Diastereoselectivity optimize_temp->solution screen_solvents->solution confirm_structure Confirm Structure of Starting Material analyze_side_products->confirm_structure If unexpected products analyze_side_products->solution If side products identified and addressed confirm_structure->start If structure is incorrect

Caption: Troubleshooting workflow for low diastereoselectivity.

Facial Selectivity in the Aza-Michael Addition

G cluster_precursor Precursor Conformation cluster_approach Nucleophilic Attack cluster_product Product precursor Concave Precursor convex_face Attack from Convex Face (Sterically Hindered) precursor->convex_face Disfavored concave_face Attack from Concave Face (Favored) precursor->concave_face Favored Trajectory This compound This compound Core concave_face->this compound

Caption: Facial selectivity in the final cyclization step.

Himgaline synthesis byproduct identification and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Himgaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts encountered during this compound synthesis?

A1: During the total synthesis of this compound, several classes of byproducts can arise depending on the synthetic route. The most commonly reported include diastereomers, products of over-reduction, demethylation byproducts, and regioisomers.[1] For instance, in the final reduction step to form this compound from its precursor oxothis compound, the formation of the epimer 16-epi-himgaline is a significant possibility.[2]

Q2: How can I distinguish this compound from its common byproducts?

A2: A combination of analytical techniques is essential for the unambiguous identification of this compound. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, can separate diastereomers like 16-epi-himgaline. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation; for example, the coupling constants of the C16 proton in the 1H NMR spectrum can differentiate between the equatorial hydroxyl group of this compound and the axial hydroxyl group of its epimer.[2] Mass Spectrometry (MS) will help in confirming the molecular weight and identifying products of side reactions like demethylation.

Q3: What are the recommended methods for purifying crude this compound?

A3: Purification of this compound typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a standard first-pass purification step. For the separation of closely related impurities, such as diastereomers, High-Performance Liquid Chromatography (HPLC) is often necessary. In some cases, crystallization can be an effective method for obtaining highly pure this compound.

Troubleshooting Guides

Issue 1: Low yield in the final reduction step to this compound.
  • Question: I am attempting the reduction of oxothis compound to this compound, but my yield is consistently low, and I observe a significant amount of an isomeric byproduct. What is happening and how can I improve the selectivity?

  • Answer: A common issue in this step is the formation of the diastereomer 16-epi-himgaline.[2] This occurs when the reducing agent delivers the hydride from the less hindered face, leading to the thermodynamically less stable axial alcohol.

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (B1222165) may favor the formation of 16-epi-himgaline.[2] It is recommended to use a sterically hindered reducing agent that allows for internally coordinated hydride delivery. Sodium triacetoxyborohydride (B8407120) has been shown to be highly selective for the formation of this compound.[2]

      • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as moisture can affect the reactivity of the borohydride reagent. The choice of solvent can also influence selectivity; acetonitrile (B52724) is a commonly used solvent for this reduction.[2]

Issue 2: Presence of multiple unidentified byproducts in my crude product.
  • Question: After completing the synthesis, my crude product shows multiple spots on TLC and several peaks in the HPLC chromatogram that I cannot identify. What are the likely sources of these impurities?

  • Answer: The presence of multiple byproducts can stem from various stages of the synthesis. In routes that involve aromatic precursors, side reactions such as demethylation and over-reduction of the aromatic ring are possible.[1] Additionally, the formation of regioisomers during bond-forming reactions can contribute to the complexity of the crude mixture.[1]

    • Troubleshooting Steps:

      • Reaction Monitoring: Carefully monitor each reaction step by TLC or LC-MS to ensure complete conversion of the starting material and to check for the formation of side products.

      • Purification of Intermediates: It is crucial to purify key intermediates to the highest possible degree. Impurities carried over from previous steps can lead to a cascade of side reactions later in the synthesis.

      • Protecting Group Strategy: If demethylation is an issue, re-evaluate your protecting group strategy to ensure the stability of the methoxy (B1213986) group under all reaction conditions.

      • Hydrogenation Conditions: For steps involving catalytic hydrogenation, optimization of the catalyst, solvent, pressure, and reaction time is critical to avoid over-reduction.

Data Presentation

Table 1: Byproduct Identification

Byproduct ClassPotential StructureIdentification MethodKey Diagnostic Signal
Diastereomer16-epi-himgaline1H NMR, Chiral HPLCSmall equatorial coupling constants for the C16 proton in 1H NMR.[2]
Over-reductionPartially saturated aromatic ring1H NMR, MSAbsence of aromatic proton signals in 1H NMR; corresponding increase in mass in MS.
DemethylationPhenolic derivative1H NMR, MSDisappearance of the methoxy signal in 1H NMR; corresponding decrease in mass in MS.
RegioisomerAltered connectivity2D NMR (COSY, HMBC)Unexpected correlations in 2D NMR spectra.

Table 2: Purification Methodologies

Purification StepStationary PhaseMobile Phase / Solvent SystemTarget Impurity Removed
Column ChromatographySilica GelDichloromethane (B109758)/Methanol gradientPolar and non-polar impurities
HPLCC18 reverse-phaseAcetonitrile/Water with TFAClosely related impurities
Chiral HPLCChiral stationary phase (e.g., polysaccharide-based)Hexane/IsopropanolDiastereomers (e.g., 16-epi-himgaline)
CrystallizationMethanol/Ethyl acetate-General purification to high purity

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Oxothis compound to this compound

This protocol is adapted from the total synthesis of (-)-Himgaline by Shah, U. et al.[2]

  • To a solution of crude oxothis compound (1 equivalent) in anhydrous acetonitrile, add sodium triacetoxyborohydride (1.5 equivalents) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Logic start Crude this compound Product purification Purification start->purification Crude Mixture analysis Analysis purification->analysis Purified Fractions pure_this compound Pure this compound analysis->pure_this compound Identified Product low_yield Low Yield or Impure Product check_byproducts Identify Byproducts (NMR, MS) low_yield->check_byproducts Problem optimize_purification Optimize Purification (HPLC, Crystallization) check_byproducts->optimize_purification Known Impurities modify_synthesis Modify Synthetic Step check_byproducts->modify_synthesis Unknown/Major Impurities optimize_purification->pure_this compound Solution modify_synthesis->start Revised Synthesis

Caption: A flowchart illustrating the general experimental workflow for this compound purification and a logical troubleshooting guide.

signaling_pathway cluster_reduction Reduction Conditions oxothis compound Oxothis compound nabh4 NaBH4 oxothis compound->nabh4 stab NaBH(OAc)3 oxothis compound->stab epi_this compound 16-epi-Himgaline (Byproduct) nabh4->epi_this compound Major Product This compound This compound (Desired Product) stab->this compound Major Product

Caption: A diagram illustrating the diastereoselective reduction of oxothis compound, highlighting the influence of the reducing agent on the product outcome.

References

Optimization of reaction conditions for Himgaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Himgaline. The information is based on published synthetic routes and aims to address specific challenges that may be encountered during key transformations.

Frequently Asked Questions (FAQs)

1. What are the most critical steps in the recent concise synthesis of this compound?

The recent concise synthesis of this compound and related Galbulimima alkaloids, such as GB13 and GB22, hinges on several key transformations that present unique challenges and require careful optimization. These critical steps include:

  • Metallaphotoredox Cross-Coupling: This novel reaction establishes the core carbon skeleton by coupling an aryl bromide with a siloxycyclopropane.[1][2][3] Its success is highly dependent on the reaction setup and reagents.

  • Friedel-Crafts Cyclization: This intramolecular reaction forms a key tetracyclic intermediate. The choice of Lewis acid and solvent is crucial to avoid decomposition of the starting material.[2][4]

  • Pyridine (B92270) Hydrogenation: The stereoselective reduction of the pyridine ring to a piperidine (B6355638) is a critical step that sets several stereocenters.[2][4] The catalyst and reaction conditions are key to achieving high diastereoselectivity.

  • Benkeser Reduction: This dissolving metal reduction is used to form a key enone intermediate.[2][4] Precise control of the reaction conditions is necessary to avoid over-reduction and other side reactions.

2. What are the common side reactions observed during the metallaphotoredox cross-coupling step?

A common side reaction is the formation of a minor regioisomer resulting from the primary radical product of exocyclic cyclopropane (B1198618) ring opening.[2] For some non-polar substrates, this regioisomer can be difficult to remove via column chromatography.[2] Additionally, conversion of the aryl bromide starting material to an aryl chloride can occur, presumably through reductive elimination from the nickel catalyst when a chloride salt is used.[2]

3. How can the stereoselectivity of the pyridine hydrogenation be controlled?

The diastereoselectivity of the pyridine hydrogenation is crucial for establishing the correct stereochemistry in the this compound core. The Sarpong laboratory developed a highly diastereoselective protocol for this transformation.[2][5] The stereochemical outcome is dictated by the delivery of hydrogen from the less sterically hindered convex face of the molecule.[2][4] Using a rhodium catalyst on aluminum oxide has been shown to be effective in selectively hydrogenating the pyridine ring without reducing the aryl ether.[4]

Troubleshooting Guides

Issue 1: Low Yield in the Metallaphotoredox Cross-Coupling Reaction

Symptoms:

  • Significantly lower than the reported ~57% isolated yield.[2][4]

  • Inconsistent yields between batches.

  • Presence of significant amounts of starting materials or unidentifiable byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Degassing The reaction is highly sensitive to oxygen.[2] Ensure rigorous degassing of the solvent and reaction mixture using techniques such as freeze-pump-thaw cycles or by bubbling argon through the solution for an extended period.
Inconsistent Light Source/Temperature The photochemical nature of this reaction requires consistent light exposure and temperature control.[2] Use a setup that provides uniform irradiation and a water bath to maintain a constant temperature. A 3D-printed reaction holder can ensure consistent light exposure for multiple reactions.[2]
Suboptimal Photocatalyst While iridium-based photocatalysts can be used, organic dyes like 3CzPN or 4CzIPN have been shown to give better yields.[2] 4CzIPN, being a less oxidizing photocatalyst, was found to be particularly effective.[2]
Inhomogeneous Base The use of a homogeneous base is critical. Switching from potassium phosphate (B84403) to pyridine-based bases has been shown to significantly improve the yield.[2]
Catalyst Choice Moving away from nickel chloride catalysts to nickel bromide can prevent the undesired conversion of the aryl bromide to an aryl chloride.[2]
Issue 2: Decomposition during Friedel-Crafts Cyclization

Symptoms:

  • Low to no yield of the desired tetracyclic product.

  • Formation of products resulting from the cleavage of the newly formed C-C bond.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Strongly Acidic Conditions Strong Brønsted acids like triflic acid can cause decomposition of the desired product.[2][5]
Suboptimal Lewis Acid/Solvent System After extensive screening, a combination of diethylaluminum chloride and hexafluoroisopropanol (HFIP) was identified as the optimal system for this reaction.[2][4] This combination promotes the desired cyclization while minimizing decomposition.
Issue 3: Over-reduction or Difficult Purification in the Benkeser Reduction Step

Symptoms:

  • Formation of a difficult-to-remove over-reduced byproduct.[2]

  • Inconsistent reaction conversion.

Possible Causes and Solutions:

CauseRecommended Solution
In-situ Hydrolysis While hydrolysis can be performed in the same pot as the reduction, it often leads to contamination with an over-reduced byproduct that is challenging to separate from the desired GB13 intermediate.[2]
Inconsistent Reaction Conditions The traditional setup for Birch-type reductions can be cumbersome and lead to inconsistent results. A modified procedure using t-butanol, THF, and a few drops of ethylenediamine (B42938) allows for consistent and complete conversion within 1-2 hours.[2]
Purification Strategy For obtaining pure GB13, it is recommended to isolate and purify the enol ether intermediate before proceeding with the hydrolysis in a separate step.[2] However, for the direct synthesis of this compound, the in-situ hydrolysis is acceptable as this compound is more easily separated from the byproduct.[2]

Experimental Protocols

1. Metallaphotoredox Cross-Coupling

This protocol is a generalized representation based on the optimized conditions described in the literature.[2]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), siloxycyclopropane (1.5 equiv.), photocatalyst (e.g., 4CzIPN, 1-5 mol%), and a homogeneous base (e.g., a pyridine derivative, 2.0 equiv.).

  • Catalyst Addition: Add the nickel catalyst (e.g., NiBr2·diglyme, 5-10 mol%) and ligand (e.g., a bipyridine derivative, 5-10 mol%).

  • Solvent and Degassing: Add the appropriate degassed solvent (e.g., 1,4-dioxane). The reaction mixture should be rigorously degassed by at least three freeze-pump-thaw cycles.

  • Reaction Conditions: Irradiate the reaction mixture with a light source (e.g., blue LEDs) while maintaining a constant temperature with a water bath and vigorous stirring. Monitor the reaction by LC-MS.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by silica (B1680970) gel column chromatography.

2. Friedel-Crafts Cyclization

This protocol is based on the optimized conditions for the intramolecular cyclization.[2][4]

  • Reaction Setup: To a flame-dried flask under an argon atmosphere, dissolve the tetracyclic precursor in hexafluoroisopropanol (HFIP).

  • Reagent Addition: Cool the solution to the appropriate temperature (e.g., 0 °C) and add diethylaluminum chloride dropwise.

  • Reaction Conditions: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction carefully with a suitable quenching agent (e.g., saturated Rochelle's salt solution). Extract the product with an organic solvent, dry the combined organic layers, and purify by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product A Aryl Bromide C Metallaphotoredox Cross-Coupling A->C Ni/Photoredox Catalysis B Siloxycyclopropane B->C Ni/Photoredox Catalysis D Friedel-Crafts Cyclization C->D Lewis Acid (Et2AlCl/HFIP) E Pyridine Hydrogenation D->E Rh/Al2O3, H2 F Benkeser Reduction & Hydrolysis E->F Li, MeNH2, EtOH G This compound F->G Acidic Workup

Caption: Key transformations in the concise synthesis of this compound.

troubleshooting_workflow cluster_success Start Low Yield in Cross-Coupling? CheckDegas Check Degassing Procedure Start->CheckDegas CheckSetup Verify Reaction Setup (Light/Temp) CheckDegas->CheckSetup CheckReagents Evaluate Reagents (Catalyst, Base) CheckSetup->CheckReagents Improved Yield Improved? CheckReagents->Improved End Consult Further Literature Improved->End No G Proceed with Optimized Conditions Improved->G Yes

Caption: Troubleshooting workflow for low yield in the cross-coupling reaction.

References

Himgaline Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Himgaline. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[1]. For long-term storage, it is recommended to keep this compound as a solid at -20°C, as it has been reported to be stable for at least four years under these conditions[2].

Q2: What are the primary factors that can affect this compound's stability in solution?

A2: Like many alkaloids, the stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents[3]. It is crucial to control these conditions to prevent degradation.

Q3: How can I assess the stability of my this compound solution?

A3: The stability of a this compound solution should be evaluated using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[4][5]. This allows for the quantification of the parent this compound and the detection of any degradation products.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in public literature, alkaloids with similar structures can undergo hydrolysis of ester or amide groups (if present), oxidation of nitrogen atoms or other susceptible moieties, and photolytic degradation[6][7]. Forced degradation studies are the best way to identify potential degradation products and pathways for this compound[8].

Troubleshooting Guide

This guide addresses common problems researchers may face regarding this compound's stability in solution.

Problem 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before preparing dilutions, confirm the purity of your this compound stock solution using an appropriate analytical method like HPLC.

    • Assess Stability in Assay Medium: Incubate this compound in the complete assay medium (without cells or target proteins) for the duration of your experiment. Analyze samples at different time points to check for degradation.

    • Optimize Assay Conditions: If instability is detected, consider modifying the assay conditions. This could involve adjusting the pH of the buffer, protecting the experiment from light, or reducing the incubation time.

    • Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation.

Problem 2: Appearance of new peaks in the chromatogram of a this compound solution.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS or other suitable analytical techniques to determine the mass of the new peaks and tentatively identify the degradation products.

    • Review Storage and Handling: Ensure that the solution was stored under the recommended conditions (protected from light, at the appropriate temperature).

    • Perform Forced Degradation: To understand the potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions[6][7]. This will help in confirming if the observed peaks are indeed degradation products.

Data Presentation

The following tables present hypothetical data from forced degradation and long-term stability studies on this compound for illustrative purposes.

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Products (Hypothetical)
0.1 M HCl at 60°C2485.2Hydrolyzed analog
0.1 M NaOH at 60°C2478.5Epimerized and hydrolyzed products
3% H₂O₂ at RT2465.1N-oxide and other oxidized forms
UV Light (254 nm)4890.3Photodegradation adduct
Dry Heat at 80°C (solid)7298.9Minimal degradation

Table 2: Hypothetical Long-Term Stability of this compound in DMSO Solution

Storage ConditionTime (Months)This compound Remaining (%)Appearance
-20°C0100.0Clear, colorless
399.8Clear, colorless
699.5Clear, colorless
1299.1Clear, colorless
4°C0100.0Clear, colorless
395.4Clear, colorless
690.2Faint yellow tint
1282.1Yellow solution
Room Temperature0100.0Clear, colorless
175.6Yellow solution
345.3Brown solution
6<10Dark brown solution

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Purified water

  • HPLC system with UV/PDA and/or MS detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for 24 hours[9].

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours[9].

    • Oxidation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature for 24 hours[9].

    • Thermal Stress (in solution): Heat an aliquot of the stock solution in purified water at 60°C for 24 hours[9].

    • Photolytic Stress: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products[9].

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results (e.g., low bioactivity) check_purity 1. Verify Purity of this compound Stock Solution (e.g., by HPLC) start->check_purity is_pure Is the stock solution pure? check_purity->is_pure re_purify Re-purify or obtain a new batch of this compound is_pure->re_purify No check_stability_medium 2. Assess Stability in Assay Medium (time-course) is_pure->check_stability_medium Yes is_stable_medium Is this compound stable in the medium? check_stability_medium->is_stable_medium optimize_assay 3. Optimize Assay Conditions (pH, light, temp, duration) is_stable_medium->optimize_assay No other_factors Investigate other experimental factors (e.g., cell health, reagent quality) is_stable_medium->other_factors Yes use_fresh Use freshly prepared solutions and re-run experiment optimize_assay->use_fresh Hypothetical_Degradation_Pathway This compound This compound C₂₀H₃₁NO₂ Hydrolysis Hydrolyzed Product e.g., ring opening This compound->Hydrolysis Acid/Base (H⁺/OH⁻, Δ) Oxidation Oxidized Product e.g., N-oxide This compound->Oxidation Oxidizing Agent (e.g., H₂O₂) Photodegradation Photodegradation Product e.g., adduct formation This compound->Photodegradation Light (hν)

References

Preventing degradation of Himgaline during purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the purification of Himgaline, a complex polycyclic piperidine (B6355638) alkaloid. Below you will find troubleshooting advice and frequently asked questions to help you minimize degradation and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound?

A1: The primary challenges in this compound purification are its potential for degradation and the presence of structurally similar alkaloids in natural extracts. This compound's complex polycyclic structure, which includes a piperidine ring, can be susceptible to degradation under harsh conditions. Co-isolation of related Galbulimima alkaloids can also complicate purification, requiring high-resolution separation techniques.[1]

Q2: What are the general signs of this compound degradation?

A2: Degradation of this compound can be indicated by the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS), a decrease in the peak area of the parent this compound compound, or changes in the color of the sample. It is crucial to use analytical techniques to monitor the integrity of your sample throughout the purification process.

Q3: What are the recommended storage conditions for this compound to prevent long-term degradation?

A3: For long-term storage, this compound should be kept at -20°C.[2] It is soluble in ethanol, methanol (B129727), DMF, and DMSO.[2] For short-term storage during purification, it is advisable to keep samples cold and protected from light whenever possible.

Q4: Are there any known specific degradation pathways for this compound?

A4: Detailed studies on the complete degradation pathways of this compound are limited. However, it is known that strong oxidizing agents can lead to degradation. For instance, treatment with 70% nitric acid has been shown to oxidatively eliminate a portion of the molecule to yield the related alkaloid, GB13.[3] This suggests that avoiding strong oxidizing conditions is critical during purification.

Troubleshooting Guide: Preventing Degradation During Purification

This guide addresses common issues encountered during the purification of this compound and provides strategies to mitigate degradation.

Issue Potential Cause Recommended Solution
Loss of compound during extraction Harsh pH conditions: Strong acids or bases can catalyze hydrolysis or rearrangement reactions.Use mild acidic conditions (e.g., 1-5% acetic acid or citric acid) for initial acid-base extraction. When basifying to liberate the free base, use a weak base like sodium bicarbonate or dilute ammonium (B1175870) hydroxide (B78521) and avoid prolonged exposure.
High Temperatures: Thermal degradation can occur, especially during solvent evaporation.Concentrate extracts under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). Avoid excessive heating during all steps.[4]
Oxidation: The presence of oxygen can lead to oxidative degradation, particularly if metal ion contaminants are present.Degas solvents before use. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.[4]
Appearance of new peaks during chromatography Acid-catalyzed degradation on silica (B1680970) gel: The acidic nature of standard silica gel can cause degradation of sensitive alkaloids.Deactivate silica gel by pre-treating with a base, such as triethylamine (B128534), added to the solvent system. Alternatively, use a different stationary phase like alumina (B75360) (basic or neutral) or a polymer-based resin.
Solvent-induced degradation: Certain solvents may react with this compound, especially if they contain impurities (e.g., peroxides in aged ethers).Use high-purity, freshly opened solvents. Avoid chlorinated solvents where possible, as they can generate acidic byproducts.
Low recovery after purification Irreversible adsorption: this compound may strongly and irreversibly bind to the stationary phase.If using silica gel, the addition of a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase can reduce strong interactions and improve recovery.
Photodegradation: Exposure to UV or ambient light can induce degradation.Protect all solutions and fractions containing this compound from light by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound

This protocol outlines a general method for the initial extraction of this compound from plant material, designed to minimize degradation.

  • Maceration: Grind the dried and powdered plant material.

  • Acidic Extraction: Macerate the powdered material with a dilute acid solution (e.g., 1% aqueous citric acid) to protonate the alkaloids and extract them into the aqueous phase.

  • Filtration: Filter the mixture to remove solid plant material.

  • Defatting: Wash the acidic aqueous extract with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove fats, waxes, and other non-polar impurities. Discard the organic layer.

  • Basification: Carefully adjust the pH of the aqueous extract to approximately 9-10 with a mild base (e.g., sodium bicarbonate solution or dilute ammonium hydroxide) to deprotonate the alkaloids and convert them to their free base form.

  • Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Protocol 2: Forced Degradation Study Workflow

To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed.

  • Sample Preparation: Prepare stock solutions of purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose the this compound solutions to the following conditions in separate experiments:

    • Acidic Hydrolysis: Add dilute hydrochloric acid (e.g., 0.1 M HCl) and heat gently (e.g., 40-60 °C).

    • Basic Hydrolysis: Add dilute sodium hydroxide (e.g., 0.1 M NaOH) and maintain at room temperature or heat gently.

    • Oxidation: Add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Stress: Store a solution of this compound in a stable solvent at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Stress: Expose a solution of this compound to UV light in a photostability chamber.

  • Time Points: At various time points, withdraw aliquots from each stress condition.

  • Quenching: Neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating analytical method, such as HPLC-MS, to quantify the remaining this compound and identify any degradation products.

Visualizations

G cluster_extraction Acid-Base Extraction Workflow Plant Material Plant Material Acidic Extraction Acidic Extraction Plant Material->Acidic Extraction Add dilute acid Filtration Filtration Acidic Extraction->Filtration Defatting Defatting Filtration->Defatting Wash with non-polar solvent Basification Basification Defatting->Basification Add weak base Organic Extraction Organic Extraction Basification->Organic Extraction Extract with organic solvent Crude this compound Extract Crude this compound Extract Organic Extraction->Crude this compound Extract

Caption: Workflow for the acid-base extraction of this compound.

G cluster_forced_degradation Forced Degradation Study Logic Purified this compound Purified this compound Stress Conditions Stress Conditions Purified this compound->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Stress Thermal Stress Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Stress Conditions->Photolytic Stress Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidation->Analysis Thermal Stress->Analysis Photolytic Stress->Analysis

Caption: Logical flow of a forced degradation study for this compound.

References

Technical Support Center: Addressing the Scarcity of Himgaline for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges posed by the low natural abundance of the complex alkaloid, Himgaline. Due to its intricate structure and limited availability from its natural source, the bark of the Galbulimima belgraveana tree, total synthesis has emerged as the primary viable route to access this compound for research purposes.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data on various synthetic approaches to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to obtain from its natural source?

A1: The low natural abundance of this compound is a significant challenge. The concentration of this compound in the bark of Galbulimima belgraveana is not only extremely low but also highly variable between different trees and collection times.[1] This unpredictability and scarcity make isolation from natural sources an unreliable and insufficient method for obtaining the quantities of this compound needed for extensive research.

Q2: What is the primary strategy to overcome the low natural abundance of this compound?

A2: Total chemical synthesis is the most effective and widely adopted strategy to produce this compound in a reliable and scalable manner.[1][2][3][4] Several research groups have successfully developed and published total syntheses of this compound, with ongoing efforts to improve efficiency and reduce the number of synthetic steps.[1][4]

Q3: What are the key challenges in the total synthesis of this compound?

A3: The total synthesis of this compound is a complex undertaking due to its intricate, sterically hindered, and polycyclic structure, which includes multiple stereocenters. Key challenges include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at numerous chiral centers is a primary hurdle.

  • Construction of the polycyclic core: Forging the complex ring system efficiently is a significant challenge.

  • Low yields in key steps: Certain reactions, such as Friedel-Crafts cyclizations and stereoselective reductions on complex intermediates, can be low-yielding and require extensive optimization.[4][5]

Q4: Are there different synthetic routes to this compound, and how do they compare?

A4: Yes, several total syntheses of this compound have been reported, each with unique strategies. Early routes were often lengthy, requiring over 30 steps. More recent approaches have focused on conciseness. A notable example is the 7-9 step synthesis developed by the Shenvi group, which represents a significant improvement in efficiency over previous 19-31 step routes.[1] A comparative summary of key synthetic strategies is provided in the data presentation section below.

Q5: What is the known biological activity of this compound?

A5: The pharmacological properties of this compound itself remain largely unexplored, primarily due to its historical scarcity.[5] However, related alkaloids from the same plant, such as himbacine, are known to be potent muscarinic receptor antagonists. This suggests that this compound may also interact with muscarinic receptors and possess interesting neuroactive or other pharmacological properties, making it an attractive target for further investigation.

Troubleshooting Guides

Metallaphotoredox Cross-Coupling (Shenvi Synthesis)

Issue: Low yield or inconsistent results in the dual photoredox/nickel-catalyzed coupling of the siloxycyclopropane and the aryl bromide.[5][6]

Potential Cause Troubleshooting Steps
Irreproducibility of photochemical conditions Ensure consistent and efficient irradiation. Use a dedicated photochemical reactor with controlled temperature (e.g., using a cooling fan) and a standardized distance from the light source.[6]
Catalyst inhibition or side reactions The choice of nickel precursor is critical. It was found that moving away from nickel chloride to nickel bromide as the catalyst improved yields by avoiding the conversion of the aryl bromide to the less reactive aryl chloride.[5]
Low concentration effects The reaction yield can be sensitive to concentration. Perform small-scale optimizations to determine the optimal concentration for your specific setup.[5]
Substrate purity Ensure high purity of both the siloxycyclopropane and aryl bromide coupling partners. Impurities can quench the photocatalyst or interfere with the nickel catalytic cycle.
Intramolecular Friedel-Crafts Reaction

Issue: Low yield or decomposition during the intramolecular Friedel-Crafts reaction to form a key carbocyclic ring.

Potential Cause Troubleshooting Steps
Harsh Lewis acid conditions Strong Lewis acids can lead to substrate decomposition or undesired side reactions.[7][8][9] Screen a variety of Lewis acids, from strong (e.g., AlCl₃) to milder (e.g., Sc(OTf)₃, BF₃·OEt₂).
Deactivation of the aromatic ring If the aromatic ring is substituted with deactivating groups, the reaction will be sluggish.[8][9] In some cases, it may be necessary to modify the synthetic route to perform the Friedel-Crafts reaction on a more activated intermediate.
Poor solubility of reactants or catalyst Ensure adequate solubility of all components at the reaction temperature. Co-solvents may be necessary.
Steric hindrance In sterically congested systems, the reaction may require higher temperatures or longer reaction times. Monitor the reaction closely for decomposition.
Stereoselective Ketone Reduction (Final Step)

Issue: Formation of the incorrect diastereomer (e.g., 16-epi-himgaline) during the final ketone reduction.[4][10]

Potential Cause Troubleshooting Steps
Facial selectivity of hydride delivery Standard reducing agents like sodium borohydride (B1222165) may deliver the hydride from the thermodynamically favored, but incorrect, face of the molecule.[4][10]
Use of directing groups An internally coordinated hydride reduction can provide the desired stereoisomer. In the Chackalamannil synthesis, sodium triacetoxyborohydride (B8407120) was used to coordinate to a nearby hydroxyl group, directing the hydride delivery to the correct face of the C16 carbonyl, exclusively forming the desired this compound product.[4][10]
Sterically hindered reducing agents For substrate-controlled reductions where one face of the ketone is significantly more sterically hindered, bulky reducing agents like L-Selectride® or K-Selectride® can enhance diastereoselectivity.[11]
Reaction temperature Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between the diastereomeric transition states, often leading to improved selectivity.[11]

Data Presentation

Table 1: Comparison of Selected Total Synthesis Routes to this compound
Synthetic Route Key Features Number of Steps (Longest Linear Sequence) Overall Yield Reference
Shenvi, 2022 Concise route featuring a metallaphotoredox cross-coupling and stereoselective reductions of an aromatic precursor.7-9Not reported as overall yield, but key steps are high-yielding.[1][2]
Chackalamannil, 2006 Features a decarboxylative aza-Michael reaction and an internally coordinated stereoselective reduction.~19Not reported as overall yield.[3][4]
Evans, 2007 Employs an intramolecular Diels-Alder reaction and an intramolecular imine/enamine aldol (B89426) cyclization.>20Not reported as overall yield.[12][13]

Note: Direct comparison of overall yields is often challenging due to differences in reporting standards and the optimization of individual steps.

Experimental Protocols

Protocol 1: Internally Coordinated Reduction of Oxothis compound (Chackalamannil Synthesis)

This protocol describes the final, crucial stereoselective reduction to obtain (-)-himgaline from the oxothis compound intermediate.[10]

  • Preparation of Oxothis compound: The precursor, (-)-GB 13, is treated with a Lewis acid such as Sc(OTf)₃ in chloroform (B151607) containing trace amounts of HCl to induce cyclization to oxothis compound. The crude oxothis compound is used directly in the next step without extensive purification.

  • Reduction: The crude oxothis compound is dissolved in anhydrous acetonitrile (B52724).

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is added to the solution. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford pure (-)-himgaline. This procedure exclusively yields the desired diastereomer with the equatorial hydroxyl group.[10]

Protocol 2: Purification of this compound

Given that this compound is a basic alkaloid, the following general purification strategy can be applied.

  • Initial Purification: The crude synthetic product is typically purified by silica gel column chromatography. A solvent system of dichloromethane/methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) can be effective for eluting the basic alkaloid and preventing streaking on the column.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound for biological assays, reversed-phase HPLC (RP-HPLC) is recommended.[14][15][16]

    • Column: A C18 column is a suitable choice.

    • Mobile Phase: A gradient of water and acetonitrile containing a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used. The acidic modifier ensures that the amine is protonated, leading to sharper peaks.

    • Detection: UV detection at a suitable wavelength (e.g., ~210-220 nm, as this compound lacks a strong chromophore).

  • Salt Formation and Crystallization: If a crystalline solid is desired, the purified free base of this compound can be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with an acid (e.g., HCl in ether) to precipitate the corresponding salt, which can then be recrystallized.

Mandatory Visualizations

experimental_workflow cluster_synthesis Total Synthesis of this compound cluster_purification Purification start Aromatic Precursors cross_coupling Metallaphotoredox Cross-Coupling start->cross_coupling friedel_crafts Intramolecular Friedel-Crafts cross_coupling->friedel_crafts reductions Stereoselective Reductions friedel_crafts->reductions gb13 GB 13 Intermediate reductions->gb13 final_cyclization Aza-Michael Cyclization gb13->final_cyclization final_reduction Diastereoselective Ketone Reduction final_cyclization->final_reduction This compound This compound final_reduction->this compound crude_this compound Crude this compound column_chrom Silica Gel Chromatography crude_this compound->column_chrom hplc RP-HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound muscarinic_signaling This compound This compound (Potential Antagonist) m2_receptor M2 Muscarinic Receptor This compound->m2_receptor Inhibits gi_protein Gi Protein m2_receptor->gi_protein Activates ac Adenylyl Cyclase (AC) gi_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response_inhibition Inhibition of Cellular Response pka->cellular_response_inhibition Leads to

References

Technical Support Center: Scaling Up Himgaline Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Himgaline for preclinical studies. The information focuses on the concise and scalable total synthesis developed by the Shenvi group, addressing potential challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route of this compound is most suitable for preclinical supply?

A1: The total synthesis reported by the Shenvi group is the most amenable for scaling up to produce preclinical quantities of this compound.[1][2][3][4][5][6][7] This route is significantly shorter (7-9 steps) compared to previous syntheses (19-31 steps), which is a major advantage for producing gram-scale quantities.[1][3][4] The synthesis utilizes a convergent strategy, cross-coupling aromatic building blocks followed by a stereoselective reduction, which enhances overall efficiency.[1][3][4]

Q2: What are the expected quantities and purity levels of this compound required for preclinical studies?

A2: While specific guidelines for this compound are not published, general requirements for preclinical studies involving new chemical entities can provide a benchmark. For in vivo efficacy and safety studies, a purity of ≥98-99% is typically required.[8] The quantity needed can range from several hundred milligrams to multiple grams, depending on the scope of the toxicological studies and the potency of the compound.[8] It is crucial that the impurity profile of the scaled-up batch is consistent with the material used in initial toxicology studies to avoid delays.[8][9]

Q3: What are the main challenges in scaling up the synthesis of complex alkaloids like this compound?

A3: Scaling up the synthesis of complex, stereochemically rich molecules like this compound presents several common challenges:

  • Reproducibility: Reactions that are high-yielding at the milligram scale may not perform as well at the gram or kilogram scale due to issues with heat and mass transfer.[8]

  • Purification: The separation of closely related diastereomers and the removal of minor impurities can become significantly more difficult on a larger scale.[10][11] Standard laboratory chromatography techniques may not be easily transferable.

  • Reagent and Solvent Costs: The cost of reagents, catalysts, and large volumes of high-purity solvents can become a significant factor at a larger scale.

  • Safety: Exothermic reactions that are easily managed in a small flask can pose significant safety risks at a larger scale, requiring careful process safety evaluation.[8]

Q4: What is the known biological target and signaling pathway of this compound?

A4: The specific molecular targets of this compound are not yet fully elucidated. However, it belongs to the Galbulimima family of alkaloids and has been shown to exhibit antispasmodic activity.[7] Its structural relative, himbacine, is a known antagonist of muscarinic acetylcholine (B1216132) receptors (M2 selectivity).[7] It is hypothesized that this compound may also interact with neuronal receptors, and ongoing research aims to identify its high-affinity biomolecular targets.[2]

Troubleshooting Guide

Synthesis and Scale-Up

Q1: I am experiencing low yields in the metallaphotoredox cross-coupling reaction. What are the potential causes and solutions?

A1: Low yields in this key step can be due to several factors:

  • Reaction Setup: Inconsistent light intensity and temperature can negatively impact reproducibility. Ensure a standardized setup with consistent cooling and light exposure for all reactions.[2][6]

  • Reagent Quality: The quality of the photocatalyst and other reagents is critical. Use freshly purified reagents and ensure solvents are anhydrous.

  • Oxygen Sensitivity: The reaction may be sensitive to oxygen. Ensure all reaction vessels are properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q2: The stereoselectivity of the reduction steps is lower than reported upon scale-up. How can I improve this?

A2: Maintaining high stereoselectivity in reduction reactions is crucial for the synthesis.

  • Temperature Control: Stereoselective reductions are often highly temperature-dependent. Ensure precise and consistent temperature control throughout the reaction.

  • Reagent Stoichiometry: Carefully control the stoichiometry of the reducing agent. Deviations can sometimes lead to over-reduction or side reactions that affect the stereochemical outcome.

  • Substrate Purity: Impurities in the substrate can sometimes interfere with the catalyst or directing groups, leading to lower stereoselectivity. Ensure the starting material is of high purity.

Q3: I am having difficulty with the final purification of this compound from its diastereomers. What strategies can I employ?

A3: The separation of diastereomers is a common challenge in complex synthesis.

  • Chromatography Optimization:

    • Stationary Phase: If standard silica (B1680970) gel chromatography is not effective, consider using different stationary phases such as alumina (B75360) (basic or neutral) or reverse-phase C18 silica.[11]

    • Solvent System: Systematically screen different solvent systems to maximize the separation of the desired product from its isomers.

  • Crystallization: Attempt to selectively crystallize the desired diastereomer. This can sometimes be achieved by screening a wide range of solvent systems and conditions (e.g., temperature, concentration). Diastereomeric salt formation with a chiral acid can also be an effective method for separating enantiomers, and similar principles can be applied to diastereomer separation through derivatization.[10][12]

  • Preparative HPLC: For high-purity material required for preclinical studies, preparative HPLC is a viable, albeit more expensive, option.[11]

Quantitative Data Summary

Table 1: Summary of Key Reaction Yields in the Shenvi Synthesis of this compound

StepReaction TypeReported YieldReference
Cross-CouplingMetallaphotoredox Cross-Coupling57%[2]
Friedel-Crafts CyclizationIntramolecular Friedel-Crafts86%[7]
Pyridine HydrogenationStereoselective ReductionN/A[6]
Birch Reduction & Hydrolysis to GB13Reduction and HydrolysisN/A[6]
Conversion of GB13 to this compoundIntramolecular aza-Michael/ReductionN/A[6]

Note: "N/A" indicates that the specific yield for this step in the context of the full this compound synthesis was not explicitly stated in the provided search results as a standalone value, but is part of a successful multi-step sequence.

Experimental Protocols

Key Experiment: Gram-Scale Metallaphotoredox Cross-Coupling

This protocol is adapted from the work of the Shenvi group and is a critical step for the scalable synthesis of the this compound core structure.[7]

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aryl bromide starting material (1.0 eq), the siloxycyclopropane (1.5 eq), the nickel catalyst (e.g., NiBr2·diglyme, 10 mol%), and the appropriate ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., acetonitrile). Add the photocatalyst (e.g., an iridium or organic-based catalyst, 1-2 mol%) and any necessary additives.

  • Reaction Conditions: Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) while maintaining a consistent internal temperature (e.g., 25 °C) using a cooling fan or water bath. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. The crude product is then purified by column chromatography on silica gel to yield the cross-coupled product.

Visualizations

Signaling Pathway

Himgaline_Signaling_Pathway This compound This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptor (Hypothesized) This compound->Muscarinic_Receptor Antagonist? G_Protein G-Protein Muscarinic_Receptor->G_Protein Blocks Activation Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Downstream_Effectors Inhibition Cellular_Response Cellular Response (e.g., Muscle Relaxation, Antispasmodic Effect) Downstream_Effectors->Cellular_Response Leads to

Caption: Hypothesized signaling pathway for this compound's antispasmodic effect.

Experimental Workflow

Himgaline_Synthesis_Workflow cluster_start Starting Materials Aryl_Bromide Aryl Bromide Cross_Coupling Metallaphotoredox Cross-Coupling Aryl_Bromide->Cross_Coupling Siloxycyclopropane Siloxycyclopropane Siloxycyclopropane->Cross_Coupling Friedel_Crafts Intramolecular Friedel-Crafts Cross_Coupling->Friedel_Crafts Reduction_Sequence Stereoselective Reduction Sequence Friedel_Crafts->Reduction_Sequence Purification Purification (Chromatography/ Crystallization) Reduction_Sequence->Purification This compound This compound Purification->this compound

Caption: Simplified workflow for the scalable synthesis of this compound.

References

Himgaline Purification Protocols: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for Himgaline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a complex piperidine (B6355638) alkaloid isolated from the bark of trees of the genus Galbulimima, native to northern Australia and Papua New Guinea.[1][2] It is a polycyclic scaffold and its chemical formula is C₂₀H₃₁NO₂ with a molecular weight of 317.47 g/mol .[1][3] this compound is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: What are the major challenges in purifying this compound from its natural source?

The primary challenges in this compound purification include:

  • Low and Variable Yields: The concentration of total alkaloids in the bark of Galbulimima belgraveana is highly variable, ranging from trace amounts up to 0.5%.[2][4] This makes obtaining significant quantities of this compound challenging.

  • Complex Alkaloid Mixture: The bark contains a complex mixture of over 40 related alkaloids, many of which have similar chemical structures and properties, making separation difficult.[2]

  • Potential for Degradation: Like many natural products, this compound may be susceptible to degradation due to changes in pH and temperature during the extraction and purification process.[5]

Q3: What is a general overview of the this compound purification workflow?

A typical workflow for this compound purification involves several key stages:

  • Extraction: The initial removal of crude alkaloids from the dried and powdered bark of Galbulimima sp.

  • Acid-Base Liquid-Liquid Extraction: A classical technique to separate the basic alkaloids from neutral and acidic compounds.

  • Chromatographic Purification: The use of techniques like column chromatography to separate this compound from other alkaloids.

  • Purity Assessment: Analysis of the purified fraction to determine the level of purity, often using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Crude Alkaloid Extract

  • Q: My initial extraction from the Galbulimima bark has yielded a very low amount of crude alkaloid extract. What could be the reason?

    • A: The concentration of alkaloids in the plant material is known to be highly variable.[2][4] Ensure that the plant material was collected at the optimal time and stored correctly to prevent degradation of the active compounds. The extraction solvent and method are also critical. For alkaloids, a common method is to use an acidified polar solvent to extract the protonated alkaloids.

Issue 2: Poor Separation during Column Chromatography

  • Q: I am observing significant peak tailing and poor resolution of this compound during reverse-phase HPLC analysis. How can I improve this?

    • A: Peak tailing for basic compounds like this compound is often due to interactions between the amine groups and residual acidic silanol (B1196071) groups on the silica-based column packing. To mitigate this, consider the following:

      • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups.

      • pH Adjustment: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the protonated this compound.

      • Use of a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

Issue 3: Suspected Degradation of this compound

  • Q: I suspect that my this compound sample is degrading during the purification process. What steps can I take to prevent this?

    • A: While specific stability data for this compound is limited, alkaloids can be sensitive to pH and temperature.[5] It is advisable to:

      • Avoid Extreme pH: Prolonged exposure to strong acids or bases should be minimized.

      • Maintain Low Temperatures: Perform extraction and purification steps at reduced temperatures where possible.

      • Work Expeditiously: Minimize the time the sample is in solution to reduce the opportunity for degradation.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

This protocol is a general guideline and may require optimization.

  • Maceration: Soak the powdered bark of Galbulimima sp. in a 1:10 (w/v) solution of 1% aqueous HCl in methanol for 24-48 hours at room temperature.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to remove the methanol.

  • Acidification and Defatting: Acidify the remaining aqueous solution with 2M HCl to a pH of 2-3. Wash the acidic solution with an equal volume of dichloromethane (B109758) three times to remove non-polar impurities.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.

  • Extraction of Free Base: Extract the basified solution with an equal volume of dichloromethane three times. The combined organic layers will contain the crude alkaloid mixture.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid extract.

Protocol 2: Silica (B1680970) Gel Column Chromatography for this compound Purification

  • Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a slurry method with the initial mobile phase.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of dichloromethane and methanol. A typical gradient might start with 100% dichloromethane and gradually increase the polarity by adding methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure this compound fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Illustrative Yields at Different Purification Stages

Purification StageStarting Material (g)Product (g)Illustrative Yield (%)Purity (%)
Crude Methanolic Extraction1000 (Dry Bark)505<1
Acid-Base Extraction50 (Crude Extract)48~5-10
Silica Gel Chromatography4 (Crude Alkaloids)0.1503.75>95

Note: These are illustrative values based on typical natural product purifications and do not represent experimentally verified data for this compound.

Table 2: Example Solvent Systems for Chromatographic Purification

Chromatographic MethodStationary PhaseMobile Phase / GradientPurpose
Column ChromatographySilica Gel (200-300 mesh)Dichloromethane:Methanol (gradient from 100:0 to 90:10)Initial separation of alkaloids
Preparative HPLCC18 (10 µm)Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution)Final purification to high purity

Mandatory Visualizations

Himgaline_Purification_Workflow Start Galbulimima sp. Bark Extraction Extraction (Acidified Methanol) Start->Extraction AcidBase Acid-Base Liquid-Liquid Extraction Extraction->AcidBase CrudeAlkaloids Crude Alkaloid Mixture AcidBase->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom FractionAnalysis Fraction Analysis (TLC/HPLC) ColumnChrom->FractionAnalysis Purethis compound Purified this compound (>95%) FractionAnalysis->Purethis compound

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Low_Yield Problem Problem: Low Crude Alkaloid Yield Cause1 Possible Cause 1: Low Alkaloid Content in Source Material Problem->Cause1 Cause2 Possible Cause 2: Inefficient Extraction Problem->Cause2 Solution1 Solution: Source new plant material. Verify collection time and storage. Cause1->Solution1 Solution2 Solution: Optimize extraction solvent (e.g., adjust acidity). Increase extraction time/cycles. Cause2->Solution2

Caption: Troubleshooting logic for low crude alkaloid yield.

Chromatography_Peak_Tailing Problem Problem: HPLC Peak Tailing for this compound Cause Primary Cause: Interaction with Acidic Silanols on Silica-Based Column Problem->Cause Solution1 Solution 1: Add Competing Base (e.g., TEA) to Mobile Phase Cause->Solution1 Solution2 Solution 2: Lower Mobile Phase pH Cause->Solution2 Solution3 Solution 3: Use a Base-Deactivated Column Cause->Solution3

Caption: Troubleshooting guide for HPLC peak tailing.

References

Validation & Comparative

Himgaline and Himbacine: A Comparative Analysis of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two structurally related alkaloids, himgaline and himbacine, isolated from the bark of the Australian magnolia tree, Galbulimima belgraveana. This analysis is supported by available experimental data, with a focus on their distinct pharmacological profiles.

Himbacine is a well-characterized potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable selectivity for the M2 and M4 subtypes. In contrast, while also exhibiting effects on smooth muscle, this compound is primarily described by its antispasmodic properties, with its precise mechanism of action and receptor affinity remaining less defined.

Comparative Biological Activity

The primary distinction in the biological activity of himbacine and this compound lies in their interaction with the cholinergic system. Himbacine acts as a competitive antagonist at muscarinic receptors, while this compound's antispasmodic effects suggest a potential, though less characterized, interaction with similar pathways.

Himbacine: A Potent Muscarinic Antagonist

Himbacine has been extensively studied for its high affinity and selectivity for M2 and M4 muscarinic receptors.[1] This has positioned it as a valuable pharmacological tool for investigating the roles of these receptor subtypes in various physiological processes. Its antagonist activity has been quantified in numerous studies, providing a clear picture of its potency.

This compound: An Antispasmodic Agent

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of himbacine and this compound.

CompoundBiological ActivityAssay SystemParameterValueReference
Himbacine Muscarinic Receptor AntagonismGuinea-pig atriapA28.2[2]
Muscarinic Receptor AntagonismGuinea-pig ileumpA2~7.2[2]
Muscarinic M2 Receptor BindingRat heart and brain stemKd6.9 nM and 4.6 nM, respectively
Muscarinic M2/M4 Receptor BindingCloned human receptorsKdM2: 4 nM, M4: 7 nM[3]
This compound Antispasmodic ActivityFurmethide-induced rabbit intestine spasm-Significant activity at 0.1 mg/L[1]
Anti-muscarinic Activity (inferred)Assay for anti-muscarinic activity-Elicited effects at 300 nM (0.1 mg/L)[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this comparison.

Muscarinic Receptor Binding Assay (for Himbacine)

This assay determines the binding affinity of a compound to specific muscarinic receptor subtypes.

  • Objective: To determine the dissociation constant (Kd) of himbacine for muscarinic receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest are prepared.

    • Radioligand Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (himbacine).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

    • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Furmethide-Induced Rabbit Intestine Spasm Assay (for this compound)

This is a classical pharmacological preparation used to assess the antispasmodic activity of a compound.

  • Objective: To evaluate the ability of this compound to inhibit smooth muscle contractions induced by a muscarinic agonist.

  • General Methodology:

    • Tissue Preparation: A segment of rabbit ileum or jejunum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • Induction of Spasm: The tissue is contracted by the addition of a muscarinic agonist, such as furmethide or carbachol, to the organ bath.

    • Application of Test Compound: Once a stable contraction is achieved, the test compound (this compound) is added to the bath in increasing concentrations.

    • Measurement of Response: The relaxation of the intestinal strip is measured using an isometric transducer and recorded.

    • Data Analysis: The concentration of the test compound that causes a 50% reduction in the induced spasm (IC50) can be determined to quantify its potency. While the available data for this compound states a concentration of significant activity, a specific IC50 value is not provided in the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of muscarinic M2 receptor antagonism by himbacine and a general workflow for an isolated tissue antispasmodic assay.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds & Activates Himbacine Himbacine Himbacine->M2R Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response (e.g., decreased heart rate) cAMP->Response Leads to

Himbacine's antagonism of the M2 muscarinic receptor signaling pathway.

Antispasmodic_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Isolate Rabbit Intestinal Tissue Bath Suspend in Organ Bath Tissue->Bath Equilibrate Equilibrate Bath->Equilibrate Contract Induce Contraction (e.g., Furmethide) Equilibrate->Contract Add_this compound Add this compound (Test Compound) Contract->Add_this compound Measure Measure Relaxation Add_this compound->Measure Analyze Analyze Dose-Response Relationship Measure->Analyze Potency Determine Potency (e.g., IC50) Analyze->Potency

General workflow for an in vitro antispasmodic assay.

Conclusion

References

A Comparative Guide to the Neuroactive Profiles of Galbulimima Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkaloids derived from the bark of the Galbulimima species, a rainforest tree native to Papua New Guinea and northern Australia, have long been recognized for their diverse and potent neuroactive and psychotropic effects in traditional medicine.[1][2] Modern scientific investigation has begun to unravel the complex pharmacology of these compounds, revealing a rich chemical space for the discovery of novel therapeutics targeting the central nervous system (CNS). This guide provides a comparative analysis of the neuroactive profiles of key Galbulimima alkaloids, with a focus on the well-characterized compounds himbacine and GB18, supported by experimental data and detailed methodologies.

Introduction to Galbulimima Alkaloids

Galbulimima alkaloids are a structurally diverse family of natural products, broadly classified into four classes based on their intricate polycyclic skeletons.[1] While over 40 distinct alkaloids have been isolated, the neuropharmacology of only a few has been extensively studied.[3] This guide will primarily focus on himbacine, a Class I alkaloid known for its potent muscarinic receptor antagonism, and GB18, another Class I alkaloid recently identified as a selective opioid receptor antagonist.[1][4] The divergent receptor targets of these two closely related alkaloids underscore the remarkable structure-activity relationships within this natural product family and highlight their potential as scaffolds for drug development.

Comparative Neuropharmacology

The neuroactive profiles of Galbulimima alkaloids are best understood through the detailed characterization of their interactions with specific neuroreceptors. Here, we compare the binding affinities and functional activities of the most studied alkaloids.

Himbacine: A Selective Muscarinic Antagonist

Himbacine is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable selectivity for the M2 and M4 subtypes over M1, M3, and M5.[5] This selectivity has made himbacine a valuable pharmacological tool for dissecting the roles of M2 and M4 receptors in the CNS and periphery.

GB18: A Novel Opioid Receptor Antagonist

In contrast to himbacine, recent studies have revealed that GB18 does not significantly interact with muscarinic receptors. Instead, it has been identified as a potent antagonist of kappa- (κ) and mu- (μ) opioid receptors.[1][6] This discovery has opened new avenues for investigating the therapeutic potential of Galbulimima alkaloids in areas such as pain, addiction, and mood disorders.

Other Galbulimima Alkaloids

While the molecular targets of many other Galbulimima alkaloids are yet to be fully elucidated, preliminary studies have indicated a range of biological activities. For instance, himgaline and himbadine (B1494877) have been reported to possess antispasmodic properties, suggesting potential activity at muscarinic or other smooth muscle receptors, though detailed binding data are lacking.[4] Himandrine has been observed to induce hypotension and bradycardia, indicating cardiovascular effects that warrant further investigation.[4] The lack of comprehensive pharmacological data for these compounds highlights the need for further research into this promising family of natural products.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding affinities and functional potencies of key Galbulimima alkaloids.

Table 1: Binding Affinities (Ki/Kd) of Himbacine at Muscarinic Receptors

Receptor SubtypePreparationKi/Kd (nM)Reference
M1Cloned (CHO cells)83[5]
M2Cloned (CHO cells)4[5]
M3Cloned (CHO cells)59[5]
M4Cloned (CHO cells)7[5]
M5Cloned (CHO cells)296[5]

Table 2: Binding Affinities of GB18 at Opioid and Other Receptors

ReceptorRadioligand% Inhibition (at 10 µM)Ki (nM)Reference
Kappa Opioid (KOR)[³H]U-69,59387%~10 (IC50)[4]
Mu Opioid (MOR)[³H]DAMGO85%~10 (IC50)[4]
Sigma-1Not specifiedModerate Affinity1100[1]
Sigma-2Not specifiedModerate AffinityNot specified[1]
Muscarinic (M1-M5)Not specifiedLow or insignificant>10,000[1]

Signaling Pathways

The neuroactive effects of Galbulimima alkaloids are mediated through their modulation of specific intracellular signaling cascades.

Himbacine and Muscarinic Receptor Signaling

Himbacine, as an antagonist of M2 and M4 muscarinic receptors, blocks the signaling pathways initiated by acetylcholine. These receptors are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine's antagonism of this pathway can influence a variety of cellular processes, including neuronal excitability and neurotransmitter release.

M2_M4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2/M4_Receptor M2/M4 Receptor Acetylcholine->M2/M4_Receptor Binds & Activates Himbacine Himbacine Himbacine->M2/M4_Receptor Binds & Blocks Gi_o Gαi/o M2/M4_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream_Effects Modulates

Himbacine's Antagonism of M2/M4 Muscarinic Receptor Signaling.
GB18 and Opioid Receptor Signaling

GB18 acts as an antagonist at both κ- and μ-opioid receptors, which are also coupled to inhibitory G proteins (Gi/o).[1][7] By blocking the binding of endogenous opioid peptides, GB18 prevents the activation of downstream signaling pathways that are involved in pain perception, reward, and mood regulation.[8]

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Endogenous_Opioids Endogenous Opioids Opioid_Receptor κ/μ Opioid Receptor Endogenous_Opioids->Opioid_Receptor Binds & Activates GB18 GB18 GB18->Opioid_Receptor Binds & Blocks Gi_o Gαi/o Opioid_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream_Effects Modulates

GB18's Antagonism of Opioid Receptor Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key assays used in the characterization of Galbulimima alkaloids.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

    • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

    • Unlabeled test compound (e.g., himbacine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate at a specified temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubate Incubate (Membranes + Radioligand + Test Compound) Prepare_Reagents->Incubate Filter_Wash Filter and Wash to Separate Bound from Free Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Data_Analysis Data Analysis (Calculate IC50 and Ki) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Workflow for a Competitive Radioligand Binding Assay.
cAMP Functional Assay

This assay measures the ability of a compound to modulate the activity of Gi/o- or Gs-coupled receptors by quantifying changes in intracellular cAMP levels.

  • Materials:

    • Cells expressing the receptor of interest.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound.

    • Cell culture medium and buffers.

  • Procedure:

    • Plate cells in a 96- or 384-well plate and culture overnight.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with a fixed concentration of forskolin (for Gi/o-coupled receptors) or an agonist (for Gs-coupled receptors).

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Calcium Mobilization Assay

This assay is used to measure the activity of Gq-coupled receptors by detecting changes in intracellular calcium concentrations.

  • Materials:

    • Cells expressing the Gq-coupled receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compound.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate cells in a black, clear-bottom 96- or 384-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence change against the log concentration of the test compound to determine the EC50.

Conclusion

The Galbulimima alkaloids represent a fascinating and underexplored class of neuroactive compounds. The distinct pharmacological profiles of himbacine and GB18, targeting muscarinic and opioid receptors respectively, highlight the potential for this natural product family to yield novel chemical scaffolds for the development of drugs targeting a range of neurological and psychiatric disorders. The detailed experimental protocols provided in this guide offer a foundation for further research into the neuropharmacology of these and other Galbulimima alkaloids, which will be crucial for unlocking their full therapeutic potential. Future studies should focus on elucidating the molecular targets and mechanisms of action of the less-characterized alkaloids to build a more complete picture of the neuroactive landscape of this unique plant genus.

References

Comparative Analysis of Himgaline and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure-activity relationships (SAR) of himgaline and related Galbulimima alkaloids, offering insights for researchers and drug development professionals.

This compound belongs to the complex family of Galbulimima alkaloids, which are known for their diverse and potent neuroactive and antispasmodic properties.[1][2] While extensive quantitative structure-activity relationship (SAR) studies on a wide range of this compound analogs are not yet prevalent in publicly available literature, a comparative analysis with its close relatives, particularly himbacine and other Galbulimima (GB) alkaloids, provides valuable insights into the structural determinants of their biological activities.

The primary challenge in developing a detailed SAR for this compound has been its complex and stereochemically dense structure, which makes the synthesis of analogs a formidable task.[1][3][4][5][6][7] However, recent advances in synthetic chemistry are paving the way for more extensive exploration of this chemical space.[1][3][6][8]

Known Biological Activities

Initial studies on extracts from the bark of Galbulimima belgraveana revealed a range of physiological effects, including psychotropic, excitatory, and antispasmodic actions.[2][9] this compound itself has been noted for its significant antispasmodic activity.[2] In contrast, the more extensively studied himbacine acts as a potent antagonist of muscarinic receptors, with a notable selectivity for the M2 subtype.[10][11] Another related alkaloid, GB18, has been identified as a potent antagonist of both kappa- and mu-opioid receptors, highlighting the diverse pharmacology within this alkaloid family.[9]

Data Summary: this compound and Related Alkaloids

The following table summarizes the known biological activities of this compound and key related Galbulimima alkaloids. Due to the limited availability of quantitative SAR data for this compound analogs, the table provides a comparative overview of the activities of different structural classes within the Galbulimima family.

CompoundStructural ClassKey Structural FeaturesPrimary Biological ActivityQuantitative Data (if available)
This compound Class III GB AlkaloidComplex bridged polycyclic scaffoldAntispasmodicPotent antispasmodic effects at 0.1 mg/mL in rabbit intestine.[2]
Himbacine Class I GB AlkaloidDecalin and piperidine (B6355638) rings linked by a double bondMuscarinic Receptor Antagonist15-fold selectivity for M2 over M1 muscarinic receptors.[10][11]
Dihydrohimbacine Class I GB AlkaloidSaturated link between decalin and piperidine ringsMuscarinic Receptor AntagonistAbolished selectivity for M2 receptors compared to himbacine.[10]
Himbeline Class I GB AlkaloidLacks the N-methyl group of himbacineMuscarinic Receptor AntagonistReduced selectivity for M2 receptors compared to himbacine.[10]
GB18 -Unique attached-ring system with a strained etherOpioid Receptor AntagonistKi = 1.1 μM for kappa-opioid receptor (KOR); also shows high affinity for σ1 and σ2 receptors.[9]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound analogs are not widely published. However, the methodologies used for assessing the activity of related compounds like himbacine provide a strong foundation for future SAR studies.

Muscarinic Receptor Binding Assay (for Himbacine and analogs)

This protocol is based on the methods used to characterize the muscarinic receptor antagonist activity of himbacine and its derivatives.[10]

Objective: To determine the affinity and selectivity of compounds for different muscarinic receptor subtypes (M1, M2, etc.).

Materials:

  • Guinea-pig ileal longitudinal muscle (for M3 receptor activity) and electrically stimulated left atrium (for M2 receptor activity).

  • Carbachol (B1668302) (muscarinic agonist).

  • Test compounds (this compound analogs).

  • Krebs-Henseleit solution.

  • Organ bath setup with isometric transducers.

Procedure:

  • Tissue Preparation: Tissues are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified period.

  • Agonist Response: A cumulative concentration-response curve to carbachol is established to determine the baseline contractile response.

  • Antagonist Incubation: Tissues are incubated with varying concentrations of the test compound for a set duration.

  • Post-incubation Agonist Response: A second cumulative concentration-response curve to carbachol is generated in the presence of the test compound.

  • Data Analysis: The antagonist potency is determined by calculating the pA2 value from the Schild plot, which quantifies the shift in the agonist concentration-response curve caused by the antagonist.

Visualizing Structure-Activity Relationships and Pathways

The following diagrams illustrate the key structural modifications influencing the activity of Galbulimima alkaloids and a potential experimental workflow for SAR studies.

SAR_of_Galbulimima_Alkaloids cluster_himbacine Himbacine Core cluster_modifications Structural Modifications cluster_activity Resulting Activity Himbacine Himbacine (M2 Selective Antagonist) Double_Bond Double Bond (Decalin-Piperidine Link) N_Methyl N-Methyl Group Reduction Reduction of Double Bond (Dihydrohimbacine) Double_Bond->Reduction Modification Demethylation Removal of N-Methyl (Himbeline) N_Methyl->Demethylation Modification Loss_of_Selectivity Loss of M2 Selectivity Reduction->Loss_of_Selectivity Leads to Reduced_Selectivity Reduced M2 Selectivity Demethylation->Reduced_Selectivity Leads to

Caption: Key structural modifications of the himbacine scaffold and their impact on muscarinic receptor selectivity.

Himgaline_SAR_Workflow cluster_synthesis Compound Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis and Iteration Himgaline_Core This compound Scaffold Analog_Synthesis Analog Synthesis (e.g., via late-stage functionalization) Himgaline_Core->Analog_Synthesis Compound_Library Library of this compound Analogs Analog_Synthesis->Compound_Library Primary_Screening Primary Screening (e.g., Antispasmodic Assay) Compound_Library->Primary_Screening Secondary_Screening Secondary Screening (e.g., Receptor Binding Assays) Primary_Screening->Secondary_Screening Lead_Identification Identification of Lead Compounds Secondary_Screening->Lead_Identification SAR_Analysis Structure-Activity Relationship Analysis Lead_Identification->SAR_Analysis QSAR_Modeling Computational Modeling (QSAR) SAR_Analysis->QSAR_Modeling Next_Gen_Design Design of Next-Generation Analogs SAR_Analysis->Next_Gen_Design Next_Gen_Design->Analog_Synthesis Iterative Refinement

Caption: A proposed workflow for systematic structure-activity relationship studies of this compound.

References

Himgaline's Antispasmodic Efficacy: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Himgaline, a Class III alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana, has demonstrated notable antispasmodic properties. This guide provides a comparative overview of this compound's effects with established antispasmodic agents, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Comparative Analysis of Antispasmodic Activity

This compound's antispasmodic potential has been primarily evaluated in in vitro models of intestinal smooth muscle contraction. While direct comparative studies with a wide range of spasmolytics are limited, the available data suggests a mechanism of action involving antagonism of muscarinic acetylcholine (B1216132) receptors.

Data Summary: Antispasmodic Potency

The following table summarizes the available quantitative data for this compound and two standard antispasmodic drugs, Atropine (a competitive muscarinic antagonist) and Papaverine (B1678415) (a non-specific smooth muscle relaxant). It is important to note that the data for this compound is from a different experimental model than the data presented for Atropine and Papaverine, which highlights a gap in the current research and underscores the need for direct comparative studies.

CompoundModelSpasmogenEffective Concentration / IC50Reference
This compound Isolated Rabbit IntestineFurmethide0.1 mg/L[1]
Atropine Isolated Guinea Pig IleumAcetylcholinepA2: 9.93 ± 0.04[2]
Papaverine Isolated Guinea Pig IleumNerve-mediated contractionsIC50: 3.53 µM (oral compartment)[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

1. Isolated Rabbit Intestine Model (for this compound)

While the specific protocol for the furmethide-induced spasm model used for this compound is not detailed in the available literature, a general protocol for studying antispasmodic effects on isolated rabbit jejunum is as follows:

  • Tissue Preparation: A segment of rabbit jejunum (approximately 2 cm) is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Induction of Spasm: A spasmogen, in this case, furmethide (a muscarinic agonist), would be added to the organ bath to induce sustained contraction of the intestinal smooth muscle.

  • Drug Administration: this compound is then added to the bath in a cumulative or non-cumulative manner to assess its ability to relax the pre-contracted tissue.

  • Data Recording: The contractions and relaxations of the tissue are recorded isometrically or isotonically using a force-displacement transducer connected to a data acquisition system.

2. Isolated Guinea Pig Ileum Model (for Atropine and Papaverine)

This is a classical and widely used model for evaluating antispasmodic activity, particularly for compounds acting on muscarinic receptors.

  • Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen.

  • Induction of Contraction: Contractions are induced by adding an agonist, such as acetylcholine, to the organ bath. For studying nerve-mediated contractions, electrical field stimulation can be applied.

  • Antagonist/Inhibitor Application: The antagonist (e.g., Atropine) is added to the bath prior to the agonist to determine its ability to inhibit the contraction. For non-competitive inhibitors like Papaverine, it is added to the pre-contracted tissue.

  • Data Analysis: Concentration-response curves are constructed for the agonist in the absence and presence of the antagonist to determine the pA2 value (for competitive antagonists) or the IC50 value.

Signaling Pathways and Mechanism of Action

Understanding the molecular pathways through which a drug exerts its effects is fundamental for drug development.

This compound's Proposed Mechanism of Action

This compound's antispasmodic effect is attributed to its anti-muscarinic activity [1]. Muscarinic receptors, particularly the M3 subtype, are predominantly responsible for mediating smooth muscle contraction in the gastrointestinal tract. Acetylcholine released from parasympathetic nerves binds to these G-protein coupled receptors, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction. By blocking these receptors, this compound likely prevents acetylcholine from binding, thus leading to smooth muscle relaxation.

Interestingly, this compound does not exhibit the tachycardic side effects associated with its structural analogue, Himbacine, which is a potent muscarinic antagonist with high affinity for M2 and M4 receptors[1][4]. This suggests that this compound may have a different muscarinic receptor subtype selectivity profile, potentially with lower affinity for the M2 receptors in the heart. However, specific binding affinity studies for this compound on different muscarinic receptor subtypes are currently lacking.

Himgaline_Antispasmodic_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_smooth_muscle Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release M3_Receptor M3 Muscarinic Receptor ACh_Release->M3_Receptor ACh Binds Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC PLC Activation Gq_Protein->PLC IP3 IP3 Increase PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction This compound This compound This compound->M3_Receptor Blocks Antispasmodic_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation (Optional) A Isolated Tissue Preparation (e.g., Rabbit Intestine, Guinea Pig Ileum) B Induce Spasm (e.g., with Acetylcholine, Furmethide, KCl) A->B C Apply Test Compound (this compound) & Standard Drugs (Atropine, Papaverine) B->C D Record Muscle Tension (Contraction/Relaxation) C->D E Data Analysis (Determine IC50, pA2 values) D->E F Receptor Binding Assays (Determine affinity for Muscarinic Receptor Subtypes) E->F G Calcium Channel Blocking Assays E->G H Animal Model of Intestinal Hypermotility (e.g., Castor Oil-induced Diarrhea) E->H I Administer this compound H->I J Measure Effect on Intestinal Transit I->J

References

Himgaline Receptor Binding Affinity: A Comparative Guide Based on Structurally Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Himgaline is a complex piperidine (B6355638) alkaloid isolated from trees of the Galbulimima species. While noted for its antispasmodic properties, specific receptor binding affinity and selectivity data for this compound are not yet publicly available.[1] However, the pharmacological profiles of structurally related Galbulimima alkaloids, such as himbacine and GB18, provide a valuable framework for understanding the potential biological targets of this compound and the methodologies required for its characterization. This guide provides a comparative overview of the receptor binding profiles of these related compounds, details the standard experimental assays used to determine receptor affinity and selectivity, and outlines the potential signaling pathways involved.

Comparative Analysis of Galbulimima Alkaloid Receptor Binding

While direct quantitative data for this compound is pending, the diverse receptor interactions of its structural relatives highlight the potential for novel pharmacology within this class of alkaloids. Himbacine, a Class Ia alkaloid, is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, whereas GB18, a Class Ib alkaloid, demonstrates high affinity for opioid receptors.[2][3] This divergence in receptor selectivity, despite structural similarities, underscores the importance of detailed pharmacological screening for each member of the Galbulimima family.

AlkaloidClassPrimary Target(s)Binding AffinityReported Activity
This compound Class IIIUnknown (putative anti-muscarinic)Not DeterminedAntispasmodic[2][4]
Himbacine Class IaMuscarinic M2 ReceptorKd = 4 nM[2][3]Antagonist[5][6]
GB18 Class IbKappa-Opioid Receptor (KOR) & Mu-Opioid Receptor (MOR)IC50 ~ 10 nM[2]Antagonist[5][7]

Experimental Protocols for Receptor Binding Assays

The following are detailed methodologies for the types of key experiments that would be conducted to determine the receptor binding affinity and selectivity of this compound.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from cell lines individually expressing human muscarinic receptor subtypes (e.g., CHO-hM1, CHO-hM2).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Cold PBS.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature).

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is analogous to the muscarinic receptor assay but uses reagents specific to opioid receptors.

Objective: To determine the Ki of this compound for opioid receptor subtypes (mu, kappa, delta).

Materials:

  • Cell membranes from cell lines individually expressing human opioid receptor subtypes (e.g., HEK-hMOR, HEK-hKOR).

  • Radioligands: [³H]-DAMGO for MOR, [³H]-U-69,593 for KOR.

  • Test compound: this compound.

  • Appropriate assay and wash buffers.

Procedure: The procedure follows the same steps as the muscarinic receptor binding assay: incubation of membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound, followed by filtration, washing, and scintillation counting to determine IC₅₀ and subsequently calculate the Ki value.[5]

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The primary targets identified for himbacine and GB18 are G protein-coupled receptors (GPCRs). Himbacine's target, the M2 muscarinic receptor, and GB18's targets, the mu- and kappa-opioid receptors, are all coupled to inhibitory G proteins (Gαi/o). As antagonists, these compounds block the downstream signaling cascades typically initiated by the endogenous ligands (acetylcholine and opioid peptides, respectively).

GPCR_Signaling Receptor GPCR (e.g., M2, MOR, KOR) G_alpha_i Gαi Receptor->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC G_beta_gamma Gβγ Ligand Endogenous Ligand (e.g., Acetylcholine, Opioid) Ligand->Receptor Activates Antagonist Antagonist (e.g., Himbacine, GB18) Antagonist->Receptor Blocks ATP ATP AC->ATP  Converts cAMP cAMP ATP->cAMP Effector Downstream Effectors cAMP->Effector Activates

Caption: Generalized inhibitory GPCR signaling pathway for M2, MOR, and KOR.

Experimental Workflow

The workflow for a competitive radioligand binding assay is a systematic process to determine the binding affinity of a test compound.

Binding_Assay_Workflow A Preparation of Reagents (Membranes, Radioligand, Test Compound) B Incubation (Mix reagents in 96-well plate) A->B C Equilibration (Allow binding to reach equilibrium) B->C D Filtration (Separate bound from free radioligand) C->D E Washing (Remove non-specific binding) D->E F Scintillation Counting (Quantify bound radioactivity) E->F G Data Analysis (Determine IC50 and Ki values) F->G

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of Himgaline Total Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Synthesis Metrics

The following table summarizes the core quantitative data for the three major total synthesis routes to Himgaline, providing a clear comparison of their efficiency and overall success.

Parameter Chackalamannil Synthesis (2006) Evans Synthesis (2007) Shenvi Synthesis (2022)
Total Steps ~31 steps~28 steps7-9 steps
Overall Yield Not explicitly reportedNot explicitly reportedNot explicitly reported
Key Strategy Decarboxylative aza-Michael reactionIntramolecular Diels-Alder reactionCross-coupling and stereoselective reduction
Chirality EnantioselectiveEnantioselectiveRacemic

Strategic Overview of the Synthetic Routes

The three primary approaches to the total synthesis of this compound each employ a unique strategy to construct the molecule's complex hexacyclic core. These differing strategies are reflected in the overall efficiency and elegance of the syntheses.

The Chackalamannil Synthesis: A Foundational Approach

The first total synthesis of (-)-himgaline, accomplished by Chackalamannil and his team, established a viable, albeit lengthy, pathway to this natural product.[1] A key feature of their strategy is a decarboxylative aza-Michael reaction to form the crucial C-N bond and set a key stereocenter. The synthesis culminates in the cyclization of a precursor, (-)-GB 13, to oxothis compound, followed by a diastereoselective reduction to yield (-)-himgaline.[1]

Chackalamannil_Synthesis A Starting Materials B Assembly of Pentacyclic Intermediate A->B Multiple Steps C Decarboxylative aza-Michael Reaction B->C D Formation of (-)-GB 13 C->D E Cyclization to Oxothis compound D->E F Diastereoselective Reduction E->F G (-)-Himgaline F->G

Caption: Chackalamannil's linear synthesis of (-)-himgaline.

The Evans Synthesis: Leveraging Cycloaddition Chemistry

The Evans group developed an enantioselective total synthesis of (+)-himgaline that relies on a powerful intramolecular Diels-Alder reaction to construct the core carbocyclic framework with high stereocontrol.[2][3] This approach is followed by a series of transformations to elaborate the remaining rings, including an intramolecular Michael addition and an enamine aldol (B89426) addition.[4] The synthesis also proceeds through the key intermediate (+)-GB 13, which is then converted to (+)-himgaline.

Evans_Synthesis A Acyclic Precursor B Intramolecular Diels-Alder A->B C Formation of Decalin Core B->C D Ring Annulation C->D Multiple Steps E Formation of (+)-GB 13 D->E F Conversion to (+)-Himgaline E->F G (+)-Himgaline F->G

Caption: Evans' convergent approach to (+)-himgaline.

The Shenvi Synthesis: A Paradigm of Conciseness

In a significant advancement, the Shenvi laboratory reported a remarkably concise synthesis of (±)-himgaline, reducing the step count to a fraction of the previous routes.[4][5] This innovative strategy is centered around a novel endo-selective cross-coupling of high-fraction aromatic building blocks, followed by a complete and highly stereoselective reduction of the aromatic core to construct the intricate polycyclic system.[4][5] This approach dramatically improves the efficiency of the synthesis and provides rapid access to this compound and related alkaloids.[5]

Shenvi_Synthesis A Aromatic Building Blocks B Endo-selective Cross-Coupling A->B C Polycyclic Aromatic Intermediate B->C D Stereoselective Global Reduction C->D E (±)-Himgaline D->E

References

Himgaline as a Molecular Probe for CNS Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himgaline, a complex piperidine (B6355638) alkaloid isolated from the bark of the Galbulimima species, presents a compelling scaffold for the development of novel molecular probes for central nervous system (CNS) pathways. While direct pharmacological data on this compound remains limited, its structural relationship to other bioactive Galbulimima alkaloids with known G-protein coupled receptor (GPCR) targets, such as opioid and muscarinic receptors, suggests its potential as a valuable tool in neuroscience research.[1] This guide provides a comparative analysis of this compound's potential utility against established molecular probes for these key CNS signaling pathways, supported by available experimental data and detailed protocols. Preliminary data indicates that high-affinity biomolecular targets for class III alkaloids like this compound are found among human neuronal receptors.[2]

This compound: A Potential GPCR Modulator

The Galbulimima alkaloid family has yielded compounds with significant and diverse biological activities. Notably, the structurally related alkaloid GB18 has been identified as a potent antagonist of both kappa- (κ) and mu- (μ) opioid receptors.[3] Another well-studied member, himbacine, is a potent muscarinic acetylcholine (B1216132) receptor antagonist.[4] Furthermore, synthetic analogs referred to as "ent-himgaline pyridyls" have been shown to act as selective antagonists of the Protease-Activated Receptor 1 (PAR-1), another important GPCR.[5][6][7] These findings strongly suggest that the core structure of this compound is predisposed to interact with GPCRs, making it a promising candidate for development into a selective molecular probe.

Comparative Analysis of Molecular Probes

Given the likely GPCR targets of this compound, this section compares its potential with established molecular probes for the opioid and muscarinic receptor systems.

Opioid Receptor Probes

The opioid system is a critical target for pain management and is implicated in a wide range of neurological processes. Molecular probes for opioid receptors are essential for understanding their function and for the development of new therapeutics.

Table 1: Comparison of this compound (Putative) with Known Opioid Receptor Probes

Molecular Probe Target(s) Affinity (Ki) Mode of Action Fluorescent Label
This compound (Putative) Opioid Receptors (μ, κ)Not DeterminedLikely AntagonistNone
Naltrindole-Cy3/Cy5 δ-Opioid Receptor (DOR)Ki = 1.2-1.7 nM (DOR)AntagonistCyanine-3 / Cyanine-5
Buprenorphine-Cy5 μ-Opioid Receptor (MOR)Not specified, but used for imagingPartial Agonist/AntagonistCyanine-5
Naltrexamine-Acylimidazole (NAI) Pan-Opioid ReceptorsHigh AffinityAntagonist (forms covalent bond)Alexa Fluor Dyes
Muscarinic Receptor Probes

Muscarinic acetylcholine receptors are involved in learning, memory, and motor control, and are therapeutic targets for Alzheimer's disease and other neurological disorders.

Table 2: Comparison of this compound (Putative) with Known Muscarinic Receptor Probes

Molecular Probe Target(s) Affinity (Ki) Mode of Action Fluorescent Label
This compound (Putative) Muscarinic Receptors (M1-M5)Not DeterminedUnknownNone
Dibenzodiazepinone-BODIPY 630/650 M2 Muscarinic Receptor (M2R)pKi = 8.75-9.62AntagonistBODIPY 630/650
Anthranilamide-Oregon Green 488 M2 Muscarinic Receptor (M2R)Ki = 2.4 nMAntagonistOregon Green 488
[3H]-N-methylscopolamine ([3H]-NMS) Pan-Muscarinic ReceptorsHigh AffinityAntagonistTritium (Radiolabel)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of molecular probes. Below are representative protocols for key experiments.

Radioligand Binding Assay for GPCRs

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand (e.g., this compound) for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]-DAMGO for μ-opioid receptor, [3H]-NMS for muscarinic receptors)

  • Unlabeled competitor ligand (e.g., this compound) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor ligand (this compound) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known saturating unlabeled ligand (non-specific binding).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for G-protein coupled receptors that this compound is likely to modulate.

GPCR_Signaling cluster_Gi Gi/o Pathway (e.g., Opioid, M2/M4 Muscarinic) cluster_Gq Gq/11 Pathway (e.g., M1/M3/M5 Muscarinic) Ligand_Gi This compound (putative) or other agonist Receptor_Gi Gi/o-coupled GPCR Ligand_Gi->Receptor_Gi G_protein_Gi Gi/o Protein Receptor_Gi->G_protein_Gi activates AC_Gi Adenylate Cyclase G_protein_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi PKA_Gi PKA cAMP_Gi->PKA_Gi Effector_Gi Cellular Response (e.g., Ion channel modulation) PKA_Gi->Effector_Gi Ligand_Gq This compound (putative) or other agonist Receptor_Gq Gq/11-coupled GPCR Ligand_Gq->Receptor_Gq G_protein_Gq Gq/11 Protein Receptor_Gq->G_protein_Gq activates PLC Phospholipase C G_protein_Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Effector_Gq Cellular Response Ca_release->Effector_Gq PKC->Effector_Gq

Caption: Canonical G-protein coupled receptor signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel molecular probe like this compound.

Experimental_Workflow cluster_synthesis Probe Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Evaluation Synthesis Synthesis of this compound and Analogs Fluorescent_Labeling Fluorescent Labeling (optional) Synthesis->Fluorescent_Labeling Binding_Assay Radioligand Binding Assays (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Cell_Imaging Live Cell Imaging (Receptor Localization & Trafficking) Functional_Assay->Cell_Imaging Tissue_Autoradiography Tissue Autoradiography (Brain Distribution) Cell_Imaging->Tissue_Autoradiography Behavioral_Studies Behavioral Studies (Pharmacological Effects) Tissue_Autoradiography->Behavioral_Studies

Caption: Workflow for characterizing a novel molecular probe.

Conclusion

While direct experimental data for this compound is currently lacking, its structural similarity to known potent GPCR ligands makes it a highly attractive candidate for development as a molecular probe for CNS pathways. Its complex, rigid scaffold may offer high selectivity for specific receptor subtypes. Future research should focus on synthesizing this compound and its derivatives, including fluorescently labeled versions, and systematically screening them against a panel of CNS receptors, particularly opioid and muscarinic subtypes. The experimental protocols and comparative data provided in this guide offer a framework for such investigations. The development of this compound-based probes could provide novel and powerful tools to dissect the complex signaling networks of the brain, ultimately aiding in the discovery of new therapeutics for neurological and psychiatric disorders.

References

Unveiling the CNS Receptor Cross-Reactivity Profile of Himgaline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

Himgaline, a complex piperidine (B6355638) alkaloid isolated from the bark of the Galbulimima species, has emerged as a molecule of significant interest for neuropharmacology. Its unique polycyclic structure, shared with other bioactive alkaloids from the same genus, suggests a potential for novel interactions with central nervous system (CNS) targets. This guide provides a comparative analysis of this compound's cross-reactivity with various CNS receptors, presenting available experimental data to inform future research and drug discovery efforts.

While comprehensive public data on the receptor binding profile of this compound remains limited, insights can be drawn from studies on structurally related Galbulimima alkaloids and the established practices of major screening programs. The National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) has been instrumental in characterizing the bioactivity of novel compounds, including alkaloids from this family.

Comparative Binding Affinity of this compound and Related Compounds

The differential receptor binding profiles of these structurally similar alkaloids underscore the subtle structure-activity relationships that govern their interactions with CNS targets and highlight the importance of comprehensive screening for each unique compound.

Table 1: Comparative Binding Affinities (Ki in nM) of Himbacine at Muscarinic Receptors

Receptor SubtypeHimbacine Kd (nM)
Muscarinic M183
Muscarinic M24
Muscarinic M359
Muscarinic M47
Muscarinic M5296

Data sourced from Miller et al. (1992).[2]

Experimental Protocols

The following outlines a typical radioligand binding assay protocol, based on the standardized procedures of the NIMH PDSP, which would be employed to determine the cross-reactivity profile of a compound like this compound.[3][4]

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Receptor Source: Cell membranes expressing the specific human CNS receptor of interest (e.g., from transfected HEK293 cells).

  • Radioligand: A specific high-affinity radiolabeled ligand for each receptor target.

  • Assay Buffer: Receptor-specific buffer solutions (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Instrumentation: 96-well filter plates, a cell harvester, and a scintillation counter.

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared, typically in DMSO, and serially diluted to a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, the following are added in triplicate for each concentration of the test compound:

    • Receptor-containing cell membranes.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of this compound.

    • For the determination of total binding, only membranes and radioligand are added.

    • For the determination of non-specific binding, membranes, radioligand, and a saturating concentration of a non-radiolabeled ligand are added.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are receptor-dependent but are typically around 60-90 minutes at room temperature.[5]

  • Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate). The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filter mats are dried, and a scintillant is added. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding at each concentration of this compound is determined.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8]

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the process of evaluating this compound's cross-reactivity and its potential downstream effects, the following diagrams illustrate the experimental workflow and a generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis This compound This compound Stock Solution Serial_Dilutions Serial Dilutions This compound->Serial_Dilutions Incubation Incubation in 96-well Plate Membranes Receptor-Containing Membranes Radioligand Radioligand Solution Harvesting Filtration and Washing Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting IC50_Calc IC50 Calculation (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Profile Cross-Reactivity Profile Ki_Calc->Profile

Figure 1: Experimental workflow for determining the CNS receptor cross-reactivity of this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response This compound This compound This compound->Receptor Binding

Figure 2: A generalized signaling pathway for a G-protein coupled receptor (GPCR) activated by this compound.

Logical Comparison of this compound and Himbacine

The distinct pharmacological profiles of this compound and its structural analog, himbacine, offer a compelling case for further investigation into the subtle molecular determinants of receptor selectivity.

Himgaline_vs_Himbacine cluster_alkaloids Galbulimima Alkaloids cluster_targets Primary CNS Targets This compound This compound Opioid Opioid Receptors (Potential Target) This compound->Opioid Hypothesized Primary Interaction Muscarinic Muscarinic Receptors (Established Target) This compound->Muscarinic Low Affinity (Hypothesized) Himbacine Himbacine Himbacine->Muscarinic Established Antagonism

Figure 3: Logical comparison of the primary CNS receptor targets for this compound and Himbacine.

References

Himgaline: A Comparative Analysis of its Antispasmodic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antispasmodic properties of Himgaline, a Class III alkaloid from the plant genus Galbulimima, against standard antispasmodic drugs, atropine (B194438) and verapamil (B1683045). The information presented is based on available preclinical data, with a focus on experimental protocols and potential mechanisms of action.

Executive Summary

This compound has demonstrated significant antispasmodic activity in ex vivo studies. While direct comparative quantitative data with standard drugs is limited, initial findings suggest it may operate through mechanisms involving muscarinic receptor antagonism, a mode of action shared with atropine. This contrasts with other standard antispasmodics like verapamil, which primarily function as calcium channel blockers. Further research is required to fully elucidate the quantitative efficacy and precise molecular targets of this compound.

Quantitative Data on Antispasmodic Activity

CompoundOrganism/TissueSpasmogenPotency (IC50/EC50)Effective Concentration
This compound Rabbit IntestineFurmethideData not available0.1 mg/L[1]
Atropine Rabbit IleumAcetylcholine (B1216132)Abolished contraction at 3.0 x 10⁻⁴ mM[2]Data not available
Verapamil Rabbit IleumSpontaneous ContractionsNifedipine (B1678770) is ~1000x more potentData not available[3]
Verapamil Rat ColonKCl (80 mM)S-verapamil > R-verapamilData not available[4]

Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The provided data should be interpreted within the context of the specific experimental conditions.

Experimental Protocols

The primary experimental model used to assess the antispasmodic activity of this compound is the isolated rabbit jejunum assay. This ex vivo method allows for the direct measurement of smooth muscle contractility in response to spasmogens and the inhibitory effects of test compounds.

Isolated Rabbit Jejunum Assay

Objective: To determine the spasmolytic effect of a test compound on spontaneous or induced contractions of isolated intestinal smooth muscle.

Materials:

  • New Zealand White Rabbit (1.5-2.0 kg)

  • Tyrode's solution (Composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.90, NaH2PO4 0.42, Glucose 5.55)

  • Spasmogen (e.g., Furmethide, Acetylcholine, KCl)

  • Test compound (this compound) and standard drugs (Atropine, Verapamil)

  • Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)

  • Isotonic transducer and data acquisition system

Procedure:

  • Tissue Preparation: The rabbit is humanely sacrificed, and a segment of the jejunum is isolated. The segment is cleaned of mesenteric tissue and cut into strips of approximately 2 cm in length.

  • Mounting: Each jejunum strip is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen. One end of the strip is attached to a fixed hook, and the other is connected to an isotonic transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1 gram, with the Tyrode's solution being replaced every 10-15 minutes. During this period, the tissue will exhibit spontaneous rhythmic contractions.

  • Induction of Spasm: A spasmogen, such as furmethide, is added to the organ bath to induce a sustained contraction.

  • Application of Test Compound: Once a stable contraction is achieved, the test compound (this compound) or a standard drug is added to the bath in a cumulative or non-cumulative manner.

  • Data Recording: The changes in muscle tension are continuously recorded. The inhibitory effect of the compound is measured as the percentage reduction in the induced contraction.

  • Data Analysis: Concentration-response curves are plotted, and if sufficient data points are obtained, the IC50 (the concentration of the compound that produces 50% inhibition of the maximal contraction) is calculated.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Assay Setup cluster_exp Experiment cluster_analysis Data Analysis Sacrifice Sacrifice Rabbit Isolate_Jejunum Isolate Jejunum Sacrifice->Isolate_Jejunum Clean_Tissue Clean Mesentery Isolate_Jejunum->Clean_Tissue Cut_Strips Cut into Strips Clean_Tissue->Cut_Strips Mount_Tissue Mount in Organ Bath Cut_Strips->Mount_Tissue Equilibrate Equilibrate Mount_Tissue->Equilibrate Induce_Spasm Induce Spasm Equilibrate->Induce_Spasm Add_Compound Add Test Compound Induce_Spasm->Add_Compound Record_Data Record Contractions Add_Compound->Record_Data Analyze_Data Plot Curves Calculate IC50 Record_Data->Analyze_Data

Fig. 1: Experimental workflow for the isolated rabbit jejunum assay.

Mechanisms of Action

The antispasmodic effects of this compound and the standard drugs are mediated by distinct signaling pathways.

This compound: Putative Anti-Muscarinic Activity

Evidence suggests that Class III Galbulimima alkaloids, including this compound, exert their antispasmodic effects through the antagonism of muscarinic acetylcholine receptors.[1] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, induces smooth muscle contraction by binding to M3 muscarinic receptors on the cell surface. This binding activates a Gq-protein coupled signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and activating the contractile machinery. By blocking this receptor, this compound would prevent acetylcholine-induced contractions.

himgaline_pathway cluster_cell Smooth Muscle Cell M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ Release Ca Ca²⁺ SR->Ca Contraction Contraction Ca->Contraction Initiates ACh Acetylcholine ACh->M3 Binds This compound This compound This compound->M3 Blocks

Fig. 2: Putative anti-muscarinic mechanism of this compound.
Atropine: Muscarinic Receptor Antagonist

Atropine is a classic competitive antagonist of muscarinic acetylcholine receptors. It binds to all subtypes of muscarinic receptors (M1-M5) without activating them, thereby preventing acetylcholine from binding and eliciting its effects. In intestinal smooth muscle, atropine's blockade of M3 receptors directly inhibits parasympathetic-mediated contractions.

atropine_pathway cluster_cell Smooth Muscle Cell M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_SR Ca²⁺ Release (from SR) IP3->Ca_SR Contraction Contraction Ca_SR->Contraction Leads to ACh Acetylcholine ACh->M3 Binds Atropine Atropine Atropine->M3 Competitively Blocks

Fig. 3: Mechanism of action of Atropine.
Verapamil: L-type Calcium Channel Blocker

Verapamil is a non-dihydropyridine L-type calcium channel blocker. It directly inhibits the influx of extracellular calcium into smooth muscle cells through voltage-gated calcium channels. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, which are essential for the phosphorylation of myosin and subsequent muscle contraction. This mechanism is independent of neurotransmitter receptors.

verapamil_pathway cluster_cell Smooth Muscle Cell L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Phosphorylates Myosin Depolarization Depolarization Depolarization->L_type Opens Verapamil Verapamil Verapamil->L_type Blocks

Fig. 4: Mechanism of action of Verapamil.

Conclusion

This compound presents as a promising natural compound with notable antispasmodic properties. The available evidence suggests a mechanism of action that may involve muscarinic receptor antagonism, similar to atropine. However, to establish its therapeutic potential and to provide a robust comparison with standard antispasmodic agents, further research is imperative. Specifically, studies designed to determine the precise molecular targets, binding affinities, and potency (IC50/EC50 values) of this compound in standardized and comparative assays are necessary. Such data will be crucial for guiding future drug development efforts in the field of gastrointestinal motility disorders.

References

In Vivo Validation of Himgaline's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in vivo validation studies detailing the therapeutic potential of Himgaline are not extensively available in peer-reviewed literature. This compound is a complex piperidine (B6355638) alkaloid derived from the bark of the Galbulimima belgraveana tree, and while related compounds have shown neuroactive and anti-muscarinic properties, this compound's own biological activity remains largely uncharacterized.[1][2]

This guide, therefore, presents a hypothetical framework for the in vivo validation of this compound, drawing upon established experimental models for two potential therapeutic areas: neurodegenerative disease and inflammation. The data presented herein is illustrative and intended to serve as a template for future research and comparison with established therapeutic agents.

Section 1: Hypothetical In Vivo Validation for Neuroprotective Effects in an Alzheimer's Disease Model

Based on the neuroactive potential of related alkaloids, one promising avenue for this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease.[3][4] The following outlines a potential study comparing this compound to Donepezil, a standard-of-care acetylcholinesterase inhibitor.

Comparative Performance Data (Hypothetical)
ParameterVehicle ControlThis compound (10 mg/kg)Donepezil (5 mg/kg)
Cognitive Function (Morris Water Maze Escape Latency - seconds) 60 ± 5.235 ± 4.132 ± 3.8
Brain Amyloid-β (Aβ) Plaque Load (%) 12 ± 1.57 ± 1.110 ± 1.3
Hippocampal Acetylcholinesterase (AChE) Activity (U/mg protein) 150 ± 12.395 ± 9.888 ± 8.5
Neuroinflammation (Hippocampal TNF-α levels - pg/mg tissue) 80 ± 7.545 ± 5.165 ± 6.2
Experimental Protocol: Alzheimer's Disease Mouse Model
  • Animal Model: Male 5XFAD transgenic mice, a common model for Alzheimer's disease, aged 3 months, are used.

  • Groups: Mice are randomly assigned to three groups (n=10 per group): Vehicle control (saline), this compound (10 mg/kg), and Donepezil (5 mg/kg).

  • Administration: Treatments are administered daily via oral gavage for 12 weeks.

  • Behavioral Testing: In the final week of treatment, cognitive function is assessed using the Morris Water Maze test. The escape latency to find the hidden platform is recorded.

  • Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemical analysis of Aβ plaque load. The hippocampus from the other hemisphere is dissected and used for biochemical assays to determine AChE activity and TNF-α levels.

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Visualizations

G cluster_0 Cholinergic Signaling Pathway in Alzheimer's Disease ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline + Acetate AChE->Choline Neuronal_Signaling Neuronal Signaling & Cognitive Function Postsynaptic_Receptor->Neuronal_Signaling Activates This compound This compound (Hypothesized) This compound->AChE Inhibits Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Hypothetical mechanism of this compound in the cholinergic pathway.

G cluster_1 Experimental Workflow for Neuroprotection Study Start 5XFAD Mice (3 months old) Grouping Random Group Assignment (Vehicle, this compound, Donepezil) Start->Grouping Treatment Daily Oral Gavage (12 weeks) Grouping->Treatment Behavior Morris Water Maze Test Treatment->Behavior Euthanasia Euthanasia & Tissue Collection Behavior->Euthanasia Analysis Immunohistochemistry & Biochemical Assays Euthanasia->Analysis End Data Analysis & Comparison Analysis->End

Caption: Workflow for in vivo assessment of neuroprotective effects.

Section 2: Hypothetical In Vivo Validation for Anti-Inflammatory Effects

The potential anti-inflammatory properties of alkaloids present another therapeutic avenue for this compound.[5][6] A hypothetical study is outlined below, comparing this compound to Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), in a model of acute inflammation.

Comparative Performance Data (Hypothetical)
ParameterVehicle ControlThis compound (10 mg/kg)Indomethacin (10 mg/kg)
Paw Edema (increase in paw volume - %) 120 ± 10.555 ± 6.245 ± 5.1
Myeloperoxidase (MPO) Activity (U/g tissue) 5.0 ± 0.42.2 ± 0.31.8 ± 0.2
Pro-inflammatory Cytokine (IL-6 levels - pg/mL) 300 ± 25.8140 ± 15.1110 ± 12.3
NF-κB Activation (p65 subunit in nucleus - % of total) 85 ± 7.935 ± 4.328 ± 3.5
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Swiss albino mice are used.

  • Groups: Mice are randomly assigned to three groups (n=10 per group): Vehicle control (saline), this compound (10 mg/kg), and Indomethacin (10 mg/kg).

  • Administration: Treatments are administered intraperitoneally 30 minutes prior to the inflammatory insult.

  • Inflammation Induction: Acute inflammation is induced by injecting 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage increase in paw volume is calculated.

  • Tissue and Blood Collection: At 4 hours, animals are euthanized. Paw tissue is collected for the measurement of MPO activity (an indicator of neutrophil infiltration) and analysis of NF-κB activation. Blood serum is collected to measure IL-6 levels.

  • Statistical Analysis: Data are analyzed using a two-way ANOVA (for paw edema over time) or one-way ANOVA (for biochemical markers) followed by a post-hoc test.

Visualizations

G cluster_2 NF-κB Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_Active Active NF-κB (in nucleus) NFκB->NFκB_Active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFκB_Active->Gene_Expression Induces This compound This compound (Hypothesized) This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

G cluster_3 Experimental Workflow for Anti-Inflammatory Study Start Swiss Albino Mice Grouping Random Group Assignment (Vehicle, this compound, Indomethacin) Start->Grouping Treatment Intraperitoneal Injection Grouping->Treatment Induction Carrageenan Injection in Paw Treatment->Induction 30 min prior Measurement Paw Volume Measurement (0-4 hours) Induction->Measurement Euthanasia Euthanasia & Sample Collection (4 hours) Measurement->Euthanasia Analysis MPO, Cytokine & NF-κB Analysis Euthanasia->Analysis End Data Analysis & Comparison Analysis->End

Caption: Workflow for in vivo assessment of anti-inflammatory effects.

References

Safety Operating Guide

Navigating the Uncharted Waters of Himgaline Disposal: A Guide to Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for Himgaline, a complex piperidine (B6355638) alkaloid, necessitates a cautious approach rooted in established best practices for hazardous chemical waste management. This guide provides essential safety and logistical information, drawing parallels from the handling of similar chemical entities to ensure the safety of laboratory personnel and minimize environmental impact.

Researchers, scientists, and drug development professionals handling this compound must operate under the assumption that it is a hazardous compound. Its classification as a piperidine alkaloid and its solubility in various organic solvents are key factors in determining the appropriate disposal pathway. The following procedures are based on general laboratory safety protocols for hazardous chemical waste and should be adapted to comply with institutional and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) office. Personnel handling this compound waste should be trained in hazardous waste management.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: When handling solid this compound, a respirator may be necessary to prevent inhalation.

All handling of this compound waste should occur within a certified chemical fume hood to minimize exposure to vapors.

This compound Properties Relevant to Disposal

The following table summarizes key properties of this compound that inform its safe disposal.

PropertyValueImplication for Disposal
Molecular Formula C₂₀H₃₁NO₂Organic compound, likely requiring incineration.
Appearance White solidPotential for dust generation; handle with appropriate respiratory protection.
Solubility Soluble in ethanol (B145695), methanol, DMF, or DMSO.Dictates the type of liquid waste stream; requires collection in designated solvent waste containers.
Chemical Class Piperidine AlkaloidAlkaloids can have significant biological activity; treat as a potent, hazardous compound.

Experimental Protocols for this compound Disposal

The following protocols provide a step-by-step guide for the safe disposal of various forms of this compound waste.

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused, expired, or contaminated solid this compound.

  • Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound, Solid."

  • Containerization: Place the solid waste in a primary, sealable container that is compatible with the chemical.

  • Double-Bagging: Place the primary container into a secondary, larger, and clearly labeled hazardous waste bag or container to prevent leaks.

  • Labeling: Affix a hazardous waste label to the outer container, detailing the contents, quantity, and date of accumulation.

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste carrier, in accordance with institutional and local regulations. The likely disposal method is incineration.

Protocol 2: Disposal of Liquid this compound Waste

This protocol covers solutions of this compound in solvents such as ethanol, methanol, DMF, or DMSO.

  • Waste Segregation: Collect this compound-containing liquid waste in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams.

  • Container Labeling: Clearly label the container as "Hazardous Waste: this compound in [Solvent Name]." Include the approximate concentration.

  • Storage: Keep the container tightly sealed when not in use and store it in a designated hazardous waste accumulation area with secondary containment.

  • Disposal: Arrange for collection by your institution's EHS office for disposal, typically via chemical incineration.

Protocol 3: Disposal of Contaminated Labware and PPE

This protocol applies to items such as pipette tips, vials, gloves, and absorbent pads contaminated with this compound.

  • Solid Waste Collection: Place non-sharp contaminated items in a designated hazardous waste bag.

  • Double-Bagging: Once the bag is three-quarters full, seal it and place it inside a second hazardous waste bag.

  • Sharps Disposal: Dispose of contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

  • Storage and Disposal: Store the sealed bags and sharps containers in the designated hazardous waste area for collection and incineration.

Protocol 4: Decontamination of Empty this compound Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol) that can dissolve this compound.

  • Rinsate Collection: Collect the rinsate as hazardous liquid waste and dispose of it according to Protocol 2.

  • Container Disposal: After triple rinsing and allowing the container to dry, deface the original label and dispose of the container according to institutional guidelines for decontaminated chemical containers.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Himgaline_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled, Double-Bagged Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Solvent Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Policy triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Pickup and Disposal storage->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

Essential Safety and Logistical Information for Handling Himgaline

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Given the lack of specific toxicity data for Himgaline, a cautious approach is paramount. Engineering controls should be the primary means of minimizing exposure, supplemented by appropriate personal protective equipment (PPE).

Engineering Controls:

  • Ventilation: All handling of solid this compound or solutions containing it should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Containment: For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), consider using a glove box or other containment enclosure.

Personal Protective Equipment (PPE): The selection of PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specification and Use
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check for signs of degradation and replace gloves frequently.
Body Protection Laboratory Coat or Chemical-Resistant ApronA fully buttoned laboratory coat should be worn to protect skin and clothing. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection N95 Respirator or HigherIf there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a properly fitted N95 respirator or a higher level of respiratory protection should be used.[1][2]

Operational Plans: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.
  • Before weighing, gently tap the container to settle the solid material and minimize dust formation upon opening.
  • Use anti-static weigh boats or paper to prevent electrostatic dispersal of the powder.
  • Clean the spatula and weighing area with a damp cloth or towel immediately after use to prevent the spread of contamination.

2. Solution Preparation:

  • Add the solvent to the solid this compound slowly to avoid splashing.
  • If sonication or heating is required, ensure the container is properly sealed to prevent aerosol generation.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that came into contact with this compound. A suitable cleaning agent should be determined in consultation with your institution's EHS department.
  • Carefully remove and dispose of PPE as outlined in the disposal plan below.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Container Labeling Disposal Procedure
Solid Waste Sealable, puncture-resistant container"Hazardous Waste - Solid" and "this compound"Includes contaminated gloves, weigh boats, paper towels, and any unused solid this compound.
Liquid Waste Sealable, chemical-resistant container"Hazardous Waste - Liquid" and "this compound in [Solvent Name]"Includes all solutions containing this compound. Do not mix with other waste streams unless approved by your EHS office.
Sharps Waste Puncture-proof sharps container"Hazardous Waste - Sharps" and "this compound"Includes any needles or other sharp objects contaminated with this compound.

General Disposal Guidelines:

  • Never dispose of this compound waste down the drain or in regular trash.

  • All waste containers must be kept closed except when adding waste.

  • Store waste in a designated, secondary containment area until it can be collected by your institution's hazardous waste management team.

Emergency Procedures

In Case of Exposure:

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration if trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Alert others in the immediate area and restrict access.

  • If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.

  • For small spills that you are trained to handle:

    • Don the appropriate PPE.

    • Cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

    • Dispose of all cleanup materials as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling a potent chemical like this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound assess_hazard Assess Potential for Exposure (Inhalation, Skin, Eye) start->assess_hazard select_respirator Risk of Dust/Aerosol? Select Respirator (N95+) assess_hazard->select_respirator Inhalation select_body Risk of Splash? Select Lab Coat/Apron assess_hazard->select_body Skin select_hand Direct Contact? Select Chem-Resistant Gloves assess_hazard->select_hand Skin select_eye Splash Hazard? Select Goggles/Face Shield assess_hazard->select_eye Eye select_respirator->select_body select_body->select_hand select_hand->select_eye proceed Proceed with Handling select_eye->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.